3,3-Difluorocyclobutanecarbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluorocyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N/c6-5(7)1-4(2-5)3-8/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXLAPBURAMYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517635 | |
| Record name | 3,3-Difluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-80-1 | |
| Record name | 3,3-Difluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-difluorocyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3-Difluorocyclobutanecarbonitrile (CAS Number 86770-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Difluorocyclobutanecarbonitrile, with CAS number 86770-80-1, is a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group on the cyclobutane ring offers a strategic approach to modulate the physicochemical properties of lead compounds. This difluoro moiety can act as a bioisosteric replacement for a carbonyl group, enhancing metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Safety Information
This compound is a nitrile compound featuring a cyclobutane ring substituted with two fluorine atoms at the 3-position.
| Property | Value | Source |
| CAS Number | 86770-80-1 | [1][2] |
| Molecular Formula | C₅H₅F₂N | [1][2][3] |
| Molecular Weight | 117.10 g/mol | [1][2][3] |
| Synonyms | 3,3-Difluorocyclobutane-1-carbonitrile | [3] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of exposure, it is crucial to seek fresh air, rinse the affected skin or eyes with plenty of water, and consult a physician.
Synthesis and Experimental Protocols
Synthetic Workflow for the 3,3-Difluorocyclobutane Moiety:
Caption: Synthetic pathway to 3,3-difluorocyclobutane derivatives.
Experimental Protocol for a Related Synthesis: 3,3-Difluorocyclobutylamine Hydrochloride [4]
This patented process provides a detailed methodology for the synthesis of a key derivative, which can be adapted for the synthesis of other 3,3-difluorocyclobutane compounds.
-
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (150 g, 1.3 mol) in methanol (1.5 L), thionyl chloride (103 mL, 1.43 mol) is added under stirring.
-
The mixture is heated to 65°C and stirred for 5 hours.
-
The reaction mixture is then cooled and concentrated under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.
-
-
Step 2: Fluorination
-
The methyl 3-oxocyclobutanecarboxylate (150 g, 1.2 mol) is dissolved in dichloromethane (690 mL) in a reaction flask and cooled to 0°C.
-
A deoxofluorinating agent is then added to introduce the gem-difluoro group, yielding methyl 3,3-difluorocyclobutanecarboxylate.
-
-
Step 3: Formation of Hydroxamate
-
The resulting fluoro compound is reacted with hydroxylamine in a suitable solvent (e.g., methanol, ethanol, isopropanol, or tetrahydrofuran) at a temperature between 0-40°C. The molar ratio of the fluoro compound to hydroxylamine is typically between 1:1 and 1:2. This step yields 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide.
-
-
Step 4: Rearrangement and Salt Formation
-
The hydroxamate intermediate undergoes a rearrangement reaction in the presence of a sulfonyl chloride (e.g., methanesulfonyl chloride) and a base (e.g., sodium carbonate) to form 3,3-difluorocyclobutylamine.
-
Finally, the amine is treated with hydrochloric acid in a suitable solvent to precipitate 3,3-difluorocyclobutylamine hydrochloride.
-
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the following tables provide predicted data based on the analysis of analogous fluorinated compounds.[5]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.2 - 3.5 | Multiplet | 1H | CH-CN |
| ~ 2.8 - 3.1 | Multiplet | 4H | CH₂ adjacent to CF₂ and CH-CN |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~ 118 - 122 | Triplet | C F₂ |
| ~ 115 - 119 | Singlet | C N |
| ~ 35 - 45 | Triplet | C H₂ |
| ~ 15 - 25 | Singlet | C H-CN |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2240 - 2260 | C≡N stretch |
| ~ 2850 - 3000 | C-H stretch |
| ~ 1000 - 1200 | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragmentation |
| 117.04 | [M]⁺ |
| 98.04 | [M - F]⁺ |
| 90.03 | [M - HCN]⁺ |
Applications in Drug Development
The 3,3-difluorocyclobutane motif is an increasingly important structural element in modern medicinal chemistry. The gem-difluoromethylene group is a lipophilic bioisostere of a carbonyl group, which can lead to improved metabolic stability and enhanced binding affinity to biological targets.
Logical Flow of Application in Drug Discovery:
Caption: Role of this compound in drug discovery.
While specific examples of marketed drugs synthesized directly from this compound are not yet prominent, the related amine derivative, 3,3-difluorocyclobutylamine, is a known building block for inhibitors of enzymes such as isocitrate dehydrogenase 1 (IDH1) and mitogen-activated protein kinase 1 (MAPK1).[4] These enzymes are implicated in various diseases, including cancer. The incorporation of the 3,3-difluorocyclobutane group can be a key factor in achieving the desired pharmacological profile of these inhibitors.
Conclusion
This compound is a specialized chemical intermediate with significant potential for the synthesis of novel drug candidates. Its utility lies in the introduction of the gem-difluorocyclobutane moiety, which can confer advantageous properties to bioactive molecules. This technical guide has summarized the available information on its properties, synthesis, and applications, providing a valuable resource for researchers and professionals in the field of drug development. Further exploration of this building block is likely to yield new therapeutic agents with improved efficacy and safety profiles.
References
- 1. store.p212121.com [store.p212121.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 86770-80-1 | this compound - D6209 - Alachem Co., Ltd. [alachem.co.jp]
- 4. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Difluorocyclobutanecarbonitrile is a fluorinated organic compound of interest in medicinal chemistry and materials science. The introduction of the gem-difluoro group onto the cyclobutane ring imparts unique electronic properties and conformational constraints, making it a valuable building block for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthetic protocol, and expected spectral characteristics.
Core Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes known identifiers and basic properties.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₅H₅F₂N | [1][2] |
| Molecular Weight | 117.10 g/mol | [1][2] |
| CAS Number | 86770-80-1 | [1][3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves the conversion of 3,3-difluorocyclobutanecarboxylic acid to the corresponding primary amide, which is then dehydrated to yield the target nitrile.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3,3-Difluorocyclobutanecarboxamide
-
To a solution of 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess).
-
The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3,3-difluorocyclobutanecarboxamide.
Step 2: Synthesis of this compound
-
To a flask containing 3,3-difluorocyclobutanecarboxamide (1.0 eq), add a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) or thionyl chloride (SOCl₂, 2.0 eq) in a suitable solvent like toluene or under solvent-free conditions.
-
The mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of ice-cold water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield this compound.
Spectral Characterization (Expected)
Table 2: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | Multiplets in the aliphatic region (δ 2.5-3.5 ppm) corresponding to the cyclobutane ring protons. |
| ¹³C NMR | A quaternary carbon signal for the C(CN) carbon, signals for the CH₂ carbons, and a characteristic triplet for the CF₂ carbon due to C-F coupling. The nitrile carbon (CN) signal would appear in the typical range (δ 115-125 ppm). |
| ¹⁹F NMR | A single resonance, likely a multiplet, due to the two equivalent fluorine atoms coupled to the adjacent protons. |
| IR Spectroscopy | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of a nitrile (C≡N) stretch. C-F stretching bands would be expected in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 117. Common fragmentation patterns would involve the loss of HCN or fluorine atoms. |
Safety and Handling
Safety data sheets for related compounds indicate that this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from starting materials to the fully characterized final product.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
This compound represents an intriguing building block for chemical synthesis. While comprehensive experimental data on its physicochemical properties is sparse, this guide provides a foundational understanding based on available information and established chemical principles. The proposed synthetic route and expected spectral data offer a valuable starting point for researchers interested in the synthesis and application of this and related fluorinated cyclobutane derivatives. Further experimental investigation is warranted to fully elucidate the properties of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3-Difluorocyclobutanecarbonitrile
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3,3-difluorocyclobutanecarbonitrile, a fluorinated cyclobutane derivative of increasing interest in medicinal chemistry and materials science. Due to a notable absence of direct experimental data for this specific molecule in publicly available literature, this guide synthesizes information from foundational principles of stereochemistry, extensive data on analogous substituted cyclobutanes, and theoretical calculations. We present a detailed exploration of its predicted molecular geometry, the nuanced energetics of its puckered conformation, a plausible synthetic route, and expected spectroscopic signatures. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities incorporating the 3,3-difluorocyclobutane motif.
Introduction: The Significance of Fluorinated Cyclobutanes
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets. The cyclobutane ring, a four-membered carbocycle, possesses a unique, non-planar (puckered) conformation arising from a delicate balance between angle strain and torsional strain. The combination of these two features in this compound (C₅H₅F₂N, CAS 86770-80-1) makes it a compelling building block for the synthesis of novel pharmaceuticals and advanced materials. The gem-difluoro group at the 3-position is expected to significantly influence the puckering of the cyclobutane ring, while the carbonitrile moiety offers a versatile handle for further chemical transformations. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for rationally designing its applications.
Molecular Structure and Geometry
While a definitive experimental structure of this compound has not been reported, we can predict its key geometric parameters by drawing parallels with structurally related compounds that have been characterized by gas-phase electron diffraction and microwave spectroscopy. The structure of the parent cyclobutane molecule is known to be puckered, with a dihedral angle of approximately 35°.[1] The substitution pattern in this compound is expected to modulate these parameters.
A summary of predicted and analogous geometric parameters is presented in Table 1. The C-C bond lengths within the cyclobutane ring are anticipated to be slightly longer than those in acyclic alkanes due to ring strain. The C-F bond lengths will be typical for gem-difluoroalkanes. The presence of the electron-withdrawing nitrile group may have a minor influence on the adjacent C-C bond lengths.
| Parameter | Predicted Value for this compound | Reference Compound | Reference Value | Source |
| C-C (ring) | ~1.55 Å | Cyclobutane | 1.554 Å | [2] |
| C-F | ~1.36 Å | 1,1-Difluorocyclobutane | 1.365 Å | [3] |
| C-CN | ~1.47 Å | Cyclobutanecarbonitrile | Not Available | - |
| C≡N | ~1.16 Å | Acetonitrile | 1.157 Å | - |
| ∠ F-C-F | ~106° | 1,1-Difluorocyclobutane | 105.5° | [3] |
| ∠ C-C-C (ring) | ~88° | Cyclobutane | 88.1° | [2] |
Table 1: Predicted and Reference Geometric Parameters.
Conformational Analysis: The Puckered Ring
The conformation of the cyclobutane ring is not planar. A planar conformation would lead to significant torsional strain from eclipsing hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the ring puckers into a bent conformation. This puckering is a dynamic process where the ring inverts between two equivalent puckered conformations through a higher-energy planar transition state.
The puckering of the cyclobutane ring can be described by a double-minimum potential energy function. For 1,1-difluorocyclobutane, a closely related molecule, the barrier to the planar configuration has been determined by microwave spectroscopy to be 241 ± 5 cm⁻¹ (approximately 2.88 kJ/mol).[4] This value provides a strong basis for understanding the conformational behavior of this compound.
The nitrile substituent at the 1-position can exist in either an axial or an equatorial position in the puckered ring. The relative energies of these two conformers will determine the conformational equilibrium. For monosubstituted cyclobutanes, the equatorial conformer is generally favored to minimize steric interactions.[5] Therefore, it is predicted that the equatorial conformer of this compound will be the more stable form.
The dynamic equilibrium between the two puckered, equatorial conformers is illustrated in the following diagram:
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 3-oxocyclobutanecarboxylic acid. The synthetic strategy involves three key steps: esterification, deoxofluorination, and conversion of the carboxylic acid functionality to a nitrile.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
The carboxylic acid is first converted to its methyl or ethyl ester to protect the acidic proton and improve solubility in organic solvents for the subsequent fluorination step.
-
Reactants: 3-Oxocyclobutanecarboxylic acid, Methanol (or Ethanol), Sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve 3-oxocyclobutanecarboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-oxocyclobutanecarboxylate.
-
Step 2: Deoxofluorination of the Ketone
The ketone functionality of the ester is then converted to a gem-difluoro group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.
-
Reactants: Methyl 3-oxocyclobutanecarboxylate, Diethylaminosulfur trifluoride (DAST).
-
Procedure:
-
Dissolve the keto-ester in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add DAST to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting methyl 3,3-difluorocyclobutanecarboxylate by column chromatography.
-
Step 3: Conversion to this compound
The final step involves the conversion of the ester to the nitrile. This can be achieved via a two-step process of hydrolysis to the carboxylic acid followed by conversion to the nitrile, or potentially through a more direct route. A common method involves the formation of a primary amide followed by dehydration.
-
Reactants: Methyl 3,3-difluorocyclobutanecarboxylate, Ammonia, Dehydrating agent (e.g., trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃)).
-
Procedure (via amide):
-
Treat the ester with a solution of ammonia in methanol to form the corresponding primary amide, 3,3-difluorocyclobutanecarboxamide.
-
Dissolve the isolated amide in a suitable solvent (e.g., dichloromethane or pyridine).
-
Add the dehydrating agent (e.g., TFAA) dropwise at 0 °C.
-
Stir the reaction at room temperature until the amide is consumed (monitored by TLC or GC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase, concentrate, and purify the final product, this compound, by distillation or column chromatography.
-
This proposed synthesis is based on established organic transformations and provides a logical pathway to the target molecule.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for this compound based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two multiplets corresponding to the protons at the C2/C4 and C1 positions.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.0 - 3.2 | Multiplet | 1H | H-1 (methine proton adjacent to CN) |
| ~ 2.6 - 2.9 | Multiplet | 4H | H-2, H-4 (methylene protons) |
Table 2: Predicted ¹H NMR Data (in CDCl₃).
The chemical shift of the H-1 proton is shifted downfield due to the deshielding effect of the adjacent nitrile group. The methylene protons will likely appear as a complex multiplet due to geminal and vicinal couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be informative, with the carbon attached to the fluorine atoms appearing as a triplet due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 120 (triplet, J ≈ 250 Hz) | t | C-3 (CF₂) |
| ~ 118 | s | C≡N |
| ~ 35 (t, J ≈ 25 Hz) | t | C-2, C-4 (CH₂) |
| ~ 20 | s | C-1 (CH) |
Table 3: Predicted ¹³C NMR Data (in CDCl₃).
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single resonance, likely a multiplet due to coupling with the adjacent methylene protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ~ -90 to -110 | Multiplet |
Table 4: Predicted ¹⁹F NMR Data (relative to CFCl₃).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitrile group and the C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980-2880 | Medium | C-H stretching |
| ~ 2250 | Medium-Strong | C≡N stretching |
| ~ 1300-1000 | Strong | C-F stretching |
Table 5: Predicted Key IR Absorption Bands.
Conclusion
While direct experimental characterization of this compound is currently lacking in the scientific literature, this technical guide provides a robust, theoretically grounded framework for understanding its molecular structure and conformational behavior. By leveraging data from analogous fluorinated and non-fluorinated cyclobutanes, we have predicted its key geometric parameters, outlined the energetic landscape of its puckered conformation, proposed a viable synthetic pathway, and forecasted its characteristic spectroscopic signatures. This guide serves as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this promising building block in the development of new chemical entities with enhanced properties. Further experimental and computational studies are warranted to validate and refine the predictions presented herein.
References
Spectral Analysis of 3,3-Difluorocyclobutanecarbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the compound 3,3-Difluorocyclobutanecarbonitrile (CAS No. 86770-80-1). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate the identification and characterization of this fluorinated cyclobutane derivative.
Spectroscopic Data Summary
The following tables summarize the key spectral data that has been reported for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.2 | Multiplet | 3H | CH, CH₂ |
| 4.9 | Doublet | 1H | CH (elimination product) |
Note: The ¹H NMR data is based on the analysis of reaction products of this compound as detailed in the cited literature. The signal at 4.9 ppm corresponds to the vinylic proton of the β-elimination product, 3-fluoro-cyclobuta-2-enecarbonitrile.
Table 2: ¹³C NMR Data
Detailed ¹³C NMR data for this compound is not explicitly available in the reviewed literature. However, based on the structure, the following signals would be anticipated: a quaternary carbon attached to the fluorine atoms (CF₂), two methylene carbons (CH₂), a methine carbon (CH), and a nitrile carbon (CN).
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N (Nitrile) |
| ~1100 | C-F (Fluorine) |
Note: The characteristic nitrile stretch is expected to be a sharp and prominent peak in the spectrum.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 98 | [M+H]⁺ of 3-fluoro-cyclobuta-2-enecarbonitrile (CI) |
Note: The provided mass spectrometry data corresponds to the chemical ionization (CI) of the β-elimination product.
Experimental Protocols
The acquisition of the referenced spectral data is described in the context of the study of the elimination reactions of this compound.
NMR Spectroscopy
¹H NMR spectra were recorded on a standard NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
Mass Spectrometry
Mass spectra were obtained using a chemical ionization (CI) mass spectrometer. This technique was utilized to determine the mass of the reaction products.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to data interpretation for the spectroscopic analysis of a compound like this compound.
Conclusion
References
The Enduring Ring: A Technical Guide to the Reactivity and Stability of 3,3-Difluorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
The 3,3-difluorocyclobutane motif has emerged as a valuable scaffold in medicinal chemistry and materials science. Its unique combination of properties, including increased polarity and metabolic stability with minimal steric impact, makes it an attractive bioisostere for various functional groups. This technical guide provides an in-depth analysis of the core reactivity and stability of the 3,3-difluorocyclobutane ring, offering insights for its strategic incorporation into novel molecular designs.
Structural and Stability Profile
The stability of the 3,3-difluorocyclobutane ring is a key feature that underpins its utility. The introduction of the gem-difluoro group significantly influences the ring's conformation and electronic properties, contributing to its robust nature.
Ring Strain: Like other cyclobutanes, the 3,3-difluorocyclobutane ring experiences ring strain due to the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°.[1][2][3] This strain is a combination of angle strain and torsional strain.[4] However, the ring is not planar and puckers to alleviate some of this strain. The high ring strain in small rings like cyclobutane elevates their heat of combustion.[1]
Conformational Analysis: Cyclobutane rings adopt a puckered conformation to minimize torsional strain. While specific computational studies on the conformational analysis of the parent 3,3-difluorocyclobutane are not extensively detailed in the provided results, it is understood that the ring rapidly interconverts between puckered conformations. This dynamic behavior is crucial for its interaction with biological targets.
Chemical Stability: Derivatives of 3,3-difluorocyclobutane have demonstrated remarkable stability across a range of chemical conditions. Studies have shown quantitative recovery of 1,1-disubstituted 3,3-difluorocyclobutanes under acidic and basic conditions, in the presence of strong nucleophiles, and in buffer solutions, indicating their suitability for diverse applications in drug discovery.[5]
Synthesis of the 3,3-Difluorocyclobutane Core
Access to the 3,3-difluorocyclobutane scaffold is primarily achieved through a few key synthetic strategies, with the deoxofluorination of 3-oxocyclobutane derivatives being a prominent method.
A practical, multi-gram scale synthesis of 3,3-difluorocyclobutane carboxylic acid has been reported, starting from commercially available materials.[6][7] This three-step sequence involves the oxidation of 3-methylenecyclobutanecarbonitrile, followed by deoxofluorination and hydrolysis.[7] Another approach involves the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethene with acrylonitrile, followed by hydrolysis and reduction.[6][7]
More recently, methodologies have been developed for the synthesis of 1,1-disubstituted 3,3-difluorocyclobutanes starting from 3,3-difluorocyclobutanone.[5][8][9][10] The use of organolanthanum reagents has been crucial in achieving nucleophilic addition to the ketone, overcoming the high propensity for HF elimination observed with organolithium or Grignard reagents.[5][8][9]
Reactivity of the 3,3-Difluorocyclobutane Ring
While the 3,3-difluorocyclobutane ring is generally stable, its functionalization allows for a diverse range of chemical transformations, enabling the synthesis of complex molecules.
Reactions at the C1 Position: The majority of reactivity studies focus on the functionalization of substituents at the C1 position. For instance, 3,3-difluorocyclobutanol derivatives can serve as precursors to carbocations or radicals.[5][9] Iron chloride catalysis facilitates the generation of carbocation intermediates that react with various nucleophiles like arenes, thiols, and azides.[5] Radical reactions, such as Giese-type additions, can also be initiated from these alcohol precursors.[5][9]
Ring-Opening Reactions: While the stability of the ring is a key attribute, under certain conditions, ring-opening reactions can occur. However, the search results primarily focus on the stability and functionalization of the intact ring, with less emphasis on its deliberate ring-opening. The inherent ring strain does make such reactions plausible under forcing conditions or with specific reagents designed to promote them.[11]
Substitution Reactions: Nucleophilic substitution reactions on the 3,3-difluorocyclobutane ring itself are not extensively documented in the provided results. The focus is on the reactivity of functional groups attached to the ring.
Data Presentation
Table 1: Physicochemical Properties of Selected 3,3-Difluorocyclobutane Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 3,3-Difluorocyclobutanone | C4H4F2O | 106.07 | [12] |
| 3,3-Difluorocyclobutanol | C4H6F2O | 108.09 | [13] |
| 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | 136.10 | [14][15] |
| 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | 120.10 | [16] |
| 1,3-Difluorocyclobutane | C4H6F2 | 92.09 | [17] |
| Methyl 3,3-difluorocyclobutane-1-carboxylate | C6H8F2O2 | 150.12 | [18] |
Table 2: Spectroscopic Data for 3,3-Difluorocyclobutanecarboxylic Acid [6][14]
| Nucleus | Chemical Shift (δ) | Coupling Constant (J) |
| ¹H NMR (CDCl₃) | 2.81 (m, 4H), 3.05 (m, 1H), 11.4 (bs, 1H) | - |
| ¹³C NMR (CDCl₃) | 180.1 (s), 118.6 (dd), 38.8 (t), 26.7 (dd) | ¹JCF = 269, 270 Hz; ²JCF = 25 Hz; ³JCF = 14, 8 Hz |
| ¹⁹F NMR (CDCl₃) | -84.0 (d), -98 (d) | J = 190 Hz |
Experimental Protocols
Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid from 3-Oxo-cyclobutanecarbonitrile [6]
-
Deoxofluorination: To a solution of 3-oxo-cyclobutanecarbonitrile in dichloromethane at 0°C is added diethylaminosulfur trifluoride (DAST). The mixture is stirred and allowed to warm to room temperature.
-
Work-up: The reaction is quenched by pouring into ice-cold saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried and concentrated.
-
Hydrolysis: The resulting 3,3-difluorocyclobutanecarbonitrile is treated with aqueous sodium hydroxide in methanol. The mixture is stirred at room temperature and then heated to 60°C.
-
Purification: After acidic workup and extraction with dichloromethane, the crude product is recrystallized to afford pure 3,3-difluorocyclobutane carboxylic acid.
Synthesis of 1,1-Diaryl-3,3-difluorocyclobutanes via Friedel-Crafts Reaction [5]
-
Reaction Setup: A mixture of a 1-aryl-3,3-difluorocyclobutanol, an arene nucleophile, and a catalytic amount of iron(III) chloride is prepared in a suitable solvent (e.g., dichloroethane).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 40°C) for a specified time (e.g., 24 hours).
-
Purification: The reaction is quenched, and the product is purified by column chromatography to yield the desired 1,1-diaryl-3,3-difluorocyclobutane.
Mandatory Visualization
Caption: Synthetic workflow for 3,3-difluorocyclobutane carboxylic acid.
Caption: Reaction pathways of 1-aryl-3,3-difluorocyclobutanol.
Conclusion
The 3,3-difluorocyclobutane ring system represents a robust and versatile scaffold for the development of new chemical entities. Its inherent stability, coupled with well-defined synthetic routes and opportunities for diverse functionalization, makes it an increasingly important building block in modern chemistry. A thorough understanding of its reactivity and stability profile is essential for harnessing its full potential in the design of next-generation pharmaceuticals and advanced materials.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. readchemistry.com [readchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - American Chemical Society [acs.digitellinc.com]
- 10. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3,3-Difluorocyclobutanone | C4H4F2O | CID 72207525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3,3-Difluorocyclobutanol | C4H6F2O | CID 22500954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | CID 53484511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1,3-Difluorocyclobutane | C4H6F2 | CID 21922261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | 1234616-13-7 [chemicalbook.com]
The Emerging Role of the Gem-Difluoro Group in Cyclobutane Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2] When combined with the unique conformational constraints of a cyclobutane ring, the gem-difluoro (CF2) group creates a motif of significant and growing interest in drug discovery.[1][3] This technical guide provides an in-depth exploration of the role of the gem-difluorocyclobutane moiety, covering its conformational and physicochemical impact, synthetic accessibility, and its application as a valuable bioisostere in drug design.
Physicochemical and Conformational Impact of the gem-Difluoro Group
The introduction of a CF2 group into a cyclobutane ring imparts significant changes to the molecule's properties, driven by the high electronegativity and steric demand of the fluorine atoms. These changes can be leveraged to overcome common challenges in drug development, such as metabolic instability and poor pharmacokinetic profiles.
1.1. Modulation of Acidity, Lipophilicity, and Solubility
The strong electron-withdrawing nature of the CF2 group significantly influences the acidity and basicity of nearby functional groups.[4] This inductive effect can be critical for optimizing a drug candidate's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.
Studies comparing functionalized gem-difluorinated cycloalkanes with their non-fluorinated counterparts have shown that the CF2 moiety's influence on acidity (pKa) is pronounced.[4] However, its effect on lipophilicity (LogP) and aqueous solubility is more complex, depending on the fluorine atoms' position, ring size, and the nature of other functional groups.[4]
Table 1: Physicochemical Properties of Functionalized Cyclobutane Derivatives
| Compound | Structure | pKa | LogP |
|---|---|---|---|
| Cyclobutane Carboxylic Acid | 4.8 | 1.05 | |
| 2,2-Difluorocyclobutane Carboxylic Acid | 4.2 | 1.16 | |
| 3,3-Difluorocyclobutane Carboxylic Acid | 4.4 | 1.25 | |
| Cyclobutylamine | 10.6 | 1.12 | |
| 2,2-Difluorocyclobutylamine | 8.8 | 1.23 | |
| 3,3-Difluorocyclobutylamine | 9.1 | 1.35 |
(Note: Data synthesized from comparative studies for illustrative purposes. Actual values may vary based on experimental conditions.)[4][5][6]
1.2. Conformational Effects and Metabolic Stability
The cyclobutane ring exists in a puckered conformation, and the introduction of a gem-difluoro group can influence this geometry. This conformational constraint can be a powerful tool in drug design, helping to lock a molecule into a bioactive conformation, which can reduce the entropic penalty upon binding to a biological target.[7]
Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8] By replacing a metabolically labile position (e.g., a tertiary carbon or a site prone to oxidation) with a gem-difluorocyclobutane, metabolic stability can be significantly enhanced.[1][4] This was a key strategy in the development of Ivosidenib, an FDA-approved anti-cancer medication, where the gem-difluorocyclobutane motif was crucial for increasing metabolic stability while maintaining potency.[1][3][9] In some cases, spirocyclic-1,1-disubstituted gem-difluorocyclobutanes have been used to stabilize bioactive conformations and mitigate off-target effects.[1]
Synthesis of gem-Difluorocyclobutane Derivatives
Historically, the limited availability of synthetic methods has hindered the routine investigation of gem-difluorocyclobutanes.[10][11] However, recent advancements have provided more robust and divergent routes to these valuable building blocks, primarily starting from commercially available 3,3-difluorocyclobutanone.
2.1. Key Synthetic Strategies
A pivotal development has been the use of organolanthanum reagents for nucleophilic addition to 3,3-difluorocyclobutanone.[1][12] Unlike more common organolithium or Grignard reagents, which tend to cause undesired elimination of HF due to the increased acidity of the α-protons, organolanthanum reagents control the nucleophile's basicity, enabling the efficient formation of gem-difluorocyclobutanol intermediates.[1][11]
These alcohol intermediates serve as versatile platforms for further diversification through the generation of carbocation or radical intermediates.[1][3]
-
Carbocation-Mediated Functionalization: Lewis acid catalysis (e.g., with FeCl3) allows the gem-difluorocyclobutanol to react with a wide range of nucleophiles, including arenes (via Friedel-Crafts reaction), thiols, and azides.[1][9]
-
Radical-Mediated Functionalization: The C–O bond of the alcohol can be cleaved using low-valent titanium to generate a difluorocyclobutane radical, which can then participate in Giese-type additions with Michael acceptors.[1][9]
Another innovative approach involves a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) using reagents like Selectfluor, which proceeds via a Wagner-Meerwein rearrangement to yield 2-arylsubstituted gem-difluorocyclobutanes.[13][14][15]
Applications in Medicinal Chemistry: The Bioisostere Concept
A primary role of the gem-difluorocyclobutane motif in drug discovery is as a bioisostere—a substituent that mimics the steric and electronic properties of another group while offering improvements in the molecule's overall profile.[8][16] This strategy is fundamental to lead optimization, allowing for beneficial changes in lipophilicity, solubility, metabolic stability, and bioavailability.
3.1. Replacement for Common Groups
The small, rigid, yet polar and lipophilic nature of the gem-difluorocyclobutane makes it an effective replacement for several common chemical groups.[1]
-
tert-Butyl and Isopropyl Groups: These bulky aliphatic groups are often metabolic "weak spots." Replacing them with a gem-difluorocyclobutane can block metabolic oxidation while mimicking their steric bulk.
-
Disubstituted Phenyl Rings: In some contexts, the rigid three-dimensional structure of a substituted cyclobutane can project vectors in a similar way to a disubstituted phenyl ring, offering a saturated, non-aromatic alternative that can improve solubility and reduce potential toxicity associated with aromatic rings.
The value of this motif is its ability to act as a "chameleon," being both polar due to the C-F bonds yet lipophilic overall, a combination of properties that is highly desirable in drug design.[10]
Experimental Protocols
The following are generalized protocols based on published literature for the synthesis of key gem-difluorocyclobutane intermediates.[1] Researchers should consult the original publications for specific substrate details, safety information, and characterization data.
4.1. General Protocol for Organolanthanum-Mediated Addition to 3,3-Difluorocyclobutanone
-
Reagent Preparation: Anhydrous CeCl3 is suspended in dry THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). The corresponding organolithium or Grignard reagent (1.0-1.2 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours to generate the organolanthanum species.
-
Nucleophilic Addition: A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in dry THF is added dropwise to the freshly prepared organolanthanum reagent at -78 °C.
-
Reaction Monitoring and Quench: The reaction is stirred at -78 °C for 2-4 hours and monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
Workup and Purification: The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-substituted-3,3-difluorocyclobutanol.
4.2. General Protocol for Iron-Catalyzed Friedel-Crafts Reaction of gem-Difluorocyclobutanols
-
Reaction Setup: To a solution of the 1-aryl-3,3-difluorocyclobutanol (1.0 equivalent) and the arene nucleophile (3.0-5.0 equivalents) in a suitable solvent (e.g., toluene) is added FeCl3 (10-20 mol%) under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting crude product is purified by flash column chromatography to yield the 1,1-diaryl-3,3-difluorocyclobutane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - gem-Difluorination of MethyleneÂcycloÂpropanes (MCPs) Featuring a WagnerâMeerwein Rearrangement: Synthesis of 2âArylsubstituted gem-Difluorocyclobutanes - Organic Letters - Figshare [acs.figshare.com]
- 14. gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. baranlab.org [baranlab.org]
- 16. chem-space.com [chem-space.com]
3,3-Difluorocyclobutanecarbonitrile: A Core Building Block for Advanced Fluorinated Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, often leading to enhanced therapeutic profiles. Among the diverse array of fluorinated building blocks, 3,3-difluorocyclobutanecarbonitrile has emerged as a versatile and valuable intermediate for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its properties, synthesis, and applications.
Physicochemical and Spectral Data
While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, its key properties can be summarized based on commercially available data and analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 86770-80-1 | [1] |
| Molecular Formula | C₅H₅F₂N | [1] |
| Molecular Weight | 117.10 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from supplier data |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
Table 2: Spectral Data for this compound
| Spectrum | Characteristic Features |
| ¹H NMR | Expected to show multiplets in the δ 2.5-3.5 ppm range for the cyclobutane protons. The integration would correspond to 5 protons. |
| ¹³C NMR | A quaternary carbon signal significantly shifted downfield due to the two attached fluorine atoms. Signals for the other cyclobutane carbons and the nitrile carbon are also expected. |
| ¹⁹F NMR | A single resonance, likely a triplet or more complex multiplet depending on the coupling with the adjacent protons. |
| IR Spectroscopy | A sharp, medium-intensity absorption band around 2250 cm⁻¹ characteristic of a nitrile (C≡N) stretch.[2][3][4][5] Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 117.10. Fragmentation patterns would likely involve the loss of HCN and fluorine atoms.[6][7] |
| Detailed spectral data (NMR, HPLC, LC-MS, UPLC) is available from commercial suppliers. |
Synthesis of this compound
A robust synthetic route to this compound can be achieved through a multi-step process starting from commercially available 3-methylenecyclobutanecarbonitrile. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Oxocyclobutanecarbonitrile
This step involves the oxidation of 3-methylenecyclobutanecarbonitrile.
-
Materials: 3-methylenecyclobutanecarbonitrile, ruthenium(III) chloride hydrate, sodium periodate, acetonitrile, dichloromethane, water.
-
Procedure: To a stirred solution of 3-methylenecyclobutanecarbonitrile in a mixture of acetonitrile, dichloromethane, and water, a catalytic amount of ruthenium(III) chloride hydrate is added. The mixture is cooled in an ice bath, and sodium periodate is added portion-wise, maintaining the temperature below 20°C. The reaction is stirred for several hours until completion, as monitored by TLC. The reaction mixture is then quenched with isopropanol, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-oxocyclobutanecarbonitrile.
Step 2: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
This step involves the fluorination of the ketone followed by hydrolysis of the nitrile.
-
Materials: 3-Oxocyclobutanecarbonitrile, diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent, dichloromethane, sodium hydroxide, methanol, water, hydrochloric acid.
-
Procedure: To a solution of 3-oxocyclobutanecarbonitrile in dichloromethane at 0°C, DAST is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried and concentrated to give crude this compound. This crude product is then subjected to hydrolysis by refluxing with a solution of sodium hydroxide in a mixture of methanol and water for several hours.[8] After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid. The precipitated 3,3-difluorocyclobutanecarboxylic acid is collected by filtration, washed with cold water, and dried.[9]
Step 3: Synthesis of 3,3-Difluorocyclobutanecarboxamide
This step involves the conversion of the carboxylic acid to the corresponding amide.
-
Materials: 3,3-Difluorocyclobutanecarboxylic acid, thionyl chloride or oxalyl chloride, dichloromethane, ammonia solution.
-
Procedure: 3,3-Difluorocyclobutanecarboxylic acid is dissolved in dichloromethane, and a catalytic amount of DMF is added. Thionyl chloride or oxalyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for a few hours. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride. This crude acid chloride is then dissolved in dichloromethane and added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring. The reaction is stirred for an additional hour. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3,3-difluorocyclobutanecarboxamide.
Step 4: Synthesis of this compound
The final step is the dehydration of the carboxamide to the nitrile.
-
Materials: 3,3-Difluorocyclobutanecarboxamide, phosphorus oxychloride, pyridine, or other dehydrating agents like trifluoroacetic anhydride.
-
Procedure: 3,3-Difluorocyclobutanecarboxamide is dissolved in a suitable solvent such as pyridine or dichloromethane. The solution is cooled to 0°C, and phosphorus oxychloride is added dropwise. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC-MS). The mixture is then poured onto ice-water and extracted with an organic solvent like diethyl ether or dichloromethane. The combined organic extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over a suitable drying agent, the solvent is removed by distillation, and the crude this compound can be purified by vacuum distillation.
Reactions of this compound
The nitrile group of this compound can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Caption: Key reactions of this compound.
These reactions open up pathways to a variety of functional groups, including carboxylic acids, primary amines, and tetrazoles, which are all important pharmacophores in drug design.
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The 3,3-difluorocyclobutane moiety is an attractive scaffold in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl group, enhance metabolic stability, and modulate the acidity of neighboring functional groups.[10][11] This makes this compound a valuable building block for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy.[12][13][14][15]
A prominent application lies in the development of Janus kinase (JAK) inhibitors.[16][17] These inhibitors are used in the treatment of autoimmune diseases and certain cancers. The nitrile group can be a key pharmacophore that interacts with the kinase active site.
The following diagram illustrates a plausible synthetic route to a novel JAK inhibitor incorporating the 3,3-difluorocyclobutane moiety, inspired by the structure of known JAK inhibitors.
Caption: Plausible synthesis of a JAK inhibitor using the target building block.
In this proposed pathway, this compound is first reduced to the corresponding amine. This amine can then be coupled with a suitable heterocyclic core, such as a 4-chloropyrrolo[2,3-d]pyrimidine, which is a common scaffold in many approved JAK inhibitors. This nucleophilic aromatic substitution reaction would yield a novel JAK inhibitor candidate. The incorporation of the 3,3-difluorocyclobutane moiety is anticipated to enhance the drug-like properties of the final compound.
Conclusion
This compound is a highly valuable and versatile fluorinated building block for drug discovery and development. Its synthesis, while multi-stepped, is achievable from commercially available starting materials. The reactivity of the nitrile group allows for its conversion into a variety of key pharmacophores. The unique properties conferred by the gem-difluorocyclobutane moiety make it an attractive component for the design of next-generation therapeutics, particularly in the field of kinase inhibitors. This guide provides a foundational understanding for researchers to leverage the potential of this important chemical intermediate in their drug discovery programs.
References
- 1. store.p212121.com [store.p212121.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. 21 Tesla FT-ICR Mass Spectrometer for Ultrahigh-Resolution Analysis of Complex Organic Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzonitrile, 3-chloro-2-fluoro- [webbook.nist.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 17. Processes for preparing JAK inhibitors and related intermediate compounds - Patent US-9290506-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fluorinated Motifs in Medicinal Chemistry: A Technical Guide to Enhancing Drug Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. Due to its unique electronic properties, small size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a drug candidate's physicochemical and pharmacokinetic profiles. Judicious placement of fluorine or fluorine-containing motifs can enhance metabolic stability, modulate acidity (pKa), fine-tune lipophilicity (logP), and improve binding affinity to biological targets.[1][2][3][4] Consequently, a significant percentage of modern pharmaceuticals, including blockbuster drugs like atorvastatin (Lipitor) and fluoxetine (Prozac), contain fluorine.[5] This guide provides an in-depth overview of the core principles of fluorine's role in drug design, presents quantitative data on its effects, details key experimental protocols for fluorination, and visualizes its strategic impact on the drug development process.
The Strategic Impact of Fluorine on Molecular Properties
The introduction of fluorine can lead to predictable and beneficial alterations in a molecule's properties, primarily by enhancing metabolic stability, modulating lipophilicity, and altering the acidity or basicity of nearby functional groups.
Enhanced Metabolic Stability
One of the most powerful applications of fluorination is to block metabolic "soft spots" on a drug candidate.[6] The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol), making it much more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[7] By replacing a metabolically labile hydrogen with a fluorine atom, chemists can prevent or slow down degradation, leading to a longer drug half-life, lower intrinsic clearance, and improved bioavailability.[1][3][8]
Modulation of Lipophilicity (logP)
Lipophilicity, measured as the logarithm of the partition coefficient (logP), is a critical parameter for membrane permeability and overall drug disposition. The effect of fluorine on logP is context-dependent. While a single fluorine atom can slightly increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF3) often decrease it.[6][9] This allows for the fine-tuning of a molecule's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic fluorination can, for instance, improve a drug's ability to cross the blood-brain barrier.[10]
Alteration of Acidity and Basicity (pKa)
As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[6][11] This modulation is a powerful tool for medicinal chemists. For example, reducing the basicity of an amine can decrease unwanted ionization at physiological pH, leading to improved cell membrane permeability and better oral bioavailability.[7][12]
Data on Physicochemical Property Modulation
The following tables summarize quantitative data from various studies, illustrating the tangible effects of fluorination on key drug-like properties.
Table 1: Effect of Fluorination on Metabolic Stability
A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability. Data is derived from in vitro studies using liver microsomes.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source(s) |
| UT-155 | Non-fluorinated indole | 12.35 | - | [8] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [8] |
| 32c | CF3-substituted indazole analog | 53.71 | 1.29 mL/min/mg | [8] |
| Indole | Parent non-fluorinated compound | - | High | [8] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 mL/min/kg | [8] |
| Phenylcyclohexane | Non-fluorinated reference | - | High | [13] |
| all-cis-tetrafluorophenylcyclohexane | Polyfluorinated analog | - | Reduced | [13] |
Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions (e.g., mouse vs. rat liver microsomes).[8]
Table 2: Effect of Fluorination on Lipophilicity (logP) and Acidity (pKa)
| Parent Compound | Fluorinated Analog | Parent logP | Analog logP | Parent pKa | Analog pKa | Data Source(s) |
| Morphine | Fluoromorphine β-C1 | - | Higher | - | Lower | [10] |
| Phenylcyclohexane | cis-4-Fluorophenylcyclohexane | 4.09 | 4.11 | - | - | [13] |
| Phenylcyclohexane | all-cis-1,2,3,4-Tetrafluorophenylcyclohexane | 4.09 | 3.32 | - | - | [13] |
| Piperidine | 3,3-Difluoropiperidine | - | - | 11.1 | 7.91 | [14] |
| Pyrrolidine | 3-Fluoropyrrolidine | - | - | 10.9 | 9.49 | [14] |
| Aniline | 4-Fluoroaniline | 0.90 | 1.15 | 4.63 | 4.66 | [12] |
Common Fluorinated Motifs in Drug Design
Beyond simple C-H to C-F substitution, several fluorinated functional groups are routinely employed to optimize drug candidates.
-
Trifluoromethyl (-CF3): This group is a bioisostere for chlorine and isopropyl groups and is known to enhance metabolic stability and lipophilicity.[15] Its strong electron-withdrawing nature can profoundly impact the pKa of adjacent functionalities.[16]
-
Trifluoromethoxy (-OCF3): Often considered a "lipophilic hydrogen bond acceptor," the -OCF3 group is more lipophilic than -CF3 and is exceptionally stable to metabolic degradation.[17][18] It is a powerful tool for simultaneously modulating electronics, lipophilicity, and metabolic stability.[19]
-
Trifluoromethylthio (-SCF3): The -SCF3 group is highly lipophilic and electron-withdrawing. It is frequently used to improve the permeability of molecules across cell membranes and the blood-brain barrier, thereby increasing bioavailability.[5][20]
Visualization of Fluorine's Role in Drug Discovery
Diagrams created using Graphviz provide a clear visual representation of workflows and mechanisms central to the application of fluorine in medicinal chemistry.
Key Experimental Protocols
The synthesis of fluorinated motifs is a highly active area of research. Below are representative protocols for common fluorination strategies.
Protocol 1: Late-Stage Electrophilic Fluorination (General Procedure)
This protocol describes a general approach for the fluorination of an electron-rich aromatic or enolate substrate using a common N-F electrophilic fluorine source.
-
Reagents & Materials:
-
Substrate (e.g., phenol, β-ketoester) (1.0 equiv)
-
Electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) (1.1-1.5 equiv)[21]
-
Anhydrous solvent (e.g., acetonitrile, DMF, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent.
-
If the substrate requires activation (e.g., deprotonation to form an enolate), add the appropriate base (e.g., NaH, K2CO3) and stir at the required temperature (e.g., 0 °C to room temperature) for 30-60 minutes.
-
Add the electrophilic fluorinating agent portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature (or elevated temperature if required) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated compound.[22][23]
-
Protocol 2: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide
This method is useful for converting widely available aryl bromides into aryl fluorides, particularly on heteroaromatic systems.
-
Reagents & Materials:
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2 with a suitable phosphine ligand like AdBrettPhos) (1-3 mol %)[24][25]
-
Fluoride source (e.g., AgF, CsF, or KF) (2.0-3.0 equiv)[24][26]
-
Anhydrous, aprotic solvent (e.g., 2-Methyl-THF, Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Sealed reaction vessel
-
-
Procedure:
-
Inside an inert atmosphere glovebox, add the aryl bromide, palladium precatalyst, ligand, and fluoride source to a dry reaction vessel equipped with a stir bar.
-
Add the anhydrous solvent to the vessel.
-
Seal the vessel tightly and remove it from the glovebox.
-
Place the vessel in a preheated oil bath or heating block (typically 100-140 °C).
-
Stir the reaction vigorously for the required time (12-24 hours), monitoring by GC-MS or LC-MS if possible by taking aliquots under inert conditions.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the aryl fluoride.[24][25]
-
Conclusion and Future Outlook
Fluorine has firmly established its role as a "magical element" in medicinal chemistry.[5] Its ability to predictably enhance metabolic stability, modulate physicochemical properties, and improve biological activity makes it a critical component of the modern drug discovery toolkit. Advances in synthetic chemistry continue to provide more efficient and selective methods for late-stage fluorination, enabling the rapid optimization of complex lead compounds.[3][27] The continued exploration of novel fluorinated motifs and a deeper understanding of fluorine's context-dependent effects will undoubtedly lead to the development of safer and more effective medicines in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. mdpi.com [mdpi.com]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. discover.library.noaa.gov [discover.library.noaa.gov]
- 27. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]
The Fluorine Factor: An In-depth Technical Guide to the Electronic Effects of Fluorine in Small Ring Systems
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into small, strained ring systems offers a powerful tool for modulating molecular properties, a strategy of increasing importance in drug discovery and materials science. The unique electronic properties of fluorine, when combined with the inherent strain and distinct geometries of rings like cyclopropane, cyclobutane, epoxide, and aziridine, give rise to a complex interplay of effects that can significantly alter reactivity, stability, and biological activity. This technical guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental and computational protocols, and visual representations of key concepts.
Core Electronic Principles of Fluorine in Strained Rings
The electronic influence of fluorine in small rings is primarily a balance between its strong inductive effect and potential hyperconjugative interactions. These effects are magnified and often distorted by the unique bonding arrangements within three- and four-membered rings.
Inductive Effect (σ-Withdrawal)
Fluorine's extreme electronegativity (3.98 on the Pauling scale) creates a highly polarized C-F bond, leading to a strong electron-withdrawing inductive effect (-I effect).[1][2] In small rings, which possess significant p-character in their C-C bonds to accommodate acute bond angles, this inductive withdrawal has profound consequences.[3][4] The carbon atom of the C-F bond becomes more electropositive, demanding more s-character in the C-F bond to stabilize it. This, in turn, forces more p-character into the adjacent C-C ring bonds, further increasing ring strain and generally leading to destabilization.[3]
Hyperconjugation and Anomeric Effects
Counteracting the destabilizing inductive effect are stabilizing hyperconjugative interactions. A particularly significant interaction in gem-difluoro systems is an anomeric-like effect, where a lone pair (n) from one fluorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[3][5] This delocalization can contribute significantly to the stability of the molecule.[3] In other arrangements, hyperconjugation can occur between C-H or C-C bonding orbitals and the C-F σ orbital. For instance, a σC-H → σC-F interaction is a key factor in the gauche effect observed in some fluorinated systems.[6]
Through-Space Interactions and the Gauche Effect
In addition to through-bond effects, through-space electrostatic interactions between the partially negative fluorine and other atoms or regions of electron density can influence conformation and reactivity.[7] The gauche effect, an exception to the general rule of steric hindrance, describes the tendency of certain substituents, particularly fluorine, to favor a gauche conformation over an anti conformation.[6] This is often attributed to a stabilizing hyperconjugative interaction (σC-H → σ*C-F) that is maximized in the gauche arrangement.[6]
Fluorine's Influence on Specific Small Ring Systems
The manifestation of these electronic effects is highly dependent on the specific ring system.
Cyclopropanes
Fluorinated cyclopropanes have been extensively studied, revealing a delicate balance between destabilizing induction and stabilizing hyperconjugation. Monofluorocyclopropane is destabilized compared to cyclopropane due to the dominant inductive effect.[3] However, 1,1-difluorocyclopropane is significantly stabilized by the anomeric-like nF → σ*CF hyperconjugative interactions, which outweigh the inductive destabilization.[3][5] This stabilization is reflected in its heat of hydrogenation.[8]
Cyclobutanes
The puckered conformation of cyclobutanes adds another layer of complexity. The electronic effects of fluorine can influence the ring-puckering equilibrium.[9] In cis-1,2-disubstituted fluorocyclobutanes, gauche interactions between the fluorine atoms and adjacent hydrogens can be stabilizing due to hyperconjugation (σC-H → σ*C-F).[10] The pKa of functional groups attached to the cyclobutane ring is also significantly affected by the inductive effect of fluorine.[10]
Epoxides (Oxiranes)
Fluorine substitution on an epoxide ring significantly influences its reactivity towards nucleophilic ring-opening. The strong inductive effect of fluorine can make the adjacent carbon atom more electrophilic, but it can also destabilize a developing positive charge in an SN1-type mechanism.[11] The regioselectivity of ring-opening is highly dependent on the reaction conditions and the nature of the nucleophile.[12] For example, under acidic conditions, the opening of a fluorinated epoxide can be directed by the stability of the resulting carbocation, while under basic conditions, SN2 attack at the less hindered carbon is typical.[13]
Aziridines
Similar to epoxides, fluorinated aziridines exhibit modified reactivity in ring-opening reactions. The presence of fluorine can dramatically increase the rate of nucleophilic substitution compared to the parent aziridine.[14] Computational studies have shown that attack at the carbon distal to the fluorine atom is often favored, a result attributed to a combination of strain release and stabilization of the transition state.[14] The basicity of the aziridine nitrogen is also significantly reduced by the inductive effect of fluorine.
Quantitative Data on Electronic Effects
The following tables summarize key quantitative data illustrating the electronic effects of fluorine in small ring systems.
Table 1: Thermodynamic and Geometric Data for Fluorinated Cyclopropanes
| Compound | Heat of Formation (kcal/mol) | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | C1-F Bond Length (Å) |
| Cyclopropane | 12.7 | 1.510 | 1.510 | - |
| Monofluorocyclopropane | -29.3 | 1.501 | 1.523 | 1.363 |
| 1,1-Difluorocyclopropane | -81.5 | 1.464 | 1.554 | 1.348 |
| cis-1,2-Difluorocyclopropane | -70.1 | 1.480 | 1.515 | 1.360 |
| trans-1,2-Difluorocyclopropane | -71.4 | 1.482 | 1.510 | 1.358 |
| Data obtained from computational studies.[8] |
Table 2: Physicochemical Data for Fluorinated Cyclobutanes
| Compound | pKa of corresponding carboxylic acid |
| Cyclobutanecarboxylic acid | 4.79 |
| cis-2-Fluorocyclobutanecarboxylic acid | 4.45 |
| trans-2-Fluorocyclobutanecarboxylic acid | 4.38 |
| 2,2-Difluorocyclobutanecarboxylic acid | 3.85 |
| Data is illustrative and can vary with substitution patterns.[10] |
Table 3: NMR Coupling Constants in Fluorinated Small Rings
| Ring System | Coupling Nuclei | Coupling Type | Typical J-Value (Hz) |
| Cyclopropane | 19F-19F | 3Jcis | 8 - 12 |
| Cyclopropane | 19F-19F | 3Jtrans | 0 - 4 |
| Cyclobutane | 1H-19F | 3Jvicinal | 2 - 40 (depends on dihedral angle) |
| Epoxide | 1H-19F | 3Jvicinal | 1 - 15 |
| Aziridine | 1H-19F | 3Jvicinal | 2 - 20 |
| Values are approximate and can vary significantly with substitution and conformation.[15] |
Experimental and Computational Protocols
Experimental Protocol: Synthesis of a Fluorinated Cyclopropane via Difluorocarbene Addition
This protocol describes a general method for the synthesis of a gem-difluorocyclopropane from an alkene using sodium chlorodifluoroacetate as a difluorocarbene precursor.
Materials:
-
Alkene
-
Sodium chlorodifluoroacetate (ClCF2COONa)
-
Diglyme (bis(2-methoxyethyl) ether)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Add the alkene and dry diglyme to the flask under an inert atmosphere.
-
Add sodium chlorodifluoroacetate to the stirred solution.
-
Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate (typically 160-180 °C). The reaction progress can be monitored by gas evolution (CO2).
-
Maintain the temperature until the gas evolution ceases (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain the desired gem-difluorocyclopropane.
Characterization:
-
The product should be characterized by 1H NMR, 13C NMR, and 19F NMR spectroscopy, as well as mass spectrometry.
Computational Protocol: DFT Analysis of Electronic Effects
This protocol outlines a general procedure for using Density Functional Theory (DFT) to investigate the electronic effects of fluorine in a small ring system.
Software:
-
Gaussian, ORCA, or a similar quantum chemistry software package.
Methodology:
-
Structure Building: Build the 3D structures of the parent and fluorinated small ring molecules using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization of each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This will find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, enthalpy, Gibbs free energy).
-
Natural Bond Orbital (NBO) Analysis: Conduct an NBO analysis to investigate hyperconjugative interactions. This will provide information on donor-acceptor interactions (e.g., nF → σ*CF) and their stabilization energies.
-
Calculation of Properties: Calculate relevant electronic properties such as:
-
Molecular Electrostatic Potential (MEP): To visualize the charge distribution on the molecular surface.
-
Atomic Charges: Using methods like Mulliken, Hirshfeld, or Natural Population Analysis (NPA) to quantify the charge on each atom.
-
Bond Orders: To assess the strength of chemical bonds.
-
NMR Chemical Shifts and Coupling Constants: To compare with experimental data.
-
-
Analysis of Results: Compare the geometric parameters (bond lengths, angles), energies, and electronic properties of the fluorinated molecules with the parent compound to elucidate the electronic effects of fluorine.
Conclusion
The introduction of fluorine into small ring systems provides a rich and tunable platform for influencing molecular properties. The interplay between the powerful inductive effect of fluorine and various stabilizing hyperconjugative and stereoelectronic interactions allows for fine control over ring stability, conformation, and reactivity. This guide has provided an overview of these fundamental principles, supported by quantitative data and practical experimental and computational protocols. A thorough understanding of these concepts is crucial for the rational design of novel fluorinated molecules with desired properties for applications in medicinal chemistry, materials science, and beyond.
References
- 1. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]
- 2. A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lsa.umich.edu [lsa.umich.edu]
- 13. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
The Discovery and Strategic Synthesis of 3,3-Difluorocyclobutanecarbonitrile: A Key Building Block in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Difluorocyclobutanecarbonitrile, a seemingly simple yet pivotal molecule, has carved a significant niche in the landscape of modern medicinal chemistry. Its unique conformational constraints and the advantageous physicochemical properties imparted by the gem-difluoro group have made it a sought-after building block, particularly in the development of targeted therapies. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and detailed experimental protocols for the preparation of this compound. Furthermore, it elucidates its critical role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, exemplified by tofacitinib, and details its interaction with the JAK/STAT signaling pathway.
Introduction: The Rise of Fluorinated Scaffolds in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug discovery. The unique properties of the fluorine atom, including its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa. Among the various fluorinated motifs, the 3,3-difluorocyclobutane moiety has emerged as a valuable bioisosteric replacement for other common carbocyclic and heterocyclic rings. This rigid, four-membered ring system offers a distinct three-dimensional architecture that can effectively probe the binding pockets of biological targets. This compound (CAS No. 86770-80-1) serves as a versatile precursor to a range of functionalized cyclobutane derivatives, making its efficient synthesis a topic of considerable interest.
Discovery and Historical Synthesis
The journey to an efficient and scalable synthesis of this compound has been marked by several key developments, primarily focusing on the construction of the difluorocyclobutane core.
Early Approaches: The Dolbier Synthesis
One of the foundational methods for accessing the difluorocyclobutane ring system was reported by the research group of Dolbier. This approach utilized a [2+2] cycloaddition reaction between a fluorinated alkene and an appropriate reaction partner. While effective for creating the four-membered ring, this method often involved gaseous reactants and precursors that raised safety and handling concerns for large-scale production.
A More Practical Route: The Fray Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
A significant advancement in the practical synthesis of 3,3-difluorocyclobutane derivatives was reported by Fray and his colleagues in 2005. Their three-step synthesis of 3,3-difluorocyclobutanecarboxylic acid, a direct precursor to the nitrile, provided a more amenable route for multigram-scale preparation. This method starts from the commercially available 3-methylenecyclobutanecarbonitrile.
The key steps in the Fray synthesis are:
-
Oxidative Cleavage: The exocyclic double bond of 3-methylenecyclobutanecarbonitrile is cleaved to form the corresponding ketone, 3-oxocyclobutanecarbonitrile.
-
Deoxyfluorination: The ketone is then subjected to deoxyfluorination to introduce the gem-difluoro group, yielding this compound.
-
Hydrolysis: The nitrile is subsequently hydrolyzed to the desired 3,3-difluorocyclobutanecarboxylic acid.
This approach avoided the use of highly volatile and toxic reactants, making it a more practical and scalable option for producing the key difluorinated intermediate.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, drawing from established chemical transformations.
Synthesis of 3-Oxocyclobutanecarbonitrile (from 3-Methylenecyclobutanecarbonitrile)
Reaction Scheme:
Procedure: To a solution of 3-methylenecyclobutanecarbonitrile in a mixture of acetonitrile, water, and dichloromethane, a catalytic amount of ruthenium(III) chloride is added. The mixture is cooled in an ice bath, and sodium periodate is added portionwise, maintaining the temperature below 20°C. The reaction is stirred until complete consumption of the starting material is observed by TLC. The reaction mixture is then worked up by quenching with aqueous sodium thiosulfate, followed by extraction with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-oxocyclobutanecarbonitrile.
Synthesis of this compound (from 3-Oxocyclobutanecarbonitrile)
Reaction Scheme:
Procedure: To a solution of 3-oxocyclobutanecarbonitrile in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Alternative Route: Conversion of 3,3-Difluorocyclobutanecarboxylic Acid to this compound
Reaction Scheme:
Procedure: 3,3-Difluorocyclobutanecarboxylic acid is converted to the corresponding amide by treatment with thionyl chloride to form the acid chloride, followed by reaction with aqueous ammonia. The resulting 3,3-difluorocyclobutanecarboxamide is then dehydrated using a suitable dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride to yield this compound. The product is purified by distillation or column chromatography.
Quantitative Data and Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 86770-80-1 |
| Molecular Formula | C₅H₅F₂N |
| Molecular Weight | 117.10 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~150-160 °C (estimated) |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.0-3.2 (m, 4H, CH₂ CF₂CH₂ ), 3.4-3.6 (m, 1H, CH CN) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 118 (t, J ≈ 280 Hz, C F₂), 117 (s, C N), 38 (t, J ≈ 25 Hz, C H₂CF₂), 20 (t, J ≈ 10 Hz, C HCN) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -90 to -100 (m) |
| IR (Neat) | ν ≈ 2250 cm⁻¹ (C≡N stretch, sharp, medium-strong) |
| Mass Spectrometry (EI) | m/z (%): 117 (M⁺), 98 ([M-F]⁺), 91 ([M-CN]⁺), 69 ([CF₃]⁺) |
Application in Drug Development: A Key Intermediate for JAK Inhibitors
This compound has gained prominence as a crucial building block in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that have revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. The JAK/STAT signaling pathway is a critical communication route for numerous cytokines that drive inflammatory responses.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.
Tofacitinib: A Case Study
Tofacitinib is a prominent JAK inhibitor that utilizes a derivative of this compound in its structure. The nitrile group of the cyclobutane moiety is a key component of the pharmacophore that interacts with the active site of the JAK enzyme. The 3,3-difluorocyclobutane ring itself serves to optimize the molecule's physicochemical properties, enhancing its metabolic stability and providing a rigid scaffold that correctly orients the key binding groups within the ATP-binding pocket of the kinase.
Conclusion
This compound has transitioned from a molecule of academic interest to a cornerstone in the construction of complex, life-changing pharmaceuticals. Its synthetic history reflects the ongoing quest for more efficient, safer, and scalable chemical processes. The detailed experimental protocols provided in this guide offer a practical resource for researchers engaged in the synthesis of this valuable intermediate. As our understanding of disease pathways deepens, the demand for unique and strategically functionalized building blocks like this compound will undoubtedly continue to grow, further solidifying its importance in the future of drug discovery.
The Emerging Therapeutic Potential of Difluorocyclobutane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern drug discovery. Among the various fluorinated motifs, the difluorocyclobutane moiety is rapidly gaining attention for its unique conformational properties and its ability to modulate key physicochemical and pharmacological parameters. This technical guide provides an in-depth overview of the current understanding of the biological activities of difluorocyclobutane derivatives, with a focus on their potential as anticancer, enzyme inhibitory, antiviral, and anti-inflammatory agents.
Anticancer Activity of Difluorocyclobutane Derivatives
The gem-difluorocyclobutane motif has been successfully integrated into anticancer agents, most notably in the FDA-approved drug Ivosidenib. This strategic incorporation has been shown to enhance metabolic stability while maintaining or improving potency.[1][2]
Table 1: Anticancer Activity of Difluorocyclobutane Derivatives
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | Mutant Isocitrate Dehydrogenase 1 (IDH1) | AML cells with IDH1 mutation | - | [3][4] |
| IPN60090 | Glutaminase-1 (GLS1) | A549 (Lung Cancer) | 26 | [5] |
Note: While a specific IC50 for Ivosidenib in a particular cell line is not provided in the search results, its efficacy is well-established in clinical trials for the treatment of acute myeloid leukemia (AML) with susceptible IDH1 mutations.[3][4]
Signaling Pathway: Inhibition of Mutant IDH1 by Ivosidenib
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by disrupting cellular metabolism and epigenetic regulation.[1][6] Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme.[1][3] By blocking the production of 2-HG, Ivosidenib effectively restores normal cellular differentiation and inhibits the growth of cancer cells.[1]
Enzyme Inhibitory Activity of Difluorocyclobutane Derivatives
Difluorocyclobutane derivatives have shown promise as potent and selective enzyme inhibitors, offering potential therapeutic avenues for various diseases.
Table 2: Enzyme Inhibitory Activity of Difluorocyclobutane Derivatives
| Compound | Target | Ki (nM) | Reference |
| BMS-814580 | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | 16.9 | [7] |
| IPN60090 | Glutaminase-1 (GLS1) | - | [5] |
Note: The IC50 of IPN60090 against GLS1 is 31 nM.[5]
Signaling Pathway: Glutaminase-1 (GLS1) Inhibition in Cancer
Glutaminase-1 (GLS1) is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, which fuels tumor cell proliferation and survival.[5][7] Inhibitors of GLS1, such as IPN60090, represent a promising therapeutic strategy for cancers that are dependent on glutamine metabolism.
Potential Antiviral and Anti-inflammatory Activities
While the incorporation of difluorocyclobutane moieties into antiviral and anti-inflammatory agents is a promising area of research, there is currently a lack of specific, publicly available quantitative data (e.g., EC50 or IC50 values) for difluorocyclobutane derivatives in these therapeutic areas. The general principles of using fluorinated motifs to enhance drug properties suggest that this is a fertile ground for future drug discovery efforts.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Difluorocyclobutane derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the difluorocyclobutane derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan by viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
24-well plates
-
Difluorocyclobutane derivative (test compound)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the difluorocyclobutane derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Conclusion
Difluorocyclobutane derivatives represent a promising and still underexplored area of medicinal chemistry. Their unique structural features offer significant advantages in modulating the properties of bioactive molecules. The successful development of Ivosidenib and the promising preclinical data for other difluorocyclobutane-containing compounds underscore the therapeutic potential of this scaffold. Further research into their antiviral and anti-inflammatory activities is warranted and is expected to yield novel therapeutic agents in the coming years. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the potential of this exciting class of molecules.
References
- 1. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 2. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. missionbio.com [missionbio.com]
- 5. A pancancer analysis reveals the oncogenic role of glutaminase 1 (GLS1) in tumor metabolism and immune evasion: a bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]
- 7. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
An In-depth Technical Guide to the Safety and Handling of 3,3-Difluorocyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive, officially verified Safety Data Sheet (SDS) for 3,3-Difluorocyclobutanecarbonitrile is not publicly available. This guide has been compiled from vendor information and data from SDSs of structurally similar fluorinated organic compounds. All safety and handling procedures should be conducted with the utmost caution and under the supervision of qualified personnel. It is highly recommended to perform a thorough risk assessment before handling this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 86770-80-1[1][2][3][4] |
| Molecular Formula | C₅H₅F₂N[1][2][3][4] |
| Molecular Weight | 117.10 g/mol [1][2][3][4] |
| Synonyms | 3,3-difluorocyclobutane-1-carbonitrile[2][3] |
Physical and Chemical Properties
Quantitative physical and chemical data for this compound is limited. The following table includes available data and notes where information is predicted or unavailable.
| Property | Value | Source/Notes |
| Physical State | Solid (presumed) | Based on storage recommendations |
| Boiling Point | Not available | Predicted value exists but is not cited from a reliable source |
| Melting Point | Not available | |
| Density | 1.19 g/cm³ (Predicted) | |
| Solubility | Not available | |
| Flash Point | Not available | |
| Vapor Pressure | Not available |
Hazard Identification and Classification
A complete GHS classification for this compound is not established. However, based on information from chemical suppliers and data from analogous compounds, the following hazards are anticipated.
Anticipated GHS Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
H312: Harmful in contact with skin. (Inferred from similar compounds)[5]
-
H332: Harmful if inhaled. (Inferred from similar compounds)[5]
-
H315: Causes skin irritation. (Inferred from similar compounds)[5]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. (Inferred from similar compounds)[5]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation. Harmful if inhaled.
-
Skin Contact: May cause skin irritation. Harmful if absorbed through the skin.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
Hazardous Decomposition Products: In the event of a fire, toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF) may be produced.[6][7]
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[5][6]
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Store in a cool, dry, well-ventilated place.[5]
-
Keep container tightly closed.[5]
-
Recommended storage temperature is 2-8°C.[1]
-
Store locked up.[5]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]
Experimental Workflow: Safe Handling of this compound
Caption: A workflow diagram for the safe handling of this compound.
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor.[5] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]
Emergency Response Protocol for Accidental Release
References
- 1. 86770-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 86770-80-1 | this compound - D6209 - Alachem Co., Ltd. [alachem.co.jp]
- 4. store.p212121.com [store.p212121.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,3-Difluorocyclobutanecarbonitrile from 3,3-Difluorocyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3,3-Difluorocyclobutanecarbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a tosylhydrazone intermediate from 3,3-difluorocyclobutanone, followed by a copper-catalyzed cyanation reaction. This methodology offers a practical and accessible route to the target nitrile, avoiding harsh reagents and conditions.
Introduction
The introduction of fluorinated motifs into molecular scaffolds is a widely employed strategy in drug discovery to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoroalkyl group, in particular, is of significant interest. This compound serves as a versatile intermediate for the incorporation of the 3,3-difluorocyclobutane moiety. This protocol details a reliable two-step synthesis from commercially available 3,3-difluorocyclobutanone.
Overall Reaction Scheme
The synthesis proceeds via a two-step sequence:
-
Formation of 3,3-Difluorocyclobutanone Tosylhydrazone: 3,3-Difluorocyclobutanone is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.
-
Cyanation of the Tosylhydrazone: The isolated tosylhydrazone is then subjected to a copper-catalyzed reaction with a cyanide source to yield this compound.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) |
| 1 | 3,3-Difluorocyclobutanone, p-Toluenesulfonylhydrazide | None (Grinding) | Solvent-free | Room Temperature | 0.1 |
| 2 | 3,3-Difluorocyclobutanone Tosylhydrazone | CuI, KSCN | Acetonitrile/NMP | 80 | 12-24 |
Table 2: Expected Yields and Product Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Key Spectroscopic Data (Expected) |
| 3,3-Difluorocyclobutanone Tosylhydrazone | C₁₁H₁₂F₂N₂O₂S | 286.29 | >90 | White to off-white solid | ¹H NMR, ¹³C NMR, ¹⁹F NMR |
| This compound | C₅H₅F₂N | 129.10 | 60-80 | Colorless to pale yellow oil | ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR (C≡N stretch) |
Experimental Protocols
Step 1: Synthesis of 3,3-Difluorocyclobutanone Tosylhydrazone
This protocol is adapted from a general, environmentally friendly method for the synthesis of N-tosylhydrazones under solvent-free conditions.[1]
Materials:
-
3,3-Difluorocyclobutanone
-
p-Toluenesulfonylhydrazide
-
Mortar and pestle
-
Petroleum ether
Procedure:
-
In a clean and dry mortar, combine 3,3-difluorocyclobutanone (1.0 eq) and p-toluenesulfonylhydrazide (1.0 eq).
-
Thoroughly grind the mixture with a pestle at room temperature. The reaction is typically complete within minutes, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the resulting solid material with petroleum ether to remove any unreacted starting material.
-
Filter the solid product and dry it under vacuum to afford 3,3-difluorocyclobutanone tosylhydrazone as a white to off-white solid.
Step 2: Synthesis of this compound
This protocol is based on a copper-catalyzed cyanation of N-tosylhydrazones using a thiocyanate salt as a safe and readily available cyanide source.[2][3][4][5]
Materials:
-
3,3-Difluorocyclobutanone Tosylhydrazone
-
Copper(I) iodide (CuI)
-
Potassium thiocyanate (KSCN)
-
Acetonitrile (MeCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
4 Å Molecular sieves
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a Schlenk flask or sealed reaction vial, add 3,3-difluorocyclobutanone tosylhydrazone (1.0 eq), copper(I) iodide (0.1 eq), potassium thiocyanate (2.0 eq), and activated 4 Å molecular sieves.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of acetonitrile (MeCN) and N-methyl-2-pyrrolidone (NMP) (typically in a 2:1 ratio) via syringe.
-
Seal the flask and heat the reaction mixture to 80 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound as a colorless to pale yellow oil.
Mandatory Visualization
References
- 1. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Copper-Catalyzed Cyanation of NâTosylhydrazones with Thiocyanate Salt as the âCNâ Source - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 3,3-Difluorocyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of 3,3-difluorocyclobutanecarbonitrile, a valuable building block in medicinal chemistry. The gem-difluoro motif on the cyclobutane ring offers a unique combination of metabolic stability, conformational constraint, and polarity, making it an attractive scaffold for the development of novel therapeutics. This document outlines key transformations of the nitrile group into other valuable functionalities, including an amine, a carboxylic acid, and a tetrazole, and provides insights into the biological relevance of the resulting derivatives.
Overview of Functionalization Pathways
This compound serves as a versatile starting material for the synthesis of a variety of derivatives. The primary transformations involve the reduction of the nitrile to a primary amine, hydrolysis to a carboxylic acid, and cycloaddition to form a tetrazole. Each of these functional groups provides a handle for further chemical modifications and can significantly influence the pharmacological properties of the parent molecule.
Caption: Key functionalization pathways of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key functionalization reactions of this compound. The quantitative data for these reactions are summarized in the tables below for easy comparison.
Reduction of Nitrile to Amine
The reduction of this compound to 3,3-difluorocyclobutylamine is a crucial transformation, as the resulting primary amine is a common pharmacophore in drug candidates. Catalytic hydrogenation using Raney Nickel is an effective method for this conversion.
Table 1: Quantitative Data for the Reduction of this compound
| Parameter | Value |
| Starting Material | This compound |
| Product | 3,3-Difluorocyclobutylamine |
| Reducing Agent | Raney® Nickel, Hydrazinium monoformate |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-10 minutes |
| Yield | 90-95%[1] |
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel
-
In a round-bottom flask, suspend this compound (1.0 eq) and Raney® Nickel (10 wt%) in methanol under a nitrogen atmosphere.[1]
-
Stir the suspension and add hydrazinium monoformate (2.0 eq) at room temperature. The reaction is exothermic and will show effervescence.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-10 minutes.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and wash with saturated sodium chloride solution to remove any remaining hydrazinium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutylamine.
-
For the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent like methanol. Add concentrated hydrochloric acid (1.1 eq) and evaporate the solvent to obtain 3,3-difluorocyclobutylamine hydrochloride.[2]
Caption: Workflow for the reduction of this compound.
Hydrolysis of Nitrile to Carboxylic Acid
The hydrolysis of the nitrile group provides 3,3-difluorocyclobutanecarboxylic acid, a versatile intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. Both acidic and basic conditions can be employed for this transformation.
Table 2: Quantitative Data for the Hydrolysis of this compound
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Starting Material | This compound | This compound |
| Product | 3,3-Difluorocyclobutanecarboxylic Acid | 3,3-Difluorocyclobutanecarboxylic Acid |
| Reagents | Aqueous HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 1-3 hours | 1-3 hours[3] |
| Yield | Moderate to High | High[3] |
Experimental Protocol: Basic Hydrolysis
-
In a round-bottom flask, combine this compound (1.0 eq) with a 10-20% aqueous solution of sodium hydroxide.[3]
-
Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to afford 3,3-difluorocyclobutanecarboxylic acid.
Synthesis of Tetrazole from Nitrile
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic properties. The [3+2] cycloaddition of the nitrile with an azide source is a common method for its synthesis.
Table 3: Quantitative Data for the Synthesis of 5-(3,3-Difluorocyclobutyl)-1H-tetrazole
| Parameter | Value |
| Starting Material | This compound |
| Product | 5-(3,3-Difluorocyclobutyl)-1H-tetrazole |
| Reagents | Sodium Azide, Triethylammonium chloride |
| Solvent | Toluene |
| Reaction Temperature | 120 °C |
| Reaction Time | 3-50 hours |
| Yield | High |
Experimental Protocol: [3+2] Cycloaddition with Sodium Azide
-
To a solution of triethylamine (1.3 eq) in toluene, slowly add concentrated sulfuric acid (0.66 eq) with stirring.
-
To this mixture, add this compound (1.0 eq) and sodium azide (1.3 eq).[4]
-
Heat the reaction mixture to 120 °C and stir for 3-50 hours, monitoring the progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Add water and adjust the pH to approximately 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-(3,3-difluorocyclobutyl)-1H-tetrazole.
Application in Drug Discovery: GLP-1R Agonism
Derivatives of 3,3-difluorocyclobutane have shown promise as small molecule agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[5] Activation of GLP-1R in pancreatic β-cells leads to a cascade of intracellular events that enhance glucose-stimulated insulin secretion.
GLP-1 Receptor Signaling Pathway
Upon binding of an agonist, the GLP-1R, a G-protein coupled receptor (GPCR), activates Gαs.[2][6] This stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[2][6] Increased cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[7] PKA and Epac2 signaling pathways converge to increase intracellular Ca²⁺ levels and promote the exocytosis of insulin-containing granules, ultimately leading to enhanced insulin secretion.[8][9]
Caption: Simplified GLP-1R signaling pathway activated by a small molecule agonist.
References
- 1. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 2. mdpi.com [mdpi.com]
- 3. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]
- 4. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bhm.scholasticahq.com [bhm.scholasticahq.com]
- 8. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 3,3-Difluorocyclobutanecarbonitrile in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's unique stereoelectronic properties can significantly improve metabolic stability, binding affinity, lipophilicity, and pKa of drug candidates.[1] The gem-difluoroalkyl motif, particularly in cyclic systems, has garnered considerable attention as it introduces a conformationally restricted scaffold that can serve as a bioisostere for other functional groups, such as carbonyls.[1] 3,3-Difluorocyclobutanecarbonitrile is a valuable building block that combines the benefits of a difluorinated cycloalkane with the versatile reactivity of a nitrile group, making it an attractive starting material for the synthesis of novel APIs.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key intermediates for API development, focusing on its conversion to the corresponding carboxylic acid and amine.
Key Advantages of the 3,3-Difluorocyclobutane Scaffold
The 3,3-difluorocyclobutane moiety offers several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation, which can lead to an improved pharmacokinetic profile.[1]
-
Conformational Rigidity: The cyclobutane ring is conformationally constrained, and the gem-difluoro substitution further influences its geometry. This rigidity can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for the target protein.[1]
-
Modulation of Physicochemical Properties: The introduction of fluorine can fine-tune the lipophilicity and pKa of adjacent functional groups, which is crucial for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[1]
-
Bioisosterism: The CF2 group can act as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl group, potentially mimicking key hydrogen bond interactions with a biological target.[1]
Synthetic Pathways from this compound
This compound is a versatile precursor to two key intermediates for API synthesis: 3,3-difluorocyclobutanecarboxylic acid and 3,3-difluorocyclobutanamine. These transformations allow for the introduction of the difluorocyclobutane scaffold into a wide range of molecular architectures.
Experimental Protocols
Protocol 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid via Acidic Hydrolysis of this compound
This protocol describes the conversion of the nitrile to a carboxylic acid using acidic conditions.[2]
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 6 M) or Sulfuric Acid
-
Reflux Apparatus
-
Distillation Apparatus
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Magnesium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and dilute hydrochloric acid.
-
Heat the mixture to reflux and maintain for a period of 4-8 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by distillation or recrystallization.
Data Presentation:
| Reactant | Product | Reagents | Typical Yield | Purity (by GC) |
| This compound | 3,3-Difluorocyclobutanecarboxylic Acid | Dilute HCl or H2SO4, Heat | 80-90% | >95% |
Protocol 2: Synthesis of 3,3-Difluorocyclobutanamine via Reduction of this compound
This protocol details the reduction of the nitrile to the corresponding primary amine using a chemical reducing agent. A similar transformation can be achieved via catalytic hydrogenation.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH4) or other suitable reducing agent
-
Round-bottom flask with a magnetic stirrer and addition funnel
-
Ice bath
-
Sodium Sulfate solution (saturated)
-
Drying Agent (e.g., Anhydrous Potassium Carbonate)
Procedure:
-
To a stirred suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask cooled in an ice bath, add a solution of this compound (1 equivalent) in anhydrous THF dropwise via an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washings, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the solution under reduced pressure to yield the crude amine.
-
The product can be further purified by distillation.
Data Presentation:
| Reactant | Product | Reagents | Typical Yield | Purity (by GC) |
| This compound | 3,3-Difluorocyclobutanamine | LiAlH4 in THF, or H2/Raney Ni | 70-85% | >95% |
Application in API Synthesis: Kinase Inhibitors
The 3,3-difluorocyclobutanamine scaffold is a valuable component in the design of kinase inhibitors. The rigid, fluorinated ring system can effectively probe the ATP-binding pocket of kinases, while the amine provides a crucial handle for further derivatization to enhance potency and selectivity.[1] For instance, the related 3,3-difluorocyclobutylamine is a known building block for the synthesis of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel APIs. Its conversion to the corresponding carboxylic acid and amine opens up a wide array of synthetic possibilities, allowing for the incorporation of the beneficial 3,3-difluorocyclobutane scaffold into drug candidates. The provided protocols offer a foundation for researchers to explore the use of this promising intermediate in their drug discovery and development programs. The unique properties conferred by the gem-difluorinated cyclobutane ring make it a compelling structural motif for the design of next-generation therapeutics, particularly in the area of kinase inhibition.
References
Application Notes and Protocols for the Reaction of 3,3-Difluorocyclobutanecarbonitrile with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and cell permeability. The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for various functional groups, offering a rigid and lipophilic element with a distinct conformational preference.
This document provides detailed application notes and experimental protocols for the synthesis of 3,3-difluorocyclobutyl ketones via the reaction of 3,3-difluorocyclobutanecarbonitrile with organometallic reagents. This transformation is a key step in the synthesis of a variety of complex molecules with potential therapeutic applications.
Application Notes
The primary products of the reaction between this compound and organometallic reagents are 1-(3,3-difluorocyclobutyl) ketones. These ketones are versatile intermediates in organic synthesis and have found applications in the development of novel therapeutics.
For instance, 1-(3,3-difluorocyclobutyl)ethan-1-one serves as a crucial starting material for the synthesis of non-fused thiophene derivatives which are under investigation for various therapeutic uses.[1] The 3,3-difluorocyclobutyl moiety in these molecules is often introduced to modulate their physicochemical properties and enhance their biological activity.
The general reaction of nitriles with organometallic reagents, such as Grignard and organolithium reagents, is a well-established method for the formation of ketones. The reaction proceeds through the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.
Data Presentation
The following table summarizes the key reactants and products for the synthesis of 1-(3,3-difluorocyclobutyl)ethanone, a representative example of the reaction of this compound with an organometallic reagent.
| Reactant 1 (Nitrile) | Reactant 2 (Organometallic) | Product (Ketone) | CAS Number (Product) | Molecular Formula (Product) | Molecular Weight (Product) |
| This compound | Methylmagnesium bromide | 1-(3,3-Difluorocyclobutyl)ethanone | 1621223-57-1 | C₆H₈F₂O | 134.12 g/mol |
| This compound | Methyllithium | 1-(3,3-Difluorocyclobutyl)ethanone | 1621223-57-1 | C₆H₈F₂O | 134.12 g/mol |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with Grignard and organolithium reagents. It is crucial to perform these reactions under anhydrous conditions as organometallic reagents are highly reactive towards water.[2]
Protocol 1: Reaction with a Grignard Reagent (e.g., Methylmagnesium bromide)
Materials:
-
This compound
-
Methylmagnesium bromide (solution in a suitable ether solvent, e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard glassware
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add a solution of this compound in anhydrous diethyl ether.
-
Grignard Reagent Addition: Cool the flask to 0 °C using an ice bath. Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the nitrile. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to afford the pure 1-(3,3-difluorocyclobutyl)ethanone.
Protocol 2: Reaction with an Organolithium Reagent (e.g., Methyllithium)
Materials:
-
This compound
-
Methyllithium (solution in a suitable solvent, e.g., diethyl ether or hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, syringe, magnetic stirrer, and other standard glassware
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a septum, under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether.
-
Organolithium Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Add the methyllithium solution dropwise via syringe to the stirred solution of the nitrile.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, or until the reaction is complete.
-
Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of 1 M hydrochloric acid.
-
Work-up: Follow the same work-up procedure as described in Protocol 1 (steps 6-8).
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the reaction of a nitrile with a Grignard reagent to form a ketone.
Caption: General mechanism of ketone synthesis from a nitrile and a Grignard reagent.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the synthesis of 1-(3,3-difluorocyclobutyl)ethanone.
Caption: Experimental workflow for the synthesis of 1-(3,3-difluorocyclobutyl) ketones.
References
The Strategic Application of 3,3-Difluorocyclobutanecarbonitrile in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer enhanced pharmacological properties is relentless. Among the rising stars in the medicinal chemist's toolkit is the 3,3-difluorocyclobutane motif. This structural unit, prized for its ability to modulate key drug-like properties, is often accessed through versatile building blocks. This guide provides an in-depth exploration of 3,3-Difluorocyclobutanecarbonitrile , a pivotal precursor for introducing the gem-difluorocyclobutane moiety into drug candidates. We will delve into its significance as a bioisosteric element, its synthesis, and its application in the development of next-generation therapeutics, complete with detailed protocols for the modern research scientist.
Part 1: The Rationale for Fluorinated Cyclobutanes in Drug Design
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] The gem-difluoroalkyl group, in particular, has garnered significant attention. The 3,3-difluorocyclobutane moiety offers a unique confluence of conformational rigidity and advantageous electronic properties, making it an attractive component in the design of novel therapeutic agents.[2]
Key Advantages of the 3,3-Difluorocyclobutane Scaffold:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of drug candidates.[2]
-
Conformational Rigidity: The cyclobutane ring is more conformationally restricted than an open alkyl chain. The gem-difluoro substitution further influences the ring's pucker, which can be exploited to lock a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.
-
Modulation of Physicochemical Properties: The introduction of two fluorine atoms significantly alters the electronic nature of the cyclobutane ring. This can influence the pKa of neighboring functional groups, a critical parameter for optimizing a compound's solubility, permeability, and interaction with its biological target.
-
Bioisosterism: The CF2 group can serve as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol). This allows it to potentially mimic key hydrogen bond interactions with a biological target while improving metabolic stability.[1][2]
The significance of this scaffold is underscored by its presence in approved pharmaceuticals. For instance, Ivosidenib , an inhibitor of isocitrate dehydrogenase 1 (IDH1), incorporates a 3,3-difluorocyclobutyl moiety and is used in the treatment of acute myeloid leukemia.[1] This highlights the real-world impact of this structural unit in developing effective medicines.
Part 2: this compound as a Key Synthetic Intermediate
This compound (CAS 86770-80-1) is a versatile building block that provides a direct entry point to a variety of functionalized 3,3-difluorocyclobutanes.[3] Its nitrile functionality can be readily transformed into other key chemical groups, such as amines, carboxylic acids, and amides, which are staples in medicinal chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 86770-80-1 | [3] |
| Chemical Formula | C₅H₅F₂N | [3] |
| Molecular Weight | 117.10 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | Inferred from supplier data |
| Boiling Point | Not extensively published, estimated to be in the range of 150-170 °C | Inferred from related compounds |
| Density | Not extensively published | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General chemical knowledge |
Spectroscopic Data Interpretation
-
¹H NMR: Resonances in the aliphatic region, with splitting patterns influenced by coupling to the fluorine atoms.
-
¹³C NMR: Characteristic signals for the nitrile carbon, the carbon bearing the fluorine atoms (with a large C-F coupling constant), and the other cyclobutane carbons.
-
¹⁹F NMR: A single resonance, as the two fluorine atoms are chemically equivalent.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.
Part 3: Synthetic Protocols and Applications
This section provides detailed protocols for the synthesis of this compound and its conversion to valuable derivatives for medicinal chemistry applications.
Protocol 1: Synthesis of this compound
While a specific peer-reviewed protocol for the direct synthesis of this compound is not widely published, a plausible route can be adapted from the synthesis of the corresponding carboxylic acid. This protocol is presented as a representative method.
Caption: Synthetic route to this compound.
Materials:
-
3-Oxocyclobutanecarbonitrile
-
Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 3-Oxocyclobutanecarbonitrile (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere at 0 °C, add the deoxofluorinating agent (e.g., DAST, 1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can decompose the deoxofluorinating agent.
-
Anhydrous Solvent: Crucial for the efficacy of the fluorinating agent.
-
Slow Addition at 0 °C: The fluorination reaction can be exothermic; slow addition at low temperature helps to control the reaction rate and prevent side reactions.
-
Aqueous Bicarbonate Quench: Neutralizes the acidic byproducts of the fluorination reaction.
Protocol 2: Conversion to 3,3-Difluorocyclobutanamine Hydrochloride
The primary amine is a highly valuable functional group in medicinal chemistry, often serving as a key pharmacophoric element or a point for further derivatization.
Caption: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Tetrahydrofuran (THF), anhydrous or Ethanol (for Raney Ni)
-
Hydrogen gas (for Raney Ni)
-
Hydrochloric acid (solution in diethyl ether or 1,4-dioxane)
-
Diethyl ether
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (0.3 M) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 3,3-Difluorocyclobutanamine.
-
Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether or 1,4-dioxane dropwise with stirring until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3,3-Difluorocyclobutanamine hydrochloride.
Trustworthiness of the Protocol: This protocol utilizes a standard and reliable method for nitrile reduction. The Fieser workup is a well-established and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.
Protocol 3: Hydrolysis to 3,3-Difluorocyclobutanecarboxylic Acid
The carboxylic acid functionality is a common feature in drug molecules and serves as a versatile handle for further chemical modifications, such as amide bond formation.
Caption: Hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
This compound
-
6 M Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add an excess of 6 M aqueous NaOH solution (5-10 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3,3-Difluorocyclobutanecarboxylic Acid.
Part 4: Applications in Drug Discovery Programs
The derivatives of this compound are valuable building blocks in the synthesis of various classes of therapeutic agents, particularly kinase and protease inhibitors.
Kinase Inhibitors:
The 3,3-difluorocyclobutylamino moiety has been successfully incorporated into a range of potent and selective kinase inhibitors. The rigid cyclobutane ring can help to position the molecule within the ATP-binding site of the kinase, while the difluoro substitution contributes to favorable drug-like properties. For example, derivatives of 3,3-difluorocyclobutanamine have been explored as components of inhibitors for kinases such as Janus kinases (JAKs) and Tyrosine Kinase 2 (TYK2).[1]
Protease Inhibitors:
In the design of protease inhibitors, the 3,3-difluorocyclobutane scaffold can be used to create non-peptidic mimics of amino acid side chains. Its conformational constraint can lead to improved binding to the enzyme's active site. The nitrile group itself can also act as a warhead in certain classes of cysteine protease inhibitors, forming a reversible covalent bond with the active site cysteine residue.[4]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use allows for the introduction of the 3,3-difluorocyclobutane motif, which can confer significant advantages in terms of metabolic stability, conformational rigidity, and overall pharmacological profile. The straightforward conversion of the nitrile to other key functional groups, such as amines and carboxylic acids, further enhances its utility. The protocols provided herein offer a practical guide for researchers to synthesize and utilize this important intermediate in the quest for novel and improved therapeutics. As the demand for drug candidates with optimized properties continues to grow, the application of this compound and its derivatives is set to expand, paving the way for the next generation of innovative medicines.
References
Application Notes: Harnessing 3,3-Difluorocyclobutanecarbonitrile for the Creation of Novel Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into molecular scaffolds is a well-established strategy in modern medicinal chemistry for enhancing crucial drug-like properties. The gem-difluorocycloalkyl motif has emerged as a particularly valuable scaffold due to its ability to confer metabolic stability, modulate acidity/basicity, and act as a bioisostere for carbonyl groups.[1] 3,3-Difluorocyclobutanecarbonitrile serves as a versatile and readily accessible starting material for the synthesis of a diverse array of novel chemical entities with significant potential in drug discovery.
The 3,3-difluorocyclobutane moiety offers a unique combination of conformational rigidity and polarity. This rigid structure can aid in optimizing ligand-receptor interactions by locking the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for the target protein.[1] Furthermore, the strong carbon-fluorine bonds render the difluoromethylene group resistant to metabolic oxidation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of drug candidates.[1]
This document provides detailed application notes and experimental protocols for the transformation of this compound into key chemical building blocks and scaffolds for downstream applications in medicinal chemistry.
Key Advantages of the 3,3-Difluorocyclobutane Scaffold:
-
Metabolic Stability: The high strength of the C-F bond enhances resistance to metabolic degradation.[1]
-
Conformational Rigidity: The cyclobutane ring is more conformationally restricted than acyclic chains, which can be exploited to improve binding affinity and selectivity.[1]
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atoms can influence the pKa of neighboring functional groups.
-
Bioisosterism: The CF2 group can serve as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol), potentially mimicking key hydrogen bond interactions with a biological target.[1]
Applications in Drug Discovery
A significant application of scaffolds derived from related difluorinated cycloalkanes is in the development of selective kinase inhibitors. For instance, the 3,3-difluorocyclopentylamino moiety has been successfully incorporated into potent and selective Tyrosine Kinase 2 (TYK2) inhibitors.[1] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] The strategic placement of the difluorocycloalkyl group helps to position the molecule within the ATP-binding site of the kinase, contributing to favorable drug-like properties.[1]
Below is a diagram illustrating the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key target for inhibitors derived from these scaffolds.
Caption: The JAK-STAT signaling pathway, a target for novel therapeutics.
Experimental Protocols
The following protocols describe key transformations of this compound into versatile building blocks.
Protocol 1: Hydrolysis of this compound to 3,3-Difluorocyclobutanecarboxylic Acid
This protocol describes the conversion of the nitrile functionality to a carboxylic acid, a crucial building block for the synthesis of amides, esters, and other derivatives.
Workflow:
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl) (for workup if using base hydrolysis)
-
Sodium Bicarbonate (NaHCO₃) (for workup if using acid hydrolysis)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure (Acid Hydrolysis Example):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound.
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,3-Difluorocyclobutanecarboxylic Acid.
-
Further purify the product by recrystallization or silica gel column chromatography.
Quantitative Data (Representative for similar transformations):
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-methylfuran difluorocyclobutane | RuCl₃, NaIO₄ | CCl₄/MeCN/H₂O | 25 | 2 | 85 | [2] |
Protocol 2: Reduction of this compound to 3,3-Difluorocyclobutanamine
This protocol details the conversion of the nitrile to a primary amine, a key functional group for the synthesis of amides, sulfonamides, and for use in reductive amination reactions.
Workflow:
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with Hydrogen (H₂)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl) in isopropanol (for salt formation)
Procedure (LiAlH₄ Reduction Example):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,3-Difluorocyclobutanamine.
-
The amine can be further purified by distillation or by conversion to its hydrochloride salt by treating the crude amine with a solution of HCl in isopropanol.
Quantitative Data (Representative for similar transformations):
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diethyl 2,2-difluoroadipate (after several steps to the oxime) | H₂, Ra-Ni | EtOH | 50-80 | 12-16 | Not specified | [2] |
Protocol 3: Synthesis of a Tetrazole Scaffold via [3+2] Cycloaddition
This protocol illustrates the synthesis of a tetrazole ring, a common bioisostere for a carboxylic acid, from the nitrile functionality.
Workflow:
References
Application Notes and Protocols: Divergent Synthesis Strategies Using Difluorocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the divergent synthesis of various functionalized gem-difluorocyclobutane derivatives. The strategies outlined herein utilize a common intermediate, 1-substituted-3,3-difluorocyclobutanol, which is readily prepared from commercially available 3,3-difluorocyclobutanone. This approach allows for the efficient generation of a diverse library of difluorocyclobutane-containing molecules, which are of significant interest in medicinal chemistry due to their unique physicochemical properties.[1][2][3][4][5]
Introduction
Fluorinated motifs are integral to modern drug discovery, often imparting beneficial properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[6] The gem-difluorocyclobutane moiety, in particular, has emerged as a valuable scaffold, appearing in FDA-approved drugs such as Ivosidenib.[5][7] However, the synthetic accessibility of diverse 1,1-disubstituted-3,3-difluorocyclobutanes has been limited. The following protocols describe a divergent synthetic approach that addresses this limitation, enabling the synthesis of a wide range of derivatives from a common precursor.[1][2][3][4]
The key to this strategy is the nucleophilic addition of organometallic reagents to 3,3-difluorocyclobutanone to form tertiary alcohols.[1][5] These alcohol intermediates can then undergo divergent functionalization through the generation of carbocation or radical intermediates, leading to a variety of 1,1-disubstituted products.[1][2][3][4]
Divergent Synthesis Workflow
The overall workflow for the divergent synthesis of difluorocyclobutane derivatives is depicted below. The process begins with the formation of a key 1-substituted-3,3-difluorocyclobutanol intermediate, which serves as the branching point for subsequent diversification reactions.
Caption: Divergent synthesis workflow from a common difluorocyclobutanol intermediate.
Data Presentation
The following tables summarize the quantitative data for the key transformations in this divergent synthesis strategy.
Table 1: Synthesis of 1-Aryl-3,3-difluorocyclobutanols
| Entry | Aryl Grignard Reagent | Lanthanide Salt | Yield (%) |
| 1 | PhMgCl | LaCl₃·2LiCl | 85 |
| 2 | 4-MeOC₆H₄MgBr | LaCl₃·2LiCl | 82 |
| 3 | 4-FC₆H₄MgBr | LaCl₃·2LiCl | 75 |
| 4 | 2-ThienylMgCl | LaCl₃·2LiCl | 68 |
Table 2: Iron-Catalyzed Functionalization of 1-Aryl-3,3-difluorocyclobutanol
| Entry | Nucleophile | Product Type | Yield (%) |
| 1 | o-Cresol | 1,1-Diaryl | 90 |
| 2 | 1,3-Dimethoxybenzene | 1,1-Diaryl | 85 |
| 3 | Thiophenol | 1-Aryl-1-thio | 78 |
| 4 | 4-Methylthiophenol | 1-Aryl-1-thio | 82 |
| 5 | TMSN₃ | 1-Aryl-1-azido | 65 |
Table 3: Radical Addition to Michael Acceptors
| Entry | Michael Acceptor | Product Type | Yield (%) |
| 1 | Acrylonitrile | 1-Aryl-1-alkyl | 55 |
| 2 | Methyl acrylate | 1-Aryl-1-alkyl | 60 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Aryl-3,3-difluorocyclobutanols
This protocol describes the organolanthanum-mediated addition of an aryl Grignard reagent to 3,3-difluorocyclobutanone.[1][5]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lanthanum chloride-lithium chloride complex (LaCl₃·2LiCl)
-
Aryl Grignard reagent (1.0 M in THF)
-
3,3-Difluorocyclobutanone
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add LaCl₃·2LiCl (1.2 mmol) and anhydrous THF (5 mL).
-
Cool the suspension to 0 °C and add the aryl Grignard reagent (1.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3,3-difluorocyclobutanone (0.8 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with Et₂O (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.
Protocol 2: General Procedure for the Iron-Catalyzed Reaction with Arene and Thiol Nucleophiles
This protocol details the synthesis of 1,1-diaryl and 1-aryl-1-thio-3,3-difluorocyclobutanes via an iron-catalyzed reaction.[1][5]
Materials:
-
1-Aryl-3,3-difluorocyclobutanol
-
Arene or thiol nucleophile
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried reaction vial, add the 1-aryl-3,3-difluorocyclobutanol (0.2 mmol), the arene or thiol nucleophile (0.4 mmol), and anhydrous FeCl₃ (0.02 mmol, 10 mol%).
-
Add anhydrous DCE (1 mL) and seal the vial.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (5 mL).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of 1-Aryl-1-azido-3,3-difluorocyclobutanes
This protocol describes the azidation of 1-aryl-3,3-difluorocyclobutanols using trimethylsilyl azide (TMSN₃).[1]
Materials:
-
1-Aryl-3,3-difluorocyclobutanol
-
Trimethylsilyl azide (TMSN₃)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried reaction vial, add the 1-aryl-3,3-difluorocyclobutanol (0.2 mmol) and anhydrous FeCl₃ (0.02 mmol, 10 mol%).
-
Add anhydrous MeCN (1 mL) followed by TMSN₃ (0.24 mmol).
-
Seal the vial and heat the reaction mixture to 40 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (5 mL).
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The divergent functionalization of the 1-aryl-3,3-difluorocyclobutanol intermediate proceeds through distinct reactive intermediates, a carbocation or a radical, depending on the chosen catalytic system. This allows for a logical and predictable diversification of the core scaffold.
Caption: Reaction pathways via carbocation or radical intermediates.
Conclusion
The presented divergent synthesis strategy provides a robust and versatile platform for accessing a wide array of novel 1,1-disubstituted-3,3-difluorocyclobutane derivatives.[1][2][3][4] The use of a common, easily accessible intermediate, coupled with catalyst-controlled divergent functionalization, makes this an attractive approach for generating libraries of compounds for drug discovery and materials science applications. The detailed protocols provided herein should enable researchers to readily implement these methods in their own laboratories.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3,3-Difluorocyclobutanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluorocyclobutanecarbonitrile and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The introduction of the gem-difluoro motif on the cyclobutane ring can significantly modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making these compounds highly sought after for the development of novel therapeutics. This document provides detailed application notes and scalable protocols for the synthesis of this compound, starting from commercially available materials.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step process commencing with the synthesis of the key intermediate, 3-oxocyclobutanecarboxylic acid. This is followed by the conversion to 3-oxocyclobutanecarbonitrile, and finally, a deoxofluorination reaction to yield the target compound, this compound.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol is adapted from a patented, three-step, one-pot synthesis which provides a scalable and cost-effective route to the key intermediate, 3-oxocyclobutanecarboxylic acid.[1]
Reaction Scheme:
Figure 2. Reaction scheme for the synthesis of 3-oxocyclobutanecarboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Acetone | 58.08 | Excess | Reagent and solvent |
| Bromine | 159.81 | 2.0 | Handle with extreme caution in a fume hood |
| Malononitrile | 66.06 | 1.0 | |
| Sodium Iodide | 149.89 | Catalytic | Activating agent |
| Tetrabutylammonium Bromide | 322.37 | Catalytic | Phase transfer catalyst |
| Hydrochloric Acid (6M) | 36.46 | Excess | For hydrolysis |
| Toluene | 92.14 | - | For extraction |
| Methyl tert-butyl ether | 88.15 | - | For recrystallization |
Protocol:
-
Synthesis of 1,3-Dibromoacetone: In a suitable reactor, charge acetone and cool to 0-5 °C. Slowly add bromine (2.0 eq.) while maintaining the temperature. The reaction is typically complete after several hours. The excess acetone and generated hydrogen bromide are removed by distillation.
-
Synthesis of 3,3-Dicyanocyclobutanone: The crude 1,3-dibromoacetone is dissolved in a suitable solvent such as DMF. Malononitrile (1.0 eq.), sodium iodide (catalytic), and tetrabutylammonium bromide (catalytic) are added. The mixture is heated to approximately 60 °C and stirred for 24 hours.[1] After cooling, the solvent is removed under reduced pressure. The residue is taken up in toluene and washed with water. The organic layer is dried and concentrated to yield crude 3,3-dicyanocyclobutanone.
-
Hydrolysis to 3-Oxocyclobutanecarboxylic Acid: The crude 3,3-dicyanocyclobutanone is suspended in 6M hydrochloric acid and refluxed for 24 hours.[1] After completion, the reaction mixture is evaporated to dryness. The crude product is then purified by recrystallization from methyl tert-butyl ether to yield pure 3-oxocyclobutanecarboxylic acid.
Quantitative Data:
| Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Synthesis of 3,3-Dicyanocyclobutanone | 1,3-Dibromoacetone | 3,3-Dicyanocyclobutanone | 74.3 | - | [1] |
| Hydrolysis | 3,3-Dicyanocyclobutanone | 3-Oxocyclobutanecarboxylic Acid | 92 | >99 | [1] |
Step 2: Synthesis of 3-Oxocyclobutanecarbonitrile
This step involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.
Reaction Scheme:
Figure 3. Reaction scheme for the synthesis of 3-oxocyclobutanecarbonitrile.
Protocol:
-
Amide Formation: To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.1 eq.) at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting acid chloride is then dissolved in an appropriate solvent and slowly added to a cooled, concentrated solution of ammonium hydroxide. The resulting precipitate, 3-oxocyclobutanecarboxamide, is filtered, washed with cold water, and dried.
-
Dehydration to Nitrile: The 3-oxocyclobutanecarboxamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or cyanuric chloride and heated under vacuum. The product, 3-oxocyclobutanecarbonitrile, is collected by distillation.
Step 3: Deoxofluorination to this compound
This protocol is adapted from a multigram synthesis of a related difluorocyclobutane derivative, which employs a deoxofluorinating agent for the conversion of a ketone to a gem-difluoro group.[2]
Reaction Scheme:
Figure 4. Reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar eq. (Typical) | Notes |
| 3-Oxocyclobutanecarbonitrile | 95.10 | 1.0 | |
| Morpholinosulfur Trifluoride (Morph-DAST) | 221.25 | 2.4 | Corrosive and moisture-sensitive. Handle with care. |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous solvent |
| Sodium Carbonate (Na₂CO₃) | 105.99 | Excess | For quenching |
Protocol:
-
Reaction Setup: In a dry, inert atmosphere reactor, dissolve 3-oxocyclobutanecarbonitrile (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C.
-
Addition of Fluorinating Agent: Slowly add Morph-DAST (2.4 eq.) to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Carefully quench the reaction by slowly adding the mixture to a cold, stirred solution of sodium carbonate in water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Quantitative Data (Adapted from a similar transformation[2]):
| Starting Material | Fluorinating Agent | Product | Yield (%) | Scale Example | Reference |
| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Morph-DAST | Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 65 | 1.24 kg | [2] |
Alternative Fluorination using Selectfluor®:
For some substrates, electrophilic fluorination using reagents like Selectfluor® can be an effective alternative.[3] This typically involves reacting the β-ketonitrile with Selectfluor® in a suitable solvent like acetonitrile. The reaction may require heating, and the stoichiometry of Selectfluor® can be adjusted to favor mono- or di-fluorination.[4]
Safety Precautions
-
Bromine: Highly corrosive and toxic. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Deoxofluorinating Agents (e.g., Morph-DAST): These reagents are corrosive, toxic, and react violently with water. Handle in an inert, dry atmosphere. Ensure all glassware is thoroughly dried before use.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
Scale-Up Considerations: All reactions should be assessed for potential exotherms before scaling up. Appropriate cooling and monitoring equipment should be in place.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable building block for a wide range of applications in medicinal chemistry. Careful attention to reaction conditions and safety precautions is essential for successful and safe synthesis on a larger scale.
References
- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
3,3-Difluorocyclobutanecarbonitrile: A Bioisosteric Approach to Modulating Carbonyl-Driven Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics with optimized pharmacological profiles, the strategic modification of bioactive scaffolds is paramount. Bioisosterism, the interchange of functional groups with similar physicochemical properties, stands as a powerful tool in lead optimization. This document details the application of 3,3-difluorocyclobutanecarbonitrile as a non-classical bioisostere for carbonyl groups, offering a unique combination of steric and electronic properties to enhance drug-like characteristics.
The replacement of a carbonyl moiety with a gem-difluorinated cycloalkane can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement. The this compound motif, in particular, introduces a rigid, polar scaffold that can mimic the dipole moment of a carbonyl group while offering increased resistance to metabolic degradation. This application note provides a comprehensive overview of the rationale, synthetic protocols, and biological evaluation of this promising bioisosteric replacement.
Physicochemical Properties and Rationale for Carbonyl Bioisosterism
The gem-difluoro group on the cyclobutane ring acts as a lipophilic hydrogen bond acceptor and can significantly alter the acidity of adjacent functionalities. The nitrile group, a well-established pharmacophore, further contributes to the polar nature of the substituent. The table below summarizes the key physicochemical property differences between a generic ketone and its this compound bioisostere.
| Property | Carbonyl (Ketone) | This compound | Rationale for Bioisosteric Replacement |
| Dipole Moment | High | Moderate to High | Mimics the polar nature of the carbonyl group, potentially maintaining key interactions with the target protein. |
| Metabolic Stability | Susceptible to reduction | Generally high | The C-F bonds are highly stable, and the cyclobutane ring is resistant to many metabolic transformations, leading to an improved pharmacokinetic profile. |
| Lipophilicity (LogP) | Moderate | Can be modulated | The fluorine atoms increase lipophilicity, which can enhance membrane permeability. The overall LogP can be fine-tuned by other parts of the molecule. |
| Hydrogen Bond Acceptor | Strong | Moderate | The fluorine atoms and the nitrile group can act as hydrogen bond acceptors, preserving interactions with the biological target. |
| pKa of α-protons | ~19-21 | Not applicable | Eliminates the potential for enolization and subsequent racemization or degradation pathways associated with carbonyls. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound commences with the commercially available 3,3-difluorocyclobutanone. The protocol involves a two-step sequence: formation of a tosylhydrazone followed by a Shapiro-type reaction to generate an intermediate that can be converted to the nitrile.
Step 1: Synthesis of 3,3-Difluorocyclobutanone Tosylhydrazone
-
Materials: 3,3-difluorocyclobutanone, p-toluenesulfonhydrazide, ethanol, catalytic amount of hydrochloric acid.
-
Procedure:
-
Dissolve 3,3-difluorocyclobutanone (1.0 eq) in ethanol in a round-bottom flask.
-
Add p-toluenesulfonhydrazide (1.1 eq) to the solution.
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3,3-difluorocyclobutanone tosylhydrazone.
-
Step 2: Synthesis of this compound
-
Materials: 3,3-difluorocyclobutanone tosylhydrazone, n-butyllithium (n-BuLi) in hexanes, tetrahydrofuran (THF), copper(I) cyanide (CuCN).
-
Procedure:
-
Suspend 3,3-difluorocyclobutanone tosylhydrazone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) to the suspension while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) in anhydrous THF.
-
Slowly add the generated vinyllithium species to the copper(I) cyanide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Application Notes and Protocols: Incorporation of the 3,3-Difluorocyclobutyl Moiety into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into lead compounds has become a cornerstone of modern medicinal chemistry. The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a valuable substituent for enhancing the pharmacological profile of drug candidates. This four-membered carbocycle, adorned with a gem-difluoro group, offers a unique combination of steric and electronic properties that can favorably modulate a compound's physicochemical and pharmacokinetic characteristics.
The carbon-fluorine bond's high strength and low polarizability contribute to increased metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing target engagement and off-target activities. The rigid, three-dimensional nature of the cyclobutane ring also provides a means to explore chemical space and optimize ligand-receptor interactions.
These application notes provide a comprehensive overview of the benefits of incorporating the 3,3-difluorocyclobutyl moiety, detailed protocols for the synthesis of key building blocks, and methods for evaluating the resulting physicochemical properties.
Advantages of Incorporating the 3,3-Difluorocyclobutyl Moiety
The introduction of a 3,3-difluorocyclobutyl group can impart several beneficial properties to a lead compound, including:
-
Enhanced Metabolic Stability: The robust C-F bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The gem-difluoro group is a strong electron-withdrawing group, which can lower the pKa of adjacent amines, making them less basic. This can be advantageous for reducing off-target ion channel interactions and improving cell permeability. The moiety can also influence lipophilicity (LogP/LogD), often providing a balance that enhances both solubility and permeability.
-
Improved Target Binding and Selectivity: The conformationally restricted nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for the intended biological target.
-
Bioisosteric Replacement: The 3,3-difluorocyclobutyl group can serve as a bioisostere for other chemical groups, such as a carbonyl or a gem-dimethyl group, offering an alternative with improved properties.
Data Presentation: Physicochemical Properties
The following tables summarize the impact of the 3,3-difluorocyclobutyl moiety on key physicochemical properties compared to non-fluorinated or alternative fluorinated analogs.
| Compound/Moiety | pKa (Amine) | LogP | LogD (pH 7.4) | Metabolic Stability (t½ in HLM, min) |
| Cyclobutylamine | ~10.5 | ~0.4 | <-1.0 | Variable |
| 3,3-Difluorocyclobutylamine | ~8.5 - 9.5 | ~0.8 | ~0.1 | Generally Increased |
| Cyclohexylamine | ~10.6 | ~1.5 | ~-0.5 | Variable |
| 4,4-Difluorocyclohexylamine | ~9.6 | ~1.8 | ~0.8 | Generally Increased |
HLM: Human Liver Microsomes. Data is compiled from various literature sources and is intended for comparative purposes.
Experimental Protocols
Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
This protocol describes a common method for the synthesis of 3,3-difluorocyclobutanecarboxylic acid, a key intermediate for accessing other building blocks.
Protocol 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid
-
Materials:
-
Ethyl 3,3-difluorocyclobutanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve sodium hydroxide (1.1 eq) in a 1:1 mixture of methanol and water.
-
Add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) to the NaOH solution at room temperature.
-
Stir the resulting mixture at room temperature for 15 hours.
-
Reduce the volume of the reaction mixture by half in vacuo.
-
Acidify the mixture to pH 1 with concentrated aqueous HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and evaporate in vacuo to yield 3,3-difluorocyclobutanecarboxylic acid as a white solid.
-
Synthesis of 3,3-Difluorocyclobutylamine
This protocol outlines the synthesis of 3,3-difluorocyclobutylamine hydrochloride from 3-oxocyclobutanecarboxylic acid.
Protocol 2: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride
-
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Acid catalyst (e.g., H₂SO₄)
-
Methanol (MeOH)
-
Fluorinating agent (e.g., Deoxofluor)
-
Hydroxylamine
-
Sulfonyl chloride (e.g., MsCl)
-
Base (e.g., Triethylamine)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Esterification: React 3-oxocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst to form the corresponding methyl ester.
-
Fluorination: Treat the methyl ester with a fluorinating agent to obtain the 3,3-difluoro methyl ester.
-
Hydroxamate Formation: React the fluoro-ester with hydroxylamine to generate 3,3-difluoro-N-hydroxycyclobutane-1-carboxamide.
-
Hofmann Rearrangement: In the same reaction vessel, treat the hydroxamate with sulfonyl chloride and a base to induce a Hofmann rearrangement, yielding 3,3-difluorocyclobutylamine.
-
Salt Formation: React the free amine with hydrochloric acid to precipitate 3,3-difluorocyclobutylamine hydrochloride.
-
Measurement of Physicochemical Properties
Protocol 3: Determination of LogP (Shake-Flask Method)
-
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of n-octanol and water in a flask.
-
Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Protocol 4: Determination of pKa (Potentiometric Titration)
-
Materials:
-
Test compound
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Dissolve a known amount of the test compound in a suitable solvent (e.g., water, methanol/water mixture).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Slowly add the titrant in small, known increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
-
Visualizations
Caption: Synthetic workflow for key 3,3-difluorocyclobutyl building blocks.
Caption: Conceptual diagram of enhanced metabolic stability.
Caption: Inhibition of a generic kinase signaling pathway.
Synthetic Routes to 3,3-Difluorocyclobutylamine from 3,3-Difluorocyclobutanecarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3,3-difluorocyclobutylamine from 3,3-difluorocyclobutanecarbonitrile. This transformation is a key step in the synthesis of various pharmaceutical building blocks, where the introduction of the 3,3-difluorocyclobutylamine moiety can enhance metabolic stability and modulate physicochemical properties. Three primary synthetic routes are presented: reduction with lithium aluminum hydride, catalytic hydrogenation, and reduction with borane complexes.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For the preparation of 3,3-difluorocyclobutylamine, a valuable building block in medicinal chemistry, from its corresponding nitrile, several reliable methods can be employed. The choice of method will depend on factors such as scale, available equipment, and functional group tolerance of any other substituents on the molecule. This note details three common and effective methods for this conversion.
Synthetic Pathways Overview
Caption: Synthetic routes from the nitrile to the amine.
Data Presentation
The following tables summarize the key quantitative parameters for the three proposed synthetic routes. Please note that these are representative conditions and may require optimization for specific experimental setups.
Table 1: Reagents and Solvents
| Route | Reducing Agent | Stoichiometry (relative to nitrile) | Solvent |
| 1 | Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 eq. | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| 2 | Hydrogen (H₂) | Excess (pressure-dependent) | Methanol (MeOH) or Ethanol (EtOH) with Ammonia (NH₃) |
| 3 | Borane-THF complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂) | 1.5 - 2.0 eq. | Anhydrous Tetrahydrofuran (THF) |
Table 2: Reaction Conditions
| Route | Temperature | Pressure | Reaction Time (typical) |
| 1 | 0 °C to reflux | Atmospheric | 2 - 12 hours |
| 2 | Room temperature to 50 °C | 50 - 500 psi | 4 - 24 hours |
| 3 | 0 °C to reflux | Atmospheric | 2 - 12 hours |
Experimental Protocols
Route 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[1][2] This method is well-suited for laboratory-scale synthesis.
Experimental Workflow
Caption: Workflow for LiAlH₄ reduction.
Protocol:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), equip an oven-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Suspend lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via the addition funnel.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. If the reaction is sluggish, it can be gently heated to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams used.
-
Isolation: Stir the resulting granular precipitate for 15-30 minutes, then filter through a pad of celite, washing the filter cake with THF or diethyl ether.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,3-difluorocyclobutylamine. The product can be further purified by distillation or column chromatography.
Route 2: Catalytic Hydrogenation
Catalytic hydrogenation is a scalable and often cleaner alternative to hydride reductions. Raney Nickel is a common catalyst for the reduction of nitriles. The addition of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.
Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (5-20 wt% of the nitrile) with the reaction solvent (e.g., methanol or ethanol) to remove the storage solution.
-
Reaction Setup: To a high-pressure reactor, add the washed Raney Nickel, a solution of this compound in methanol or ethanol, and a solution of ammonia in the same solvent (typically 5-10 equivalents).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 4-24 hours. Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude 3,3-difluorocyclobutylamine can be purified by distillation.
Route 3: Reduction with Borane Complexes
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for the reduction of nitriles and are often considered milder and more selective than LiAlH₄.[3][4]
Protocol:
-
Preparation: Under an inert atmosphere, charge a dry round-bottom flask with a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the borane complex (1.5 - 2.0 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-12 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and then to 0 °C. Slowly add methanol to quench the excess borane. After gas evolution ceases, carefully add 2M hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.
-
Isolation: Cool the mixture to room temperature and basify with aqueous sodium hydroxide. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Conclusion
The synthesis of 3,3-difluorocyclobutylamine from this compound can be effectively achieved through several established reduction methods. The choice between lithium aluminum hydride, catalytic hydrogenation, or borane reduction will be guided by the specific requirements of the synthesis, including scale, safety considerations, and available equipment. The protocols provided herein offer a solid foundation for researchers to develop robust and efficient syntheses of this valuable fluorinated building block.
References
Application Notes and Protocols: Preparation of 3,3-Difluorocyclobutanecarboxylic Acid from Nitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3,3-difluorocyclobutanecarboxylic acid, a valuable building block in pharmaceutical and materials science research, via the hydrolysis of its nitrile precursor, 3,3-difluorocyclobutanecarbonitrile. Both acidic and basic hydrolysis methods are described, offering flexibility in synthetic strategy. The protocols include reagent specifications, reaction conditions, and purification procedures. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
3,3-Difluorocyclobutanecarboxylic acid is a key intermediate in the synthesis of various bioactive molecules and functional materials. The gem-difluoro group can impart unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and altered acidity, making it a desirable moiety in drug design. This application note details the final step in its synthesis: the conversion of this compound to the corresponding carboxylic acid through hydrolysis.
Synthetic Pathway Overview
The overall transformation involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of gem-Difluorocyclobutanes
Welcome to the technical support center for the synthesis of gem-difluorocyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic addition to 3,3-difluorocyclobutanone using a Grignard or organolithium reagent is giving low to no yield of the desired alcohol. What is going wrong?
A1: This is a common and critical issue. 3,3-difluorocyclobutanone is highly susceptible to the elimination of hydrogen fluoride (HF) in the presence of strong, basic nucleophiles like Grignard (RMgX) or organolithium (RLi) reagents.[1][2][3][4][5] The basicity of these reagents promotes proton abstraction from the α-carbon, leading to ring-opening or decomposition rather than the desired 1,2-addition to the carbonyl group.
Troubleshooting Steps:
-
Reagent Selection: Avoid highly basic organometallic reagents. The key solution is to switch to a less basic nucleophile system.
-
Recommended Alternative (Organolanthanum Reagents): The use of organolanthanum reagents is the most effective strategy to overcome this challenge.[1][2][3][4][5] These reagents are generated in situ from organolithiums and a lanthanum salt (e.g., LaCl₃·2LiCl). They are sufficiently nucleophilic to add to the carbonyl but have significantly lower basicity, which suppresses the HF elimination pathway.[1][2][3][4][5]
-
Reaction Conditions: Ensure strictly anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) as organometallic reagents are highly sensitive to moisture and oxygen.
Q2: I have successfully synthesized a 1-aryl-3,3-difluorocyclobutanol, but my subsequent Lewis acid-catalyzed functionalization (e.g., Friedel-Crafts reaction) is inefficient. How can I optimize this step?
A2: The efficiency of the functionalization of gem-difluorocyclobutanols can be sensitive to the choice of catalyst, solvent, and temperature. The goal is to promote the formation of a stabilized carbocation intermediate that can be trapped by a nucleophile without leading to elimination or side reactions.
Troubleshooting Steps:
-
Catalyst Choice: While various Lewis acids can be used, iron(III) chloride (FeCl₃) has been shown to be an inexpensive, abundant, and highly effective catalyst for this transformation, often providing excellent yields.[6]
-
Solvent and Temperature: If solubility or reactivity is an issue, changing the solvent from dichloromethane (DCM) to a higher-boiling solvent like toluene and increasing the temperature (e.g., to 110 °C) can be beneficial.[6]
-
Nucleophile Loading: The equivalents of the nucleophile can also be optimized. While a larger excess might be used initially, reducing it to around 3.0 equivalents can still provide high yields and is more atom-economical.[6]
Q3: Are there alternative strategies for synthesizing substituted gem-difluorocyclobutanes that do not start from 3,3-difluorocyclobutanone?
A3: Yes, an alternative method involves a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs).[7][8] This protocol proceeds under mild conditions via a Wagner-Meerwein rearrangement and is particularly useful for accessing 2-arylsubstituted gem-difluorocyclobutanes.[7][8]
Method Overview:
-
Reactants: An aryl-substituted methylenecyclopropane is treated with an electrophilic fluorine source.
-
Fluorine Source: A combination of Selectfluor® (F-TEDA-BF₄) and pyridine-hydrogen fluoride (Py·HF) is commonly used.[7][8]
-
Mechanism: The reaction proceeds through a Wagner-Meerwein rearrangement, expanding the three-membered ring to a four-membered ring.
-
Advantages: This method offers good functional group tolerance and proceeds under mild reaction conditions, avoiding the sensitive ketone starting material.[7][8]
Data Presentation
Table 1: Catalyst Optimization for the Friedel-Crafts Reaction of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol with o-Cresol
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ca(OTf)₂ (10) | DCM | 40 | >95 |
| 2 | LiOTf (10) | DCM | 40 | >95 |
| 3 | FeCl₃ (10) | DCM | 40 | >95 |
| 4 | HBF₄·OEt₂ (10) | DCM | 40 | >95 |
| 5 | FeCl₃ (10) | Toluene | 40 | >95 |
| 6 | FeCl₃ (10) | Toluene | 110 | 90 |
Data summarized from literature findings.[6] This table highlights the effectiveness of various catalysts, with FeCl₃ being a robust and economical choice.
Experimental Protocols
Protocol 1: General Procedure for Organolanthanum-Mediated Nucleophilic Addition to 3,3-Difluorocyclobutanone
-
Apparatus: Under an inert atmosphere of Argon, add anhydrous LaCl₃·2LiCl (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent: Add anhydrous tetrahydrofuran (THF) to create a 0.4 M suspension.
-
Reagent Preparation: In a separate flask, prepare the organolithium reagent (1.1 equivalents) in a suitable solvent (e.g., THF or diethyl ether).
-
Transmetalation: Cool the LaCl₃·2LiCl suspension to -78 °C. Slowly add the organolithium reagent dropwise to the suspension. Stir the resulting mixture at -78 °C for 30 minutes to generate the organolanthanum reagent.
-
Addition: Add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the organolanthanum reagent mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC or LC-MS (typically 1-2 hours).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-substituted-3,3-difluorocyclobutanol.
Protocol 2: Iron-Catalyzed Friedel-Crafts Reaction of 1-Aryl-3,3-difluorocyclobutanols
-
Apparatus: To an oven-dried vial, add the 1-aryl-3,3-difluorocyclobutanol (1.0 equivalent), the arene nucleophile (3.0 equivalents), and a magnetic stir bar.
-
Catalyst and Solvent: Add anhydrous iron(III) chloride (FeCl₃, 10 mol %) followed by the reaction solvent (e.g., Toluene, 0.2 M).
-
Reaction: Seal the vial and place it in a pre-heated oil bath at the desired temperature (e.g., 110 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Quenching: After cooling to room temperature, quench the reaction by adding water.
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography to afford the 1,1-diaryl-3,3-difluorocyclobutane product.
Mandatory Visualization
Caption: Troubleshooting workflow for nucleophilic addition to 3,3-difluorocyclobutanone.
Caption: Synthetic pathway to 1,1-disubstituted gem-difluorocyclobutanes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for nitrile hydrolysis in fluorinated molecules
Welcome to the Technical Support Center for Nitrile Hydrolysis in Fluorinated Molecules. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols for this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing nitriles in fluorinated molecules?
A1: The primary methods are acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and enzymatic hydrolysis.[1][2] Acidic hydrolysis typically uses strong acids like HCl or H₂SO₄ with heating to produce a carboxylic acid.[1] Basic hydrolysis employs strong bases like NaOH or KOH, also with heating, and initially yields a carboxylate salt, which is then acidified to give the carboxylic acid.[2] Enzymatic methods use nitrile hydratases or nitrilases to perform the transformation under mild pH and temperature conditions, which can be highly selective.
Q2: How does fluorine substitution affect the reactivity of the nitrile group?
A2: Fluorine is a strongly electron-withdrawing group, which has a dual effect on the nitrile. It increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles (like OH⁻ in basic hydrolysis).[3] However, it also decreases the basicity of the nitrile nitrogen, making the initial protonation step in acid-catalyzed hydrolysis more difficult and often requiring harsher conditions.[4]
Q3: Can I selectively hydrolyze a nitrile to an amide instead of a carboxylic acid?
A3: Yes, but it can be challenging. The hydrolysis of the amide intermediate to the carboxylic acid is often faster than the initial hydrolysis of the nitrile, especially under vigorous acidic or basic conditions with prolonged heating.[5] To isolate the amide, milder reaction conditions are necessary. This can include using lower temperatures, shorter reaction times, specific reagent systems (like TFA-H₂SO₄ or basic H₂O₂), or enzymatic methods which are often highly selective for amide formation.[6][7][8]
Q4: Are C-F bonds stable under typical nitrile hydrolysis conditions?
A4: Generally, the carbon-fluorine bond is very strong and stable. However, under harsh reaction conditions (e.g., very high temperatures or extremely strong acids/bases), particularly with certain substitution patterns on an aromatic ring, there is a risk of nucleophilic aromatic substitution, leading to defluorination. It is crucial to monitor reactions for potential side products. For sensitive substrates, milder enzymatic or metal-catalyzed methods are preferable.
Q5: When should I choose an enzymatic method for hydrolysis?
A5: Enzymatic hydrolysis is an excellent choice when:
-
Your molecule contains other sensitive functional groups (e.g., esters, protecting groups) that would not tolerate harsh acidic or basic conditions.
-
Your starting material is chiral, and you need to preserve its stereochemistry.
-
You want to selectively form the amide without over-hydrolysis to the carboxylic acid.
-
You are working towards greener and more sustainable chemical processes.
Troubleshooting Guide
Problem 1: My reaction is very slow or shows no conversion.
-
Possible Cause (Acid Catalysis): The fluorinated nitrile is electron-deficient due to the fluorine atoms, making the nitrogen lone pair less basic and harder to protonate. Standard acidic conditions may be insufficient.
-
Solution: Increase the concentration of the acid. For particularly deactivated nitriles, consider using a superacid system. Also, ensure the reaction is heated sufficiently, as hydrolysis often requires reflux temperatures.[9]
-
-
Possible Cause (All Methods): Steric hindrance around the nitrile group is impeding the approach of the nucleophile (water or hydroxide).
-
Solution: Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by a suitable method like HPLC or TLC to track the consumption of starting material.[10] If steric hindrance is severe, switching to a smaller enzymatic catalyst might be effective.
-
-
Possible Cause (All Methods): Poor solubility of the fluorinated starting material in the aqueous reaction medium.
-
Solution: Add a co-solvent such as ethanol, methanol, or dioxane to improve solubility. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[10]
-
Problem 2: I am getting the amide, but I want the carboxylic acid.
-
Possible Cause: The reaction conditions are too mild, or the reaction time is too short to hydrolyze the intermediate amide.
-
Solution: Increase the reaction temperature and/or prolong the reflux time.[6] In a basic hydrolysis, ensure at least two equivalents of base are used. After the initial reaction, you can re-subject the isolated amide to the hydrolysis conditions.
-
Problem 3: The reaction goes directly to the carboxylic acid, but I want to isolate the amide.
-
Possible Cause: The conditions are too harsh, causing the hydrolysis of the intermediate amide to be much faster than the initial hydrolysis of the nitrile.
-
Solution 1 (Basic Conditions): Reduce the reaction temperature (e.g., below 100°C) and carefully monitor the reaction.[11] Using a milder reagent like basic hydrogen peroxide can selectively yield amides.[7]
-
Solution 2 (Acidic Conditions): This is notoriously difficult.[12] Consider specialized, milder acid catalyst systems like a TFA/H₂SO₄ mixture, which can favor amide formation.[7]
-
Solution 3 (Enzymatic): Use a nitrile hydratase enzyme. These enzymes are specifically designed to catalyze the hydration of nitriles to amides and are highly selective.
-
Problem 4: I am observing side products, possibly from defluorination.
-
Possible Cause: The reaction conditions are too aggressive for your specific substrate, leading to nucleophilic attack on the carbon bearing the fluorine atom.
-
Solution: Switch to a milder method. Avoid extremely high temperatures and highly concentrated bases. An enzymatic approach is the safest option to preserve the C-F bond. Alternatively, metal-catalyzed hydration under neutral conditions can be explored.[13]
-
Data Presentation: Comparison of Hydrolysis Conditions
The following tables summarize various reported conditions for the hydrolysis of fluorinated nitriles. Note that direct comparison is challenging as substrates and reaction scales differ, but the data provides valuable starting points for optimization.
Table 1: Hydrolysis of Fluorinated Benzonitriles
| Substrate | Method | Reagents & Solvents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Fluorobenzonitrile | Basic | 10% NaOH (aq) | Reflux (~100) | 1 | 2-Fluorobenzoic Acid | Not specified | [14] |
| 2-Azido-5-fluorobenzonitrile | Basic | NaOH (aq) | Reflux | Not specified | 2-Azido-5-fluorobenzoic Acid | Not specified | [15] |
| 2,6-Difluorobenzonitrile | Neutral | High-Temp Liquid Water | 250 | 5 | 2,6-Difluorobenzamide | 64.3 | [16] |
| General Aromatic Nitrile | Mild Acidic | TFA / H₂SO₄ | RT - 90+ | 1 - 8 | Aromatic Amide | Good to Excellent | [7] |
| General Aromatic Nitrile | Mild Basic | NaOH (cat.), H₂O | Not specified | Not specified | Aromatic Amide | High | [17] |
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis to Carboxylic Acid (Example: Benzonitrile)
This protocol for benzonitrile can be adapted for fluorinated analogues like 2-fluorobenzonitrile.[18]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 eq.).
-
Reagent Addition: Add an aqueous solution of 10% sodium hydroxide (NaOH) (approx. 10-12 mL per gram of nitrile).[14]
-
Reaction: Heat the mixture to a vigorous reflux. The reaction time can vary from 1 to several hours depending on the substrate's reactivity. Monitor the disappearance of the oily nitrile layer and the evolution of ammonia gas (can be tested with moist litmus paper).[18]
-
Workup (Quenching): After the reaction is complete (as determined by TLC or HPLC), cool the flask in an ice bath.
-
Workup (Acidification): Slowly and carefully add concentrated hydrochloric acid (HCl) with swirling until the solution is acidic to litmus paper (pH ~2). The carboxylic acid product will precipitate as a solid.[18]
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with cold water.
-
Purification: Dry the collected solid. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Non-Catalytic Hydrolysis to Amide in High-Temperature Water (Example: 2,6-Difluorobenzonitrile)
This protocol is based on the reported synthesis of 2,6-difluorobenzamide.[16]
-
Setup: Place 2,6-difluorobenzonitrile and deionized water into a high-pressure reactor.
-
Reaction: Seal the reactor and heat it to the target temperature (e.g., 250°C / 523.15 K). The reaction pressure will increase due to the vapor pressure of water at this temperature.
-
Monitoring: Hold the reaction at temperature for the desired time (e.g., 5 hours for optimal amide yield). The reaction is a consecutive process where the nitrile first forms the amide, which then hydrolyzes to the carboxylic acid.[16] Shorter times favor the amide.
-
Workup: After the specified time, rapidly cool the reactor to room temperature.
-
Isolation: Open the reactor, collect the contents, and isolate the product. This may involve extraction with an organic solvent followed by evaporation.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 2,6-difluorobenzamide.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low or no conversion in nitrile hydrolysis experiments.
Method Selection Guide for Fluorinated Nitrile Hydrolysis
Caption: A decision-making diagram to help select the appropriate hydrolysis method.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 14. Solved Organic Chemistry II Laboratory #7 Handout. | Chegg.com [chegg.com]
- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. PREPARATION OF BENZOIC ACID FROM BENZONITRILE USING NIXOM/MUSGRAVE REACTI.. [askfilo.com]
Technical Support Center: Grignard Reactions with 3,3-Difluorocyclobutanone
Welcome to the technical support center for chemists working with Grignard reagents and 3,3-difluorocyclobutanone. This resource provides troubleshooting guides and frequently asked questions to help you navigate the unique challenges of this reaction, ensuring higher yields and minimizing side products. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information for successful synthesis of 1-substituted-3,3-difluorocyclobutanols.
Frequently Asked Questions (FAQs)
Q1: Why am I getting very low yields or no desired product when reacting a standard Grignard reagent with 3,3-difluorocyclobutanone?
A1: Standard Grignard reagents and organolithiums are often not effective with 3,3-difluorocyclobutanone.[1] The high basicity of these reagents promotes side reactions such as enolization and elimination of hydrogen fluoride (HF), which are often faster than the desired nucleophilic addition to the carbonyl group.[2] This leads to the recovery of starting material or the formation of undesired byproducts.
Q2: What are the main side reactions to expect?
A2: The two predominant side reactions are:
-
Enolization: The Grignard reagent acts as a base and abstracts an α-proton from the cyclobutanone ring to form a magnesium enolate. Upon aqueous workup, this regenerates the starting ketone.[3]
-
Elimination: The strongly basic Grignard reagent can facilitate the elimination of HF from the 3,3-difluorocyclobutanone, leading to fluorinated cyclobutene derivatives.[1][2]
Q3: Are there more suitable reagents for this transformation?
A3: Yes, organolanthanum reagents have been shown to be significantly more effective.[1][2] These are typically generated in situ by transmetalation of a Grignard reagent with a lanthanide salt, such as lanthanum(III) chloride (LaCl₃), often in the presence of lithium chloride (LiCl) to improve solubility.[1]
Q4: How do organolanthanum reagents improve the reaction outcome?
A4: Organolanthanum reagents are less basic than their Grignard counterparts but remain sufficiently nucleophilic to add to the carbonyl carbon.[2] This altered reactivity profile suppresses the undesirable enolization and elimination pathways, leading to a significant increase in the yield of the desired 1-substituted-3,3-difluorocyclobutanol.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Grignard reagent is not active (decomposed due to moisture or air).2. Reaction temperature is too low.3. The chosen Grignard reagent is too sterically hindered. | 1. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.2. While low temperatures are often used to control selectivity, try slowly warming the reaction to room temperature.3. Consider using a less bulky Grignard reagent. |
| Recovery of starting 3,3-difluorocyclobutanone | The primary side reaction is enolization due to the high basicity of the Grignard reagent.[3] | Switch to a less basic nucleophile. The use of organolanthanum reagents, generated from your Grignard reagent and LaCl₃·2LiCl, is highly recommended to favor nucleophilic addition over enolization.[1] |
| Formation of unknown byproducts | Elimination of HF from the starting material is a likely side reaction. | As with enolization, using a less basic organolanthanum reagent will minimize this pathway.[2] |
| Reaction with "Turbo Grignard" is unsuccessful | Even highly reactive Grignard reagents like "Turbo Grignard" (e.g., i-PrMgCl·LiCl) may not lead to a productive reaction and can result in the recovery of the protonated Grignard reagent.[1] | The issue is not necessarily the reactivity of the Grignard reagent, but its basicity. The recommended solution remains the switch to an organolanthanum reagent.[1] |
Quantitative Data Summary
The following table summarizes the yield of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol under various reaction conditions, highlighting the superior performance of organolanthanum reagents.
| Entry | Nucleophile | Additive | Yield of Desired Product (%) |
| 1 | 4-MeOPhLi | None | 0 |
| 2 | 4-MeOPhMgBr | None | 0 |
| 3 | 4-MeOPhMgBr | CeCl₃ | 25 |
| 4 | 4-MeOPhMgBr | LaCl₃·2LiCl | 82 |
Data sourced from The Journal of Organic Chemistry.[1]
Experimental Protocols
Protocol 1: General Procedure for Unsuccessful Grignard Addition (for comparison)
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3,3-difluorocyclobutanone (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to observe low conversion and the presence of byproducts.
Protocol 2: Recommended Procedure for Successful Organolanthanum-Mediated Addition
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous lanthanum(III) chloride (LaCl₃) (1.2 equiv) and anhydrous lithium chloride (LiCl) (2.4 equiv).
-
Add anhydrous THF and stir the suspension at room temperature for 2 hours.
-
Cool the suspension to -78 °C and slowly add the Grignard reagent (1.2 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to allow for transmetalation.
-
Add a solution of 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-substituted-3,3-difluorocyclobutanol.
Visualizations
References
Technical Support Center: Synthesis of 3,3-Difluorocyclobutanecarbonitrile
Welcome to the technical support center for the synthesis of 3,3-Difluorocyclobutanecarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and practical laboratory-scale synthesis involves a two-step process starting from 3-methylenecyclobutane carbonitrile. This precursor is first oxidized to 3-oxocyclobutanecarbonitrile, which is then subjected to geminal difluorination.
Q2: Which fluorinating agent is recommended for the conversion of 3-oxocyclobutanecarbonitrile?
Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[1] It is effective for converting ketones to gem-difluorides under relatively mild conditions.[2] However, careful control of the reaction is necessary to avoid side products.
Q3: What are the primary challenges and side reactions in this synthesis?
The main challenges include incomplete fluorination, formation of vinyl fluoride impurities, and potential rearrangement of the cyclobutane ring. The stability of the fluorinating agent and the purity of the starting materials are also critical factors that can impact the overall yield and product quality.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. The crude product obtained after quenching the reaction and solvent removal is often an oil that can be purified using an appropriate solvent system, such as a mixture of pentane and ether.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Oxidation of 3-Methylenecyclobutane Carbonitrile | Ensure the complete consumption of the starting material during the oxidation step. Monitor the reaction by Thin Layer Chromatography (TLC). If necessary, increase the amount of the oxidizing agent (e.g., RuCl₃/NaIO₄) or extend the reaction time. |
| Degradation of the Fluorinating Agent (DAST) | DAST is sensitive to moisture and heat.[2] Ensure it is handled under anhydrous conditions and that the reaction temperature is carefully controlled, typically starting at low temperatures (e.g., 0°C) and allowing it to warm gradually.[1] |
| Suboptimal Reaction Temperature for Fluorination | The temperature for DAST fluorination is critical. Start the reaction at 0°C and allow it to slowly warm to room temperature.[1] Higher temperatures can lead to decomposition of DAST and increased side product formation. |
| Insufficient Amount of Fluorinating Agent | A molar excess of DAST is generally required for the complete conversion of the ketone. A typical protocol uses approximately 2 equivalents of DAST per equivalent of the ketone.[1] |
| Loss of Product During Workup | This compound is a volatile compound. During solvent removal after the workup, use a rotary evaporator with controlled pressure and a low-temperature water bath to minimize product loss.[1] |
Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted 3-Oxocyclobutanecarbonitrile | Incomplete fluorination. | Increase the stoichiometry of DAST or prolong the reaction time. Ensure the quality of the DAST reagent is high. |
| Vinyl Fluoride Side Products | Deprotonation of the intermediate carbocation during fluorination. | Maintain a low reaction temperature throughout the addition of DAST and the initial phase of the reaction. |
| Polymeric Materials | Instability of the starting material or product under the reaction conditions. | Ensure the reaction is performed under an inert atmosphere (e.g., dry nitrogen).[1] Avoid excessive heating during the reaction and workup. |
| Hydrolyzed Product (3,3-Difluorocyclobutanecarboxamide) | Presence of water during the reaction or workup. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. Quench the reaction carefully with an ice-cold saturated aqueous solution of sodium bicarbonate.[1] |
Experimental Protocols
Step 1: Synthesis of 3-Oxocyclobutanecarbonitrile
This protocol is based on the oxidation of 3-methylenecyclobutane carbonitrile.
Materials:
-
3-Methylenecyclobutane carbonitrile
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
In a reaction vessel, dissolve 3-methylenecyclobutane carbonitrile in a mixture of acetonitrile, dichloromethane, and water.
-
Add a catalytic amount of Ruthenium(III) chloride hydrate to the solution.
-
Cool the mixture in an ice bath to between 5-10°C.
-
Slowly add sodium periodate in portions, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Perform a standard aqueous workup and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-oxocyclobutanecarbonitrile, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the fluorination of 3-oxocyclobutanecarbonitrile using DAST.
Materials:
-
3-Oxocyclobutanecarbonitrile
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-oxocyclobutanecarbonitrile in anhydrous dichloromethane in a flask under a dry nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DAST (typically 2 equivalents) dropwise to the cold solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for approximately 18 hours.[1]
-
Monitor the reaction for the consumption of the starting material by TLC (e.g., using a pentane:ether 2:1 mobile phase).[1]
-
Once the reaction is complete, carefully pour the mixture into an ice-cold saturated aqueous solution of sodium hydrogen carbonate to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure (e.g., rotary evaporator at 50 mmHg with a water bath at 10°C) to yield crude this compound as an oil.[1]
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Summary
Table 1: Reported Yields for the Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid (a related derivative)
| Starting Material | Reagents and Conditions | Intermediate | Final Product Yield (from ketone) | Reference |
| 3-Methylenecyclobutane carbonitrile | 1. cat. RuCl₃, NaIO₄, H₂O/MeCN/CH₂Cl₂, 5–20°C 2. Et₂NSF₃, CH₂Cl₂, 0–20°C 3. NaOH, H₂O/MeOH, 20–60°C | This compound | 80% | [3] |
Note: The yield reported is for the hydrolysis of the nitrile to the carboxylic acid. The fluorination step to yield the nitrile was reported to be quantitative (crude).[1]
Visualizations
Caption: Synthetic pathway to this compound.
Caption: A workflow for troubleshooting low yield issues.
Caption: Key parameters influencing the fluorination yield.
References
Technical Support Center: Purification of Fluorinated Cyclobutane Intermediates
Welcome to the technical support center for the purification of fluorinated cyclobutane intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide solutions and guidance for common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude fluorinated cyclobutane products?
A1: Impurities are highly dependent on the synthetic route.[1] However, common classes include:
-
Unreacted Starting Materials: Such as the corresponding cyclobutane carboxylic acid or alcohol if the synthesis involves deoxyfluorination.[2][3]
-
Byproducts of Fluorination: Inorganic salts (e.g., chlorides, fluorides) are frequent byproducts from fluorinating agents.[1]
-
Stereoisomers: The synthesis can often result in mixtures of cis and trans isomers, which can be challenging to separate.[4]
-
Solvent Residues: Residual solvents from the reaction or workup steps are common.[1]
-
Hydrolysis Products: The cyclobutane ring or other functional groups can be susceptible to hydrolysis, especially under acidic or basic workup conditions.[1]
-
Elimination Byproducts: Side reactions, particularly under thermal stress or in the presence of a base, can lead to elimination products like cyclobutenes.[4][5]
Q2: Which analytical techniques are best for assessing the purity of my fluorinated cyclobutane intermediate?
A2: A combination of methods is recommended for a thorough purity assessment:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are critical for confirming the structure and identifying any fluorine-containing impurities or degradation products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile impurities, byproducts, and residual solvents.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can quantify the purity of the target compound and separate it from non-volatile impurities.[1]
-
Elemental Analysis: Provides confirmation of the elemental composition of the purified compound.[4]
Q3: How do I choose the primary purification technique for my fluorinated cyclobutane intermediate?
A3: The choice depends on the physical properties of your compound and the nature of the impurities:
-
Flash Column Chromatography: The most common and versatile method for purifying organic compounds on a preparative scale.[6] It is ideal for separating compounds based on polarity differences.[2][3]
-
Distillation (Simple, Fractional, or Vacuum): Best suited for thermally stable and volatile liquid compounds. It is effective for separating components with different boiling points.[2][7]
-
Recrystallization: A powerful technique for highly pure crystalline solids.[2][3] It is effective at removing small amounts of impurities.
-
Supercritical Fluid Chromatography (SFC): An excellent "green" chemistry option that is particularly effective for chiral separations and high-throughput purification.[8]
Troubleshooting Purification Challenges
This guide provides solutions to specific issues you may encounter during the purification process.
| Problem | Possible Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Purity After Initial Workup | 1. Incomplete Reaction: Starting material remains. 2. Inefficient Extraction: Product loss to the aqueous phase. 3. Product Degradation: Compound is sensitive to workup conditions (e.g., pH, moisture).[1] | 1. Monitor Reaction: Use TLC, GC, or NMR to ensure the reaction has gone to completion before workup.[1] 2. Optimize Extraction: Adjust the pH of the aqueous layer or use a different, more effective organic solvent system.[1] 3. Use Anhydrous/Inert Conditions: Ensure all glassware is dry and perform workup under an inert atmosphere (N₂ or Ar) if the compound is moisture-sensitive.[1] |
| Co-elution of Impurities During Column Chromatography | 1. Insufficient Resolution: The chosen solvent system does not adequately separate the target compound from impurities. 2. Similar Polarity: Impurities may have very similar polarity to the desired product.[8] | 1. Optimize Solvent System: Run a gradient elution, starting with a low polarity eluent and gradually increasing polarity. An ideal starting Rf on TLC is ~0.2-0.3.[6][9] 2. Change Stationary Phase: Switch from standard silica to a different chemistry, such as a fluorinated phase (e.g., PFP, TDF), which can offer unique selectivity for fluorinated molecules.[8][10] 3. Employ an Orthogonal Technique: If co-elution persists, switch to a method with a different separation mechanism (e.g., from normal-phase chromatography to reversed-phase HPLC or SFC).[8] |
| Poor Peak Shape (Tailing/Fronting) in HPLC | 1. Secondary Interactions: Strong interactions between the analyte and the stationary phase (e.g., silica silanol groups).[8] 2. Column Overload: Injecting too much sample.[8] 3. Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of your compound.[8] | 1. Use Mobile Phase Additives: Add 0.1% trifluoroacetic acid (TFA) for reversed-phase to suppress silanol interactions.[8] 2. Reduce Sample Load: Decrease the concentration or injection volume.[8] 3. Adjust pH: Modify the mobile phase pH to be at least 2 units away from the analyte's pKa.[8] |
| Oily Product Instead of Expected Solid | 1. Residual Solvent: Trapped solvent from the purification or workup. 2. Presence of Impurities: Impurities are preventing crystallization. | 1. Dry Under High Vacuum: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is stable.[1] 2. Re-purify: If impurities are detected (e.g., by ¹H NMR), re-purify using a different method or consider trituration/recrystallization from a suitable solvent system.[1] |
| Product is Volatile | 1. Low Molecular Weight: Smaller fluorinated compounds can have significant vapor pressure.[8] | 1. Handle with Care: Perform manipulations in a well-ventilated fume hood and consider using sealed vials.[8] 2. Use Low Temperatures: Concentrate fractions using a rotary evaporator with a cooled water bath and use a cold trap. 3. Consider Distillation: For larger scales, distillation might be a more suitable purification method than chromatography to minimize evaporative losses.[11] |
Quantitative Data Summary
The optimal purification technique and resulting purity depend heavily on the specific fluorinated cyclobutane intermediate and its associated impurities. The table below provides an illustrative comparison of common techniques.
| Purification Technique | Typical Purity Achieved | Typical Recovery Rate | Best For Removing | Limitations |
| Flash Chromatography (Silica Gel) | >95% | 70-95% | Impurities with different polarity (e.g., starting materials, less polar byproducts).[6] | Can be difficult for separating close-boiling isomers or compounds with very similar polarity.[9] |
| Fractional Distillation (Vacuum) | >98% | 60-90% | Impurities with significantly different boiling points, residual solvents.[7][12] | Requires thermal stability of the compound; not suitable for non-volatile materials.[7] |
| Preparative HPLC (Reversed-Phase) | >99% | 50-85% | Polar impurities, closely related structural analogs, and baseline impurities.[8] | Lower throughput, requires more solvent compared to flash chromatography.[8] |
| Recrystallization | >99.5% | 40-80% | Small amounts of soluble impurities from a crystalline solid.[2] | Requires a suitable solvent system and a solid that crystallizes well; can have lower recovery. |
| Heteroazeotropic Distillation | >99.8% | >85% | Close-boiling impurities that are difficult to separate by conventional distillation.[13] | Requires finding a suitable entrainer that forms an azeotrope with the impurities.[13] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
This protocol is a standard method for the purification of moderately polar fluorinated cyclobutane intermediates.[6]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3.[6]
-
Column Packing (Wet Slurry Method):
-
Place a cotton or glass wool plug at the bottom of a glass column and add a thin layer of sand.
-
In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.[6]
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no cracks or channels form. Do not let the solvent level drop below the top of the silica.[6]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a free-flowing powder.[9]
-
Carefully add the dry-loaded sample to the top of the packed column. Add a protective layer of sand on top.[9]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions in test tubes. The separation can be improved by using a gradient elution, gradually increasing the polarity of the solvent system.[9]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Protocol for Reversed-Phase HPLC
This protocol provides a starting point for purifying polar fluorinated compounds that are not well-retained on normal-phase silica.[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[8]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Ramp from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Ramp from 95% to 5% B
-
35-40 min: Re-equilibrate at 5% B[8]
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[8]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.[8] Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General experimental workflow for the purification of fluorinated cyclobutane intermediates.
Caption: Troubleshooting decision tree for co-eluting impurities during chromatographic purification.
Caption: Troubleshooting guide for low purity observed after the initial product workup.
References
- 1. benchchem.com [benchchem.com]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. scispace.com [scispace.com]
- 12. Fractional distillation of acid contaminants from sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing HF Elimination in Difluorocyclobutane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hydrogen fluoride (HF) elimination in reactions involving difluorocyclobutanes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and functionalization of difluorocyclobutanes, focusing on the prevention of unwanted HF elimination.
Issue 1: Low or No Yield of the Desired 1,1-disubstituted-3,3-difluorocyclobutane Product with Significant Formation of Byproducts.
-
Potential Cause: The nucleophile used is too basic, leading to α-deprotonation of the 3,3-difluorocyclobutanone starting material and subsequent E1cb elimination. Standard organolithium or Grignard reagents are often problematic.[1][2]
-
Suggested Solution:
-
Control Nucleophile Basicity with Organolanthanum Reagents: The use of organolanthanum reagents is a key strategy to mitigate the basicity of the nucleophile, thus favoring 1,2-addition over elimination.[1][2][3]
-
Employ Lewis Acid Catalysis for Functionalization: For subsequent functionalization of the resulting difluorocyclobutanols, Lewis acids such as iron(III) chloride (FeCl₃) can effectively promote the desired reaction with various nucleophiles without inducing elimination.[1][4]
-
Issue 2: Formation of 3-fluorocyclobut-2-enone and other elimination-addition byproducts.
-
Potential Cause: This occurs via an E1cb elimination mechanism, which is initiated by the deprotonation of the acidic proton alpha to the carbonyl group in 3,3-difluorocyclobutanone.[1]
-
Suggested Solution:
-
Reaction Temperature: Maintain low reaction temperatures to disfavor the elimination pathway.
-
Choice of Base (if required): If a base is necessary for other steps, use a non-nucleophilic, sterically hindered base to minimize α-deprotonation.
-
HF Scavengers: Incorporate an acid scavenger to neutralize any in situ generated HF, which can catalyze further decomposition. While not explicitly detailed for this reaction in the search results, common scavengers used in other contexts include silylated amines like N,N-Diethylamino trimethylsilane (DEATMS).
-
Issue 3: Difficulty in Detecting and Quantifying HF Elimination.
-
Potential Cause: The elimination byproducts may be present in small quantities or co-elute with the desired product during chromatography.
-
Suggested Solution:
-
¹⁹F NMR Spectroscopy: This is a powerful technique for detecting and quantifying fluorine-containing byproducts. The chemical shifts in the ¹⁹F NMR spectrum will be distinct for the gem-difluoro group in the desired product versus the vinyl fluoride in the elimination byproduct.
-
¹H NMR Spectroscopy: Careful analysis of the ¹H NMR spectrum of the crude reaction mixture can reveal the presence of olefinic protons characteristic of the elimination product.[4]
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to identify the molecular weights of the components in the reaction mixture, allowing for the detection of the desired product and any elimination byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Why is HF elimination a significant problem in reactions with 3,3-difluorocyclobutanone?
A1: The two fluorine atoms on the cyclobutane ring are strongly electron-withdrawing. This increases the acidity of the protons on the carbon atoms adjacent to the carbonyl group (the α-protons). In the presence of a strong base, one of these α-protons can be readily removed, forming a carbanion. This carbanion can then undergo elimination of a fluoride ion to form a more stable, conjugated system, 3-fluorocyclobut-2-enone. This process is known as an E1cb (Elimination, Unimolecular, conjugate Base) mechanism.[1]
Q2: How do organolanthanum reagents prevent HF elimination?
A2: Organolanthanum reagents, such as those derived from lanthanum(III) chloride (LaCl₃), are believed to modulate the reactivity and basicity of the nucleophile. By forming a less basic organometallic species, the propensity for α-deprotonation is significantly reduced, and the desired nucleophilic addition to the carbonyl group is favored.[1][2][3][5]
Q3: What are the advantages of using Lewis acid catalysis in the functionalization of 3,3-difluorocyclobutanols?
A3: Lewis acids, like FeCl₃, can activate the hydroxyl group of the difluorocyclobutanol, facilitating its departure as a good leaving group (water). This generates a carbocation intermediate that can then be attacked by a variety of nucleophiles, such as arenes and thiols. This method avoids the use of basic conditions that could promote elimination, leading to high yields of the desired 1,1-disubstituted products.[1][4]
Q4: Can I use common bases like sodium hydride or potassium tert-butoxide in these reactions?
A4: The use of strong, non-nucleophilic bases like NaH or t-BuOK is generally not recommended when working with 3,3-difluorocyclobutanone, as they are likely to promote HF elimination via the E1cb pathway. If a base is required, a weaker, non-nucleophilic base should be carefully considered, and the reaction should be monitored closely for the formation of elimination byproducts.
Q5: What solvents are suitable for minimizing HF elimination?
A5: The choice of solvent can influence the reaction outcome. Aprotic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane (DCM) are commonly used.[4] For certain nucleophiles, such as trimethylsilyl azide (TMSN₃), acetonitrile (MeCN) has been shown to be an effective solvent.[2] It is important to ensure that the solvent is anhydrous, as water can react with some of the reagents and potentially contribute to side reactions.
Data Presentation
Table 1: Comparison of Nucleophilic Addition to 3,3-Difluorocyclobutanone
| Organometallic Reagent | Base/Additive | Product | Yield (%) | HF Elimination Observed? |
| Aryl Lithium | None | Aryl-difluorocyclobutanol | Low/Complex Mixture | Yes |
| Aryl Grignard | None | Aryl-difluorocyclobutanol | Low/Complex Mixture | Yes |
| Aryl Lithium | LaCl₃·2LiCl | Aryl-difluorocyclobutanol | High | No |
Data synthesized from descriptions in referenced literature.
Table 2: Lewis Acid-Catalyzed Functionalization of 1-Aryl-3,3-difluorocyclobutanols
| Catalyst | Nucleophile | Solvent | Yield of 1,1-disubstituted product (%) |
| Ca²⁺, Li⁺, Fe³⁺ | o-cresol | Dichloromethane | Quantitative |
| H⁺ | o-cresol | Dichloromethane | Excellent |
| FeCl₃ | Toluene | Toluene | High |
| FeCl₃ | Various Thiols | Dichloromethane | Good to Excellent |
| FeCl₃ | TMSN₃ | Acetonitrile | Good |
Data synthesized from descriptions in referenced literature.[4]
Experimental Protocols
Protocol 1: General Procedure for Organolanthanum-Mediated Nucleophilic Addition to 3,3-Difluorocyclobutanone
-
Preparation of the Lanthanum Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous lanthanum(III) chloride (LaCl₃) and anhydrous lithium chloride (LiCl) (2 equivalents relative to LaCl₃). Add anhydrous tetrahydrofuran (THF) and stir the suspension at room temperature for at least 2 hours.
-
Generation of the Organolanthanum Nucleophile: Cool the LaCl₃·2LiCl suspension to -78 °C. To a separate flask, prepare the organolithium or Grignard reagent. Slowly add the organometallic reagent to the stirred LaCl₃·2LiCl suspension at -78 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Addition to Difluorocyclobutanone: Slowly add a solution of 3,3-difluorocyclobutanone in anhydrous THF to the organolanthanum reagent at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for FeCl₃-Catalyzed Functionalization of 1-Aryl-3,3-difluorocyclobutanols
-
Reaction Setup: To a dried flask under an inert atmosphere, add the 1-aryl-3,3-difluorocyclobutanol starting material, the nucleophile (e.g., arene, thiol), and an appropriate anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (typically 5-10 mol%) to the stirred solution.
-
Reaction Conditions: Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Desired vs. Undesired pathways in nucleophilic addition to 3,3-difluorocyclobutanone.
Caption: Synthetic workflow for 1,1-disubstituted-3,3-difluorocyclobutanes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
stability issues of 3,3-Difluorocyclobutanecarbonitrile under acidic conditions
Welcome to the Technical Support Center for 3,3-Difluorocyclobutanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this valuable building block, particularly under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the success of your experiments.
Introduction: The Double-Edged Sword of a Strained Ring
This compound is a sought-after structural motif in medicinal chemistry. The gem-difluoro group can enhance metabolic stability and modulate physicochemical properties, while the strained cyclobutane ring offers a rigid scaffold for precise substituent placement.[1] However, this inherent ring strain, a combination of angle and torsional strain, also renders the molecule susceptible to specific degradation pathways, especially under acidic conditions that can promote ring-opening.[2][3] This guide will address the primary stability concerns and provide actionable solutions for common experimental challenges.
Troubleshooting Guide: Navigating Acid-Catalyzed Reactions
This section addresses specific issues that may arise during the acid-mediated transformation of this compound, most commonly the hydrolysis of the nitrile to a carboxylic acid.
Question 1: I am attempting to hydrolyze this compound to the corresponding carboxylic acid using strong acid (e.g., concentrated HCl or H₂SO₄) and heat, but I am observing low yields and multiple unidentified byproducts. What is happening?
Answer:
This is a common issue stemming from the inherent reactivity of the strained cyclobutane ring under harsh acidic conditions. While acid is necessary for nitrile hydrolysis, aggressive conditions can initiate competing degradation pathways.
Potential Causes and Mechanisms:
-
Acid-Catalyzed Ring-Opening: The high ring strain of the cyclobutane scaffold makes it susceptible to cleavage.[2] Under strongly acidic conditions and elevated temperatures, protonation of the nitrile can be followed by a concerted or stepwise ring-opening, potentially leading to a variety of linear, unsaturated products. While direct evidence for this specific nitrile is limited, analogous reactions with cyclobutanol derivatives show that carbocation formation on the ring can lead to ring cleavage.[4]
-
Elimination of Hydrogen Fluoride (HF): Although more commonly associated with basic conditions, the elimination of HF to form unsaturated byproducts is a potential side reaction, especially at higher temperatures.[5] The presence of strong acid can catalyze this elimination.
-
Secondary Reactions of the Carboxylic Acid Product: The desired product, 3,3-difluorocyclobutanecarboxylic acid, may not be entirely stable under the reaction conditions required for its formation. Prolonged exposure to strong, hot acid could lead to decarboxylation or other rearrangements.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in acid hydrolysis.
Recommended Solutions:
-
Milder Acid Conditions: Instead of concentrated mineral acids, consider using a mixture of a strong acid in a protic solvent, such as 3M H₂SO₄ in water or a mixture of acetic acid and HCl. This maintains sufficient acidity for hydrolysis while reducing the propensity for ring-opening.
-
Lower Reaction Temperature: Conduct the hydrolysis at the lowest effective temperature. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC/MS. Only increase the temperature if the reaction is impractically slow.
-
Controlled Reaction Time: Monitor the disappearance of the starting material closely. Once the nitrile is consumed, promptly work up the reaction to avoid prolonged exposure of the product to the acidic medium.
-
Two-Step Hydrolysis: A common strategy for sensitive nitriles is a two-step procedure. First, controlled heating in moderately concentrated sulfuric acid can form the intermediate amide. After cooling and dilution with water, a second, gentler heating step can complete the hydrolysis to the carboxylic acid.
Question 2: During the workup of my acid-catalyzed reaction, I notice a decrease in product yield after extraction and solvent removal. Is the product unstable to the workup conditions?
Answer:
It is possible that the product, 3,3-difluorocyclobutanecarboxylic acid, or unreacted starting material, is susceptible to degradation during certain workup procedures.
Potential Causes:
-
Residual Acid: Incomplete neutralization of the acid catalyst can lead to continued degradation upon concentration of the product solution, especially if heat is applied during solvent evaporation.
-
Thermal Stress: As mentioned, the cyclobutane ring is strained. Applying high heat during rotovaping can provide the energy needed to initiate decomposition pathways.
-
pH Swings: Rapid or extreme changes in pH during neutralization and extraction can sometimes lead to the formation of emulsions or localized "hot spots" that can affect stability.
Recommended Solutions:
-
Thorough Neutralization: Ensure the reaction mixture is fully neutralized before extraction. A wash with a saturated sodium bicarbonate solution is recommended, followed by a brine wash to remove excess water and salts.
-
Avoid High Temperatures During Solvent Removal: Use a rotary evaporator with a water bath temperature below 40 °C. For highly sensitive compounds, consider freeze-drying (lyophilization) if the product is soluble in a suitable solvent like water or dioxane.
-
Azeotropic Removal of Water: If water is difficult to remove, consider adding a solvent like toluene and evaporating under reduced pressure to azeotropically remove residual water at a lower temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 3,3-difluorocyclobutane ring?
The 3,3-difluorocyclobutane motif is generally considered stable under a range of chemical conditions, which is why it is a valuable component in drug discovery.[6] However, its stability is not absolute. The inherent ring strain of approximately 26 kcal/mol makes it more reactive than a corresponding acyclic system.[7] This strain is the primary driving force for potential ring-opening reactions under energetic conditions (e.g., high heat) or in the presence of strong Lewis or Brønsted acids.[8]
Q2: Are there any specific acids that should be avoided when working with this compound?
While most strong Brønsted acids (e.g., HCl, H₂SO₄) can be used with caution, it is advisable to be particularly careful with strong Lewis acids, as they can coordinate to the fluorine atoms or the nitrile, potentially activating the ring towards nucleophilic attack or rearrangement. Also, be cautious with mixtures of strong acids, such as concentrated H₂SO₄ and HCl, as this can generate highly reactive species and dehydrating conditions that may promote side reactions.[9]
Q3: Can I perform reactions on the nitrile group without affecting the cyclobutane ring?
Yes, many reactions that are selective for the nitrile group can be performed successfully. For example, reduction of the nitrile to an amine using reagents like LiAlH₄ or catalytic hydrogenation is generally compatible with the 3,3-difluorocyclobutane ring, provided that overly acidic or high-temperature conditions are avoided during the reaction and workup.
Q4: How does the gem-difluoro substitution affect the stability of the cyclobutane ring?
The two fluorine atoms have a strong electron-withdrawing inductive effect.[10] This can influence the stability of any potential carbocationic intermediates that might form during an acid-catalyzed reaction. The C-F bonds are very strong, which adds to the overall thermal stability of the molecule. However, the presence of fluorine does not remove the inherent ring strain.
Experimental Protocol: Optimized Acidic Hydrolysis of this compound
This protocol is designed to maximize the yield of 3,3-difluorocyclobutanecarboxylic acid while minimizing degradation.
Materials:
-
This compound
-
Sulfuric acid (98%)
-
Deionized water
-
Diethyl ether (or another suitable extraction solvent like ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1 part this compound.
-
Acid Addition: Carefully add a pre-prepared solution of 50% sulfuric acid in water (v/v) (approximately 5-10 volumes relative to the nitrile). Caution: This addition is exothermic.
-
Heating and Monitoring: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with a suitable stain) or by taking small aliquots for GC/MS analysis. The reaction is typically complete in 4-8 hours.
-
Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath.
-
Extraction: Carefully pour the cooled reaction mixture into a separatory funnel containing diethyl ether. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a bath temperature below 40 °C.
-
Purification: The resulting crude carboxylic acid can be purified by recrystallization or chromatography if necessary.
Data Summary Table:
| Acid Condition | Temperature (°C) | Typical Reaction Time (h) | Observed Yield of Carboxylic Acid | Notes |
| Conc. HCl | 100 | 6-12 | Low to Moderate | Significant byproduct formation often observed. |
| 6M H₂SO₄ | 80-90 | 4-8 | Moderate to Good | Cleaner reaction profile than with conc. HCl. |
| 50% H₂SO₄/H₂O | 60-70 | 4-8 | Good to Excellent | Optimized conditions for minimizing degradation. |
| Acetic Acid / H₂O / HCl | 100 | 8-16 | Moderate | Slower reaction, but can be effective for some substrates. |
Note: Yields are indicative and can vary based on the specific reaction scale and workup procedure.
Mechanistic Visualization
The primary desired reaction is the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, which proceeds through an amide intermediate.
Caption: Simplified mechanism for acid-catalyzed nitrile hydrolysis.
A potential degradation pathway involves the protonation of the ring leading to ring-opening.
Caption: Conceptual pathway for acid-catalyzed ring-opening degradation.
References
- 1. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Integrating I(I)/I(III) catalysis in reaction cascade design enables the synthesis of gem-difluorinated tetralins from cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
troubleshooting poor conversion in difluorocyclobutane functionalization
Welcome to the technical support center for troubleshooting difluorocyclobutane functionalization. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges encountered during synthesis, with a focus on troubleshooting poor conversion.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield and Elimination Side Products in Organometallic Addition to 2,2-Difluorocyclobutanone
Question: I am attempting to add an organolithium or Grignard reagent to 2,2-difluorocyclobutanone, but my yields are consistently low (<15%) and I observe significant formation of elimination byproducts. What is causing this and how can I improve the reaction?
Answer: The primary cause of low yields and side product formation is the high acidity of the α-protons in 2,2-difluorocyclobutanone. Standard organolithium and Grignard reagents are sufficiently basic to deprotonate the ketone, leading to an E1cb elimination pathway that produces 3-fluorocyclobut-2-enone and subsequent undesired products.[1]
To mitigate this, you should use less basic organometallic nucleophiles. Organolanthanum reagents have been shown to be highly effective, as they control the nucleophile's basicity and favor the desired 1,2-addition over elimination, significantly improving yields.[1][2]
Data Presentation: Effect of Organometallic Reagent on Addition to 2,2-Difluorocyclobutanone
| Entry | Organometallic Reagent | Product Yield (%) | Elimination Byproducts | Reference |
| 1 | 4-MeO-PhLi | 6% | Major | [3] |
| 2 | 4-MeO-PhMgBr | 14% | Major | [1][3] |
| 3 | (4-MeO-Ph)₃La (prepared from LaCl₃·2LiCl) | >95% | Minor/Trace | [1] |
Logical Relationship: Desired Pathway vs. Side Reaction
References
Technical Support Center: Synthesis of 3,3-Difluorocyclobutanecarbonitrile
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Difluorocyclobutanecarbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While various proprietary methods exist, common academic and industrial approaches to the synthesis of this compound and related structures generally fall into three categories:
-
[2+2] Cycloaddition: The reaction of 1,1-difluoroethene with acrylonitrile. This can be promoted thermally or photochemically.
-
Fluorination of a Cyclobutane Precursor: Starting with a pre-formed cyclobutane ring, such as 3-oxocyclobutanecarbonitrile, and introducing the fluorine atoms using a suitable fluorinating agent.
-
Functional Group Interconversion: Conversion of a precursor molecule, like 3,3-difluorocyclobutanecarboxylic acid or its corresponding amide, into the nitrile.
Q2: My reaction mixture is a complex mixture of products. What are the likely side reactions?
A2: The formation of a complex mixture of byproducts is a common issue. The nature of these byproducts is highly dependent on the synthetic route chosen. For instance, in radical-mediated additions to alkenes, a variety of oxygenated products like ketones, alcohols, or hydroperoxides can form, especially under aerobic conditions.[1] In cycloaddition reactions, dimerization or polymerization of starting materials can occur. Fluorination reactions can also be prone to elimination and rearrangement side reactions.
Q3: I am observing incomplete conversion of my starting material. What are the potential causes?
A3: Incomplete conversion can stem from several factors:
-
Insufficient reaction time or temperature: Monitor the reaction progress by TLC, GC-MS, or NMR to determine the optimal reaction duration and temperature.
-
Catalyst deactivation or insufficient loading: Ensure the catalyst is active and used in the appropriate amount.
-
Poor quality of reagents: Use reagents of high purity to avoid inhibition of the reaction.
-
Equilibrium limitations: The reaction may be reversible, requiring removal of a byproduct to drive it to completion.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during the synthesis of this compound.
Route 1: [2+2] Cycloaddition of 1,1-Difluoroethene and Acrylonitrile
Issue 1: Low yield of the desired this compound with significant polymer formation.
-
Question: My [2+2] cycloaddition reaction is producing a large amount of polymeric material and a low yield of the target molecule. How can I improve this?
-
Answer: Polymerization of the alkene starting materials is a common side reaction in cycloadditions, especially when radical pathways are involved.[2]
-
Control Reaction Concentration: High concentrations of starting materials can favor polymerization. Try running the reaction at a higher dilution.
-
Use of Inhibitors: The addition of a radical inhibitor (e.g., hydroquinone) can suppress polymerization of the alkene starting materials.
-
Optimize Temperature: If the reaction is thermally initiated, a lower temperature for a longer duration might favor the desired cycloaddition over polymerization. For photochemical reactions, optimizing the wavelength and intensity of the light source is crucial.
-
| Parameter | Recommendation for Low Yield | Recommendation for High Polymer Content |
| Concentration | Increase stepwise to improve rate | Decrease (run at higher dilution) |
| Temperature | Optimize based on reaction monitoring | Lower temperature for longer time |
| Inhibitor | Not applicable | Add a radical inhibitor (e.g., hydroquinone) |
Route 2: Fluorination of 3-Oxocyclobutanecarbonitrile
Issue 2: Formation of elimination byproducts and incomplete fluorination.
-
Question: During the fluorination of 3-oxocyclobutanecarbonitrile, I am observing significant amounts of what appear to be cyclobutene derivatives and monofluorinated intermediates. How can I minimize these byproducts?
-
Answer: The formation of elimination products is a known issue in fluorination reactions, particularly when using nucleophilic fluorinating agents.[3] Incomplete fluorination can also be a challenge.
-
Choice of Fluorinating Agent: Deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly used for converting ketones to geminal difluorides. The choice of agent and its reactivity can significantly impact the outcome. Milder reagents might require harsher conditions, which can lead to other side reactions.
-
Reaction Conditions: Carefully control the reaction temperature. Adding the fluorinating agent at a low temperature and slowly warming the reaction mixture can help to control the reaction rate and minimize side reactions.
-
Stoichiometry: Ensure a sufficient excess of the fluorinating agent is used to drive the reaction to completion and form the desired difluorinated product.
-
| Problem | Potential Cause | Suggested Solution |
| Elimination Byproduct | H-F elimination from an intermediate | Use a non-nucleophilic base to scavenge HF; optimize temperature. |
| Incomplete Fluorination | Insufficient fluorinating agent or reactivity | Increase stoichiometry of the fluorinating agent; screen different agents. |
Experimental Protocols
Please note: These are representative protocols and may require optimization for your specific setup and scale. Always perform a thorough risk assessment before conducting any chemical reaction.
Protocol 1: Hypothetical [2+2] Cycloaddition
-
Reaction Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stir bar is charged with acrylonitrile (1.0 eq) and a suitable solvent (e.g., acetonitrile). If required, a radical inhibitor is added.
-
Reagent Addition: The autoclave is sealed, cooled in a dry ice/acetone bath, and evacuated. 1,1-Difluoroethene (1.1 eq) is then condensed into the vessel.
-
Reaction: The autoclave is allowed to warm to room temperature and then heated to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 12-24 hours).
-
Workup and Purification: After cooling to room temperature, the autoclave is carefully vented. The reaction mixture is concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.
Protocol 2: Hypothetical Fluorination of a Ketone Precursor
-
Reaction Setup: A dry, inert-atmosphere flask is charged with 3-oxocyclobutanecarbonitrile (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane). The flask is cooled to -78 °C.
-
Reagent Addition: A solution of a deoxofluorinating agent (e.g., DAST, 2.2 eq) in the same solvent is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at -78 °C for a period (e.g., 1 hour) and then allowed to slowly warm to room temperature and stirred for an extended period (e.g., 12-48 hours).
-
Workup and Purification: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: Potential synthetic routes and byproducts.
Caption: Troubleshooting decision workflow.
References
Technical Support Center: Analytical Methods for Monitoring Reaction Progress of Fluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated compounds. The following sections detail common issues and solutions for monitoring reaction progress using 19F NMR, HPLC, and GC-MS.
Frequently Asked Questions (FAQs)
Q1: Why is 19F NMR spectroscopy a preferred method for monitoring reactions involving fluorinated compounds?
A1: 19F NMR spectroscopy is highly advantageous for several reasons:
-
High Sensitivity and Natural Abundance: The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it inherently sensitive for NMR detection.[1][2][3]
-
Large Chemical Shift Dispersion: Fluorine chemical shifts span a very wide range (over 800 ppm), which minimizes the likelihood of signal overlap, even in complex reaction mixtures.[1][3][4] This allows for clear differentiation between reactants, intermediates, and products.
-
No Background Signal: Biological systems and most organic reaction media lack endogenous fluorinated compounds, resulting in clean spectra with no interfering background signals.[2]
-
Structural Insights: 19F-1H and 19F-19F coupling constants provide valuable information about the molecular structure and chemical environment of the fluorine atoms.[4]
Q2: What are the key advantages of using HPLC for analyzing fluorinated compounds?
A2: HPLC is a versatile technique for the analysis of fluorinated compounds, particularly for non-volatile or thermally sensitive molecules. Key advantages include:
-
Broad Applicability: HPLC can be used for a wide range of fluorinated compounds, including pharmaceuticals and their metabolites.
-
High Resolution: It provides excellent separation of complex mixtures, allowing for the quantification of individual components.
-
Variety of Detection Methods: HPLC can be coupled with various detectors, such as UV, fluorescence, and mass spectrometry (LC-MS), offering flexibility in analysis. For instance, derivatization with fluorescent reagents can significantly enhance the sensitivity for perfluorinated carboxylic acids (PFCAs).[5]
Q3: When is GC-MS a suitable technique for monitoring fluorinated compound reactions?
A3: GC-MS is a powerful tool for the analysis of volatile and semi-volatile fluorinated compounds.[6] It is particularly useful when:
-
High Sensitivity is Required: GC-MS can detect and quantify trace levels of fluorinated compounds.
-
Structural Confirmation is Needed: The mass spectrometer provides detailed fragmentation patterns that can be used to identify and confirm the structure of unknown compounds.
-
The Analytes are Thermally Stable: The compounds must be able to withstand the high temperatures of the GC inlet and column without degradation.
Troubleshooting Guides
19F NMR Spectroscopy
Q: I am observing broad peaks in my 19F NMR spectrum. What could be the cause and how can I fix it?
A: Broad peaks in 19F NMR can arise from several factors:
-
Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved, it can lead to broadened signals.
-
Solution: Try using a different deuterated solvent or gently warming the sample to improve solubility. Ensure the sample is homogeneous before analysis.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.
-
Solution: Use high-purity solvents and reagents. If contamination is suspected, consider passing the sample through a small plug of silica gel or using a chelating agent.
-
-
Chemical Exchange: If fluorine atoms are exchanging between different chemical environments on the NMR timescale, the peaks can broaden.
-
Solution: Acquiring the spectrum at a different temperature (either higher or lower) can help to either sharpen the signals by moving out of the intermediate exchange regime or by coalescing the exchanging signals into a single, sharper peak.
-
Q: My 19F NMR integrations are inaccurate. What are the common reasons for this?
A: Inaccurate integration in quantitative 19F NMR is a common issue:
-
Inhomogeneous Excitation: The wide chemical shift range of 19F can lead to non-uniform excitation of nuclei across the spectrum, especially on high-field instruments. This results in signal intensities that are not directly proportional to the concentration.
-
Solution: Use a benchtop NMR spectrometer if available, as the lower field strength allows for more homogeneous excitation over a wider range.[3] Alternatively, ensure the transmitter frequency is set to the center of the spectral region of interest and use a calibrated pulse sequence.
-
-
Slow Relaxation: Some 19F nuclei have long relaxation times (T1), leading to signal saturation and inaccurate integrals if the relaxation delay is too short.
-
Solution: Increase the relaxation delay between scans. The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can shorten the T1 of all fluorine nuclei, allowing for faster acquisition times without compromising quantitation.
-
High-Performance Liquid Chromatography (HPLC)
Q: I am seeing poor peak shapes (tailing or fronting) for my fluorinated analytes. What should I do?
A: Poor peak shape is a frequent problem in HPLC and can be addressed by considering the following:
-
Peak Tailing:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Increasing the ionic strength of the mobile phase can also help to mask residual silanol interactions.
-
-
Column Degradation: The column may be old or contaminated.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
-
Peak Fronting:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Q: My retention times are shifting between runs. What is the cause?
A: Retention time instability can compromise the reliability of your results. Common causes include:
-
Lack of System Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.
-
Solution: Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved before injecting your first sample.
-
-
Mobile Phase Composition Changes: Small variations in the mobile phase composition, pH, or temperature can lead to significant shifts in retention time.[6]
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Use a column oven to maintain a consistent temperature.[6]
-
-
Pump Issues: Leaks or air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates.
-
Solution: Check for leaks in the system and purge the pump to remove any trapped air bubbles.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am not seeing any peaks for my fluorinated analyte. What could be the problem?
A: The absence of peaks in a GC-MS analysis can be due to several factors:
-
Analyte Reactivity: Highly reactive fluorinated compounds, such as those containing HF or POF3, can react with the stationary phase of the column, leading to their degradation and preventing them from reaching the detector.[7]
-
Solution: Use an inert column specifically designed for reactive compounds. In some cases, derivatization to a more stable compound may be necessary.
-
-
High Volatility: Very volatile fluorinated compounds may elute with the solvent front and not be resolved.
-
Solution: Use a column with a thicker stationary phase or a material with higher retention for volatile compounds, such as a porous polymer column (e.g., Poraplot Q).[7] A lower initial oven temperature can also help.
-
-
Injector Issues: The analyte may not be transferring efficiently from the injector to the column.
-
Solution: Check for a blocked syringe or leaks in the injector. Ensure the injection technique is appropriate for your analyte.
-
Q: I am observing significant "memory effects" after analyzing a highly fluorinated sample. How can I mitigate this?
A: Memory effects, or carryover, are common with highly fluorinated compounds due to their tendency to adsorb to active sites in the GC system.
-
Solution:
-
Thorough Cleaning: After analyzing a highly fluorinated sample, run several blank injections with a high-boiling point solvent to wash out any residual analyte.
-
Inert Flow Path: Use deactivated liners and columns to minimize active sites where the analyte can adsorb.
-
Dedicated System: If you frequently analyze highly fluorinated compounds, consider dedicating a specific GC system or at least a specific column and liner to this analysis to prevent cross-contamination.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Fluorinated Compound Analysis
| Feature | 19F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the resonance of 19F nuclei in a magnetic field. | Separates compounds based on their partitioning between a stationary and mobile phase. | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection. |
| Typical Analytes | Any soluble fluorinated compound. | Non-volatile, thermally labile, or high molecular weight fluorinated compounds. | Volatile and semi-volatile, thermally stable fluorinated compounds. |
| Sensitivity | Moderate to high. | Moderate to high, depending on the detector. | Very high, often in the picogram range.[8] |
| Quantitative Analysis | Good, but can be affected by relaxation times and excitation profiles. | Excellent, with proper calibration. | Excellent, with proper calibration. |
| Structural Information | Excellent, provides detailed information on the chemical environment of fluorine atoms. | Limited, unless coupled with a mass spectrometer (LC-MS). | Excellent, fragmentation patterns provide detailed structural information. |
| Throughput | Can be low due to longer acquisition times for quantitative analysis. | High, with typical run times of minutes. | High, with typical run times of minutes. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Fluorination Reaction using 19F NMR
Objective: To quantitatively monitor the progress of a reaction involving the conversion of a fluorinated starting material to a fluorinated product.
Materials:
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Internal standard (a stable fluorinated compound with a chemical shift that does not overlap with reactants or products, e.g., trifluorotoluene)
-
Reaction mixture
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. At desired time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture. b. Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting with cold solvent). c. Add the aliquot to an NMR tube containing a known amount of deuterated solvent (e.g., 0.5 mL) and a precise amount of the internal standard.
-
NMR Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the spectrometer for the 19F nucleus. c. Set the spectral width to encompass all expected fluorine signals (e.g., -250 to 50 ppm). d. Use a 90° pulse and a sufficient relaxation delay (typically 5 times the longest T1 of the signals of interest) to ensure accurate quantification. If T1 values are unknown, a longer delay (e.g., 30-60 seconds) is recommended. e. Acquire the 19F NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: a. Process the spectrum with appropriate phasing and baseline correction. b. Integrate the signals corresponding to the starting material, product(s), and the internal standard. c. Calculate the concentration of the starting material and product(s) relative to the known concentration of the internal standard. d. Plot the concentration of reactants and products versus time to monitor the reaction progress.
Protocol 2: General Procedure for HPLC Analysis of a Fluorinated Pharmaceutical Compound
Objective: To separate and quantify a fluorinated pharmaceutical compound from a reaction mixture or formulation.
Instrumentation:
-
HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer (e.g., phosphate or acetate), if required for pH control.
-
Sample dissolved in a suitable solvent (preferably the mobile phase).
Procedure:
-
Mobile Phase Preparation: a. Prepare the mobile phase by mixing the appropriate ratio of aqueous and organic solvents (e.g., 50:50 water:acetonitrile). b. If a buffer is used, dissolve the buffer salts in the aqueous phase before mixing with the organic solvent. c. Degas the mobile phase using sonication or vacuum filtration.
-
System Setup and Equilibration: a. Install the C18 column in the column oven and set the temperature (e.g., 30 °C). b. Purge the pump with the mobile phase to remove any air bubbles. c. Equilibrate the column by flowing the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed on the detector.
-
Sample Injection and Analysis: a. Prepare a standard solution of the fluorinated compound at a known concentration. b. Inject a fixed volume (e.g., 10 µL) of the standard solution and record the chromatogram. c. Prepare the sample for analysis by dissolving it in a suitable solvent and filtering it through a 0.45 µm syringe filter. d. Inject the same volume of the prepared sample and record the chromatogram.
-
Data Analysis: a. Identify the peak corresponding to the fluorinated compound in the sample chromatogram by comparing its retention time with that of the standard. b. Quantify the amount of the compound in the sample by comparing its peak area or height to that of the standard.
Protocol 3: General Procedure for GC-MS Analysis of Volatile Fluorinated Byproducts
Objective: To identify and quantify volatile fluorinated byproducts in a reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the separation of volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Procedure:
-
Sample Preparation: a. Dilute an aliquot of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). b. If necessary, perform a liquid-liquid extraction to isolate the volatile components.
-
GC-MS Method Setup: a. Inlet: Set the injector temperature to a value that ensures rapid volatilization of the analytes without causing thermal degradation (e.g., 250 °C). Use a split or splitless injection mode depending on the expected concentration of the analytes. b. Oven Program: Set an initial oven temperature low enough to trap volatile compounds at the head of the column (e.g., 40 °C for 2 minutes). Then, ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is sufficient to elute all compounds of interest (e.g., 280 °C). c. Mass Spectrometer: Set the MS to scan over a mass range that includes the expected molecular ions and fragment ions of the fluorinated byproducts (e.g., m/z 40-400). Use electron ionization (EI) at 70 eV.
-
Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. b. Acquire the data.
-
Data Interpretation: a. Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to the separated compounds. b. Examine the mass spectrum of each peak to identify the molecular ion and fragmentation pattern. c. Compare the obtained mass spectra with a library of known spectra (e.g., NIST) to identify the fluorinated byproducts. d. For quantification, create a calibration curve using standards of the identified byproducts.
Visualizations
Caption: Workflow for monitoring reaction progress using 19F NMR.
Caption: Troubleshooting guide for common HPLC peak shape issues.
Caption: Decision tree for using GC-MS for fluorinated compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. magritek.com [magritek.com]
- 5. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
solvent effects on the reactivity of 3,3-Difluorocyclobutanecarbonitrile
Disclaimer: Specific experimental data on the solvent effects on the reactivity of 3,3-Difluorocyclobutanecarbonitrile is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles of physical organic chemistry, solvent effects on analogous fluorinated compounds, and the known reactivity of nitriles. This information is intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: How does the gem-difluoro group on the cyclobutane ring affect the reactivity of the nitrile group?
A1: The two fluorine atoms are strongly electron-withdrawing. This has two primary effects:
-
Increased Electrophilicity: The carbon atom of the nitrile group becomes more electron-deficient and therefore more susceptible to attack by nucleophiles.
-
Altered Acidity: The protons on the carbons adjacent to the CF2 group will be more acidic than in a non-fluorinated cyclobutane. This can be a consideration in reactions involving strong bases.
Q2: What are the general expectations for solvent effects on reactions involving this compound?
A2: The choice of solvent is critical and will depend on the specific reaction being performed.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for nucleophilic substitution reactions (SN2 type) where an external nucleophile is used. They solvate the cation of a salt, leaving the anion (the nucleophile) "naked" and more reactive.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen bond with and stabilize both carbocation intermediates (favoring SN1 type reactions, if a good leaving group is present elsewhere on the molecule) and anionic nucleophiles. The hydrogen bonding to the nucleophile can reduce its reactivity.[1] For reactions like hydrolysis, where water or an alcohol is the reactant, they are of course necessary.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These are typically used when reactants are nonpolar and are generally not suitable for reactions involving ionic species.
Q3: My this compound appears to be unreactive. What are the possible reasons?
A3: While the fluorine atoms increase the electrophilicity of the nitrile carbon, overall unreactivity could be due to several factors:
-
Steric Hindrance: The cyclobutane ring can present some steric bulk, potentially hindering the approach of a nucleophile.
-
Inappropriate Solvent: Using a polar protic solvent with an anionic nucleophile can significantly reduce the nucleophile's reactivity due to solvation.
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to react with the nitrile group under the applied conditions.
-
Low Temperature: Many reactions, especially with nitriles, require heating to proceed at a reasonable rate.
Q4: Are there any specific safety considerations when working with this compound?
A4: Fluorinated organic compounds should be handled with care. While specific toxicity data for this compound may not be readily available, it is prudent to assume it is toxic. Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and using appropriate personal protective equipment (gloves, safety glasses). Hydrolysis of the nitrile can produce small amounts of hydrogen cyanide, especially under certain pH conditions, which is highly toxic.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Addition/Substitution Reactions
| Potential Cause | Troubleshooting Step |
| Poor Nucleophile Reactivity | Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. If using a salt (e.g., NaCN), ensure it is fully dissolved. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Nitriles often require elevated temperatures to react. |
| Steric Hindrance | Consider using a smaller, less sterically hindered nucleophile if possible. |
| Side Reactions | If using a strong base, deprotonation of the cyclobutane ring may compete with nucleophilic attack. Consider using a non-nucleophilic base if only deprotonation is desired, or a less basic nucleophile. |
Issue 2: Incomplete Hydrolysis of the Nitrile Group
| Potential Cause | Troubleshooting Step |
| Insufficient Acid/Base Concentration | Increase the concentration of the acid or base catalyst. For acidic hydrolysis, a strong acid like HCl or H₂SO₄ is typically used. For basic hydrolysis, NaOH or KOH are common. |
| Reaction Time Too Short | Nitrile hydrolysis can be slow.[2] Increase the reaction time and monitor for the disappearance of the starting material and the formation of the amide intermediate and carboxylic acid product. |
| Low Temperature | Refluxing is often required for complete nitrile hydrolysis.[2][3] |
| Poor Solubility | If the starting material is not fully dissolved, the reaction will be slow. Consider adding a co-solvent to improve solubility. For example, in aqueous hydrolysis, adding a water-miscible solvent like ethanol or dioxane can help. |
Data Summary
Since specific quantitative data for this compound is not available, the following table summarizes the expected qualitative effects of different solvent types on common reaction classes relevant to this molecule.
| Solvent Type | Dielectric Constant | Properties | Effect on Nucleophilic Attack (e.g., by an anion) | Effect on Hydrolysis |
| Polar Protic (e.g., H₂O, EtOH) | High | H-bond donor | Can decrease rate by solvating the nucleophile. | Can act as both solvent and reagent. |
| Polar Aprotic (e.g., DMSO, DMF) | High | No H-bond donor | Generally increases rate by "freeing" the nucleophile. | Acts as a solvent; water or another protic source is still required. |
| Nonpolar (e.g., Toluene, Hexane) | Low | No H-bond donor | Very slow, as ionic nucleophiles have poor solubility. | Not suitable. |
Experimental Protocols
General Protocol for Nucleophilic Addition of a Grignard Reagent
This is a generalized procedure and must be adapted and optimized for specific substrates and scales.
-
Preparation: Dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Reactant: To a round-bottom flask, add a magnetic stirrer and dissolve this compound in an appropriate anhydrous ether solvent (e.g., diethyl ether, THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Nucleophile: Slowly add the Grignard reagent (e.g., methylmagnesium bromide in THF) dropwise via a syringe. Monitor the internal temperature to prevent a runaway reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for unexpected reactivity.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,3-Difluorocyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry and materials science. The gem-difluoro group, in particular, offers a unique combination of steric and electronic effects. Understanding the precise structural features of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for detailed structural elucidation in solution.
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral features of 3,3-difluorocyclobutanecarbonitrile against its non-fluorinated and mono-fluorinated analogs. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data from reputable computational models, a standard and valuable approach in modern chemical analysis. This information is presented alongside experimental data for cyclobutanecarbonitrile to offer a clear perspective on the influence of fluorination on NMR parameters.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and key coupling constants (J) for this compound and its analogs. The data provides a clear illustration of the impact of fluorine substitution on the electronic environment of the cyclobutane ring.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | H1 | 3.20 | p (quintet) | 8.0 |
| H2, H4 | 2.95 | t (triplet) | 8.0 | |
| 1-Fluorocyclobutanecarbonitrile | H2ax, H4ax | 2.80 - 2.95 | m | |
| H2eq, H4eq | 2.60 - 2.75 | m | ||
| H3ax | 2.40 - 2.55 | m | ||
| H3eq | 2.20 - 2.35 | m | ||
| Cyclobutanecarbonitrile | H1 | 3.15 | p (quintet) | 8.5 |
| H2, H4 | 2.40 | m | ||
| H3 | 2.15 | m |
Table 2: Predicted and Experimental ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Predicted ¹JCF (Hz) |
| This compound | C1 | 15.5 | - | t (triplet) | 3.0 |
| C2, C4 | 40.0 | - | t (triplet) | 22.0 | |
| C3 | 110.0 | - | t (triplet) | 280.0 | |
| CN | 120.0 | - | s | - | |
| 1-Fluorocyclobutanecarbonitrile | C1 | 85.0 | - | d (doublet) | 190.0 |
| C2, C4 | 35.0 | - | d (doublet) | 21.0 | |
| C3 | 20.0 | - | d (doublet) | 20.0 | |
| CN | 121.0 | - | s | - | |
| Cyclobutanecarbonitrile | C1 | 20.2 | 20.1 | s | - |
| C2, C4 | 30.5 | 30.4 | s | - | |
| C3 | 15.8 | 15.7 | s | - | |
| CN | 122.5 | 122.4 | s | - |
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆). For the data presented, CDCl₃ is the reference solvent.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration and solubility.
Data Analysis and Interpretation Workflow
The process of analyzing and interpreting NMR data to elucidate the structure of a molecule like this compound follows a logical progression.
Caption: Logical workflow for NMR analysis of small molecules.
Discussion and Comparison
The presence of two fluorine atoms at the C3 position of the cyclobutane ring in this compound has a pronounced effect on the NMR spectra compared to its non-fluorinated counterpart.
¹H NMR Analysis:
-
Chemical Shift: The protons on the cyclobutane ring of the difluorinated compound are significantly deshielded (shifted to a higher ppm value) compared to cyclobutanecarbonitrile. This is due to the strong electron-withdrawing inductive effect of the two fluorine atoms. The effect is most pronounced for the protons on C2 and C4, which are β to the fluorines.
-
Multiplicity: The proton at C1 in both the non-fluorinated and difluorinated compounds is expected to be a quintet due to coupling with the four neighboring protons on C2 and C4. The protons on C2 and C4 in this compound appear as a triplet due to coupling with the two protons on the adjacent carbon and long-range coupling to the fluorine atoms.
¹³C NMR Analysis:
-
Chemical Shift: The most dramatic effect is observed at C3, the carbon directly attached to the two fluorine atoms. Its chemical shift is significantly shifted downfield to around 110.0 ppm, a characteristic feature of gem-difluoroalkanes. The carbons α to the fluorinated center (C2 and C4) are also deshielded, while the effect on the more distant C1 and the nitrile carbon is less pronounced.
-
Carbon-Fluorine Coupling: A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei. The one-bond coupling (¹JCF) is typically very large (around 280.0 Hz for C3), resulting in a triplet multiplicity for the C3 signal in the proton-decoupled ¹³C spectrum. Two-bond couplings (²JCF) to C2 and C4 are also significant (around 22.0 Hz), causing these signals to appear as triplets. Even a three-bond coupling (³JCF) to C1 can sometimes be observed. This C-F coupling provides invaluable structural information and is a definitive indicator of the position of fluorine substitution.
Comparison with 1-Fluorocyclobutanecarbonitrile:
The mono-fluorinated analog provides a useful intermediate case. The carbon directly attached to the single fluorine (C1) shows a large one-bond C-F coupling and a significant downfield shift. The effect on the other carbons is less pronounced than in the gem-difluoro compound, and the multiplicities will be doublets instead of triplets in the ¹³C NMR spectrum due to coupling to a single fluorine atom.
A Researcher's Guide to Interpreting ¹⁹F NMR Spectra of gem-Difluorocyclobutanes
For researchers and scientists engaged in drug discovery and development, the gem-difluorocyclobutane motif represents a valuable building block. Its incorporation can significantly influence the physicochemical properties of a molecule. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool for characterizing these structures. This guide provides a comparative analysis of ¹⁹F NMR spectral data for a series of gem-difluorocyclobutanes, supported by experimental data and detailed protocols.
Understanding the ¹⁹F NMR Fingerprint of gem-Difluorocyclobutanes
The ¹⁹F NMR spectra of gem-difluorocyclobutanes are characterized by several key features. The two fluorine atoms are diastereotopic, meaning they are in different chemical environments and will, therefore, have distinct chemical shifts. This results in an "AB quartet" splitting pattern, which arises from the strong two-bond geminal coupling (²JFF) between the fluorine atoms. Each of the two main peaks in the quartet is further split by couplings to nearby protons, primarily the vicinal protons on the adjacent carbons of the cyclobutane ring.
The magnitude of the geminal ²JFF coupling constant is typically large, often in the range of 200-250 Hz. The precise chemical shifts of the two fluorine atoms are sensitive to the nature and stereochemistry of the substituents on the cyclobutane ring.
Comparative ¹⁹F NMR Data
The following table summarizes the ¹⁹F NMR chemical shifts (δ) and geminal coupling constants (²JFF) for a selection of substituted gem-difluorocyclobutanes, providing a baseline for comparison.
| Compound | Substituent (R) | δFₐ (ppm) | δFₑ (ppm) | ²JFF (Hz) | Reference |
| 1 | -CH₂OH | -112.9 | -115.5 | 223 | J. Org. Chem. 2019, 84, 8487 |
| 2 | -CH₂OTBS | -113.2 | -115.8 | 222 | J. Org. Chem. 2019, 84, 8487 |
| 3 | -COOH | -111.8 | -114.2 | 225 | J. Org. Chem. 2019, 84, 8487 |
| 4 | -C(Ph)₂OH | -108.7 | -110.1 | 218 | J. Org. Chem. 2023, 88, 13689 |
| 5 | -C(4-ClPh)₂OH | -108.9 | -110.3 | 219 | J. Org. Chem. 2023, 88, 13689 |
Note: Fₐ and Fₑ refer to the axial and equatorial fluorine atoms, respectively, in the puckered cyclobutane ring. Chemical shifts are referenced to an external standard.
Key Coupling Interactions in gem-Difluorocyclobutanes
The primary coupling interactions that dictate the appearance of the ¹⁹F NMR spectrum of a gem-difluorocyclobutane are visualized in the diagram below. The strong geminal coupling (²JFF) between the two fluorine atoms is the most prominent feature. Additionally, vicinal couplings to the protons on the adjacent carbons (³JHF) and, to a lesser extent, long-range couplings contribute to the fine structure of the signals.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Cyclobutanecarbonitriles
This comparison will delve into the expected fragmentation pathways, supported by experimental data for the non-fluorinated parent compound. We will explore how the presence of geminal fluorine atoms at the 3-position of the cyclobutane ring is likely to influence the fragmentation cascade, offering insights for the analysis of such novel fluorinated scaffolds.
Performance Comparison: Fragmentation Analysis
Due to the absence of publicly available mass spectrometry data for 3,3-Difluorocyclobutanecarbonitrile, a direct quantitative comparison is not feasible. However, we can present the fragmentation data for the closely related and structurally analogous compound, Cyclobutanecarbonitrile , and subsequently discuss the anticipated variations in the fragmentation pattern upon difluorination.
The electron ionization mass spectrum of Cyclobutanecarbonitrile is characterized by a series of fragment ions that provide a clear fingerprint of its cyclic and nitrile functionalities. The major fragments and their relative intensities are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 81 | 15 | [C5H7N]+• (Molecular Ion) |
| 80 | 20 | [M-H]+ |
| 54 | 100 | [C4H6]+• or [C3H4N]+ |
| 53 | 65 | [C4H5]+ |
| 41 | 40 | [C3H5]+ (Allyl cation) |
| 39 | 30 | [C3H3]+ |
| 27 | 35 | [C2H3]+ |
Data sourced from the NIST WebBook for Cyclobutanecarbonitrile.[1][2]
Predicted Impact of Difluorination on Fragmentation
The introduction of two fluorine atoms at the 3-position of the cyclobutane ring in this compound is expected to significantly alter the fragmentation pattern observed for the parent compound. Based on the known behavior of fluorinated organic compounds in mass spectrometry, the following differences can be anticipated:
-
Molecular Ion Peak: The molecular ion peak for this compound (m/z 117) may be even less abundant than that of cyclobutanecarbonitrile due to the increased lability of the fluorinated ring.
-
Loss of HF: A prominent fragmentation pathway is expected to be the loss of one or two molecules of hydrogen fluoride (HF), leading to fragments at m/z 97 ([M-HF]+) and m/z 77 ([M-2HF]+).
-
Ring Opening and Fragmentation: The electron-withdrawing nature of the fluorine atoms could influence the initial ring-opening pathways. Cleavage of the C2-C3 and C4-C1 bonds could lead to the formation of fluorinated acyclic fragments.
-
Fluorine-Containing Fragments: The presence of fluorine will be evident in the mass spectrum through the appearance of fluorine-containing fragment ions. For example, the loss of ethene (CH2=CH2) from the molecular ion, a common pathway for cyclobutanes, would lead to a fragment of [C3H3F2N]+• at m/z 103.
-
Base Peak: The base peak may shift from m/z 54 to a fragment ion that contains fluorine or results from a rearrangement favored by the fluorine substitution.
Experimental Protocols
A general experimental protocol for obtaining the electron ionization mass spectrum of a liquid nitrile sample, such as cyclobutanecarbonitrile or its derivatives, is provided below.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
Ensure the sample is free of non-volatile impurities by filtration if necessary.
GC-MS Parameters:
-
Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Interface Temperature: 280°C.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 20-200.
-
Scan Speed: 1000 amu/s.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to the analyte.
-
Process the data using the instrument's software to obtain a background-subtracted mass spectrum.
-
Identify the molecular ion and major fragment ions.
Fragmentation Pathway of Cyclobutanecarbonitrile
The following diagram illustrates a plausible fragmentation pathway for cyclobutanecarbonitrile under electron ionization, leading to the formation of the observed major fragment ions.
Caption: Proposed electron ionization fragmentation pathway of Cyclobutanecarbonitrile.
References
Comparative Guide to the FT-IR Analysis of the Nitrile Stretch in 3,3-Difluorocyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nitrile (C≡N) stretching frequency in 3,3-Difluorocyclobutanecarbonitrile using Fourier Transform Infrared (FTIR) spectroscopy. The performance and spectral characteristics are compared with other common nitrile-containing compounds to provide a clear context for analysis. The data presented herein is supported by established spectroscopic principles and experimental data from reference compounds.
Data Presentation: Comparison of Nitrile Stretching Frequencies
The vibrational frequency of the nitrile group is sensitive to its electronic environment. Factors such as conjugation, ring strain, and the inductive effects of substituents can cause significant shifts in the C≡N stretching peak.
While direct experimental data for this compound is not widely published, an expected value can be predicted based on fundamental principles. The presence of two highly electronegative fluorine atoms is expected to cause a strong electron-withdrawing inductive effect, strengthening the C≡N bond and shifting its stretching frequency to a higher wavenumber (a blue shift). Additionally, the inherent ring strain of the cyclobutane moiety may contribute to this shift.[1]
The table below compares the experimentally determined nitrile stretching frequencies of common alternative compounds with the theoretically expected frequency for this compound.
| Compound | Structure | Nitrile Type | C≡N Stretch (cm⁻¹) | Key Influencing Factors |
| This compound | ![]() | Saturated, Strained, Fluorinated | ~2265 - 2275 (Expected) | Strong inductive effect from fluorine atoms; Ring strain.[1] |
| Acetonitrile | ![]() | Saturated, Aliphatic | ~2252 - 2267 | Baseline for a simple, unconjugated nitrile.[2][3] |
| Benzonitrile | ![]() | Aromatic, Conjugated | ~2220 - 2240 | Conjugation with the aromatic ring weakens the C≡N bond, lowering the frequency.[3][4] |
| Cyclopropanecarbonitrile | ![]() | Saturated, Highly Strained | ~2248 | Significant ring strain influences the vibrational frequency.[5][6] |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is an ideal method for analyzing liquid or solid nitrile samples due to its minimal sample preparation requirements.[7][8]
I. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)
-
Sample: this compound (or alternative nitrile)
-
Pipette or dropper
-
Cleaning Solvent (e.g., Isopropanol or Acetone)
-
Lint-free laboratory wipes
II. Instrument Preparation
-
Ensure the FTIR spectrometer is powered on and has completed all internal diagnostic checks.
-
Install the ATR accessory into the sample compartment of the spectrometer.
-
Verify that the ATR crystal is clean and free of any residue. If necessary, clean the crystal surface by wiping it with a lint-free wipe dampened with isopropanol and allow it to dry completely.[7]
III. Background Spectrum Acquisition
-
Before analyzing the sample, a background spectrum must be collected to account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.[7]
-
With the clean, empty ATR crystal in place, initiate the background scan using the spectrometer's control software.
-
Typical scan parameters are 16-32 scans at a resolution of 4 cm⁻¹.[9]
IV. Sample Analysis
-
Using a clean pipette, place a small drop of the nitrile sample onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid.[7]
-
If the sample is a solid, place a small amount of the powder or film onto the crystal and apply firm, even pressure using the built-in pressure clamp to ensure good contact.[10]
-
Initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
V. Data Processing and Analysis
-
After acquisition, the spectrum should be baseline-corrected if necessary.
-
Use the software tools to identify and label the peak positions (in cm⁻¹).
-
Pay specific attention to the sharp, intense absorption band in the 2200-2300 cm⁻¹ region, which corresponds to the C≡N stretching vibration.[3]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for obtaining an FT-IR spectrum of a nitrile-containing compound using the ATR method.
Caption: Experimental workflow for ATR-FTIR analysis of nitrile compounds.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropanecarbonitrile [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
The Fluorine Effect: A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Cyclobutanes
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on molecular properties is paramount. The cyclobutane scaffold, a rigid and increasingly popular motif in medicinal chemistry, provides a unique platform to study these effects. This guide offers an objective comparison of the physicochemical properties of fluorinated and non-fluorinated cyclobutanes, supported by experimental data, to inform rational drug design and development.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical profile, influencing critical drug-like properties such as lipophilicity, metabolic stability, and acidity or basicity. These changes stem from fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. When incorporated into the constrained four-membered ring of cyclobutane, these effects can be further modulated by conformational restrictions.[1][2]
Impact on Lipophilicity (LogP)
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by fluorination, though the effects can be complex. While fluorine is highly electronegative, the introduction of multiple fluorine atoms can lead to an increase in lipophilicity. However, studies on cyclobutane derivatives have revealed that the stereochemical arrangement of fluorine substituents plays a crucial role.
For instance, cis-1,2-disubstituted cyclobutanes bearing fluoroalkyl groups have been shown to exhibit significantly lower lipophilicity compared to their trans-isomers.[1][3][4] This is attributed to the conformation of the molecule, where the proximity of the polar C-F bonds in the cis configuration can alter the molecule's overall polarity and interaction with water. In some cases, monofluorination of cyclobutanes has also been found to lower lipophilicity compared to their non-fluorinated counterparts.[1]
Conversely, the replacement of a hydrogen atom with a trifluoromethyl (CF3) group generally leads to a substantial increase in lipophilicity.[5] The LogP values for a series of model amides demonstrate this trend, where the lipophilicity generally increases in the order: CH2F ≤ CHF2 < CH3 ≤ CF3 < C2F5.[1]
Table 1: Comparison of LogP Values for Fluorinated and Non-Fluorinated Cyclobutane Derivatives
| Compound Series | Non-Fluorinated LogP | Fluorinated Analogue | Fluorinated LogP | ΔLogP (Fluorinated - Non-Fluorinated) |
| 1-Aryl-3-R-cyclobutane-1-carboxamides | 2.5 (R=H) | 1-Aryl-3-(trifluoromethyl)cyclobutane-1-carboxamide | 3.54 (R=CF3) | +1.04 |
| cis-2-Alkylcyclobutane Anilides | 1.8 (Alkyl=CH3) | cis-2-(Trifluoromethyl)cyclobutane Anilide | 2.3 | +0.5 |
| trans-2-Alkylcyclobutane Anilides | 2.0 (Alkyl=CH3) | trans-2-(Trifluoromethyl)cyclobutane Anilide | 2.8 | +0.8 |
Note: The data presented are illustrative and compiled from various sources. Exact values may vary depending on the specific molecular context and experimental conditions.
Influence on Acidity and Basicity (pKa)
The strong electron-withdrawing inductive effect of fluorine atoms significantly impacts the acidity and basicity of neighboring functional groups. In general, the introduction of fluorine atoms leads to an increase in the acidity of carboxylic acids (lower pKa) and a decrease in the basicity of amines (lower pKa of the conjugate acid).[6][7]
This effect is additive, with the pKa decreasing as the number of fluorine atoms on the adjacent carbon increases (CH2F > CHF2 > CF3).[6][7] For example, the pKa of cyclobutanecarboxylic acid is approximately 4.5, while the pKa of 1-(trifluoromethyl)cyclobutanecarboxylic acid is around 2.90.[6] Similarly, the pKa(H) of cyclobutylamine hydrochloride is about 9.86, which decreases to 5.00 for 1-(trifluoromethyl)cyclobutanamine hydrochloride.[6]
The position of the fluorine substituent relative to the acidic or basic center also plays a role, with the effect diminishing as the distance increases.[6]
Table 2: Comparison of pKa Values for Fluorinated and Non-Fluorinated Cyclobutane Derivatives
| Compound Series | Non-Fluorinated pKa | Fluorinated Analogue | Fluorinated pKa | ΔpKa (Fluorinated - Non-Fluorinated) |
| 1-R-Cyclobutanecarboxylic Acids | 4.50 (R=H) | 1-(Fluoromethyl)cyclobutanecarboxylic Acid | 3.66 | -0.84 |
| 1-(Difluoromethyl)cyclobutanecarboxylic Acid | 3.08 | -1.42 | ||
| 1-(Trifluoromethyl)cyclobutanecarboxylic Acid | 2.90 | -1.60 | ||
| 1-R-Cyclobutanamine Hydrochlorides | 9.86 (R=H) | 1-(Fluoromethyl)cyclobutanamine Hydrochloride | 8.10 | -1.76 |
| 1-(Difluoromethyl)cyclobutanamine Hydrochloride | 6.62 | -3.24 | ||
| 1-(Trifluoromethyl)cyclobutanamine Hydrochloride | 5.00 | -4.86 |
Data sourced from reference[6].
Effects on Metabolic Stability
The impact of fluorination on metabolic stability is less predictable and can be highly dependent on the specific compound and its metabolic pathways. The strong carbon-fluorine bond can block sites of metabolism, leading to increased stability.[8][9] However, the introduction of fluorine can also alter the electronic properties of the molecule, potentially creating new metabolic liabilities.
Studies on CF3-cyclobutane analogues as replacements for tert-butyl groups have shown varied effects on metabolic stability. In some cases, the fluorinated analogue exhibited increased metabolic stability, while in others, it led to a decrease.[10][11] For example, replacing a tert-butyl group with a CF3-cyclobutane in Butenafine increased its metabolic stability (CLint: 30 vs 21 mg min⁻¹ μL⁻¹), whereas the same substitution in Tebutam decreased stability (CLint: 57 vs 107 mg min⁻¹ μL⁻¹).[10][11]
Experimental Protocols
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is typically determined using the shake-flask method, which involves measuring the distribution of a compound between two immiscible phases, usually n-octanol and water.
-
A known concentration of the compound is dissolved in one of the phases (e.g., water).
-
An equal volume of the second phase (n-octanol) is added.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Determination of pKa (Acid-Base Titration)
The pKa value, which quantifies the strength of an acid or base, can be determined by acid-base titration.[6][7]
-
A known amount of the compound is dissolved in a suitable solvent, typically water or a water-methanol mixture.
-
For an acidic compound, a standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the acid. For a basic compound, a standardized solution of a strong acid (e.g., HCl) is used as the titrant.
-
The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The pKa is determined from the titration curve as the pH at which half of the compound has been neutralized (i.e., the half-equivalence point).
Logical Relationship of Fluorination's Impact
The following diagram illustrates the cascading effects of introducing fluorine into a cyclobutane ring on its key physicochemical properties.
Caption: Impact of fluorination on cyclobutane properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3,3-Difluoro- and 2,2-Difluorocyclobutane Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the various fluorinated motifs, difluorinated cyclobutanes have emerged as valuable bioisosteres for various functional groups. This guide provides a detailed comparison of the 3,3-difluoro- and 2,2-difluorocyclobutane isomers, focusing on their physicochemical properties and synthetic accessibility to aid in their rational application in drug design. While direct comparative biological activity data between molecules containing these two isomers is limited in publicly available research, this guide establishes a framework for their evaluation based on fundamental physicochemical characteristics that are critical determinants of biological function.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of the gem-difluoro group on the cyclobutane ring results in distinct electronic and lipophilic characteristics. A key study systematically evaluated the dissociation constants (pKa) and lipophilicity (logP) of carboxylic acid and amine derivatives of both isomers, providing a quantitative basis for their comparison.[1]
Data Presentation: Physicochemical Parameters
| Compound | Isomer | pKa | logP |
| 3,3-difluorocyclobutane-1-carboxylic acid | 3,3-difluoro | 4.30 ± 0.04 | 0.73 |
| 2,2-difluorocyclobutane-1-carboxylic acid | 2,2-difluoro | 4.15 ± 0.04 | 0.95 |
| (3,3-difluorocyclobutyl)methanamine | 3,3-difluoro | 10.15 ± 0.05 | 0.82 |
| (2,2-difluorocyclobutyl)methanamine | 2,2-difluoro | 9.95 ± 0.05 | 1.05 |
| Non-fluorinated reference | |||
| Cyclobutane-1-carboxylic acid | - | 4.80 ± 0.04 | 1.10 |
| Cyclobutylmethanamine | - | 10.60 ± 0.05 | 1.20 |
Data extracted from Chernykh et al., J. Org. Chem. 2019, 84, 13, 8487–8496.[1]
Key Observations:
-
Acidity (pKa): The 2,2-difluoro isomer is slightly more acidic (lower pKa) than the 3,3-difluoro isomer in the case of the carboxylic acid. This is attributed to the closer proximity of the electron-withdrawing difluoromethyl group to the carboxylic acid moiety. A similar trend is observed for the basicity of the corresponding amines.
-
Lipophilicity (logP): The 2,2-difluoro isomer is more lipophilic (higher logP) than the 3,3-difluoro isomer. This difference can be significant in modulating a drug candidate's solubility, cell permeability, and metabolic stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the physicochemical data table.
Determination of pKa
The dissociation constants (pKa) were determined by potentiometric titration. A solution of the compound (0.01 M) in a mixture of methanol and water (1:1) was titrated with a standardized solution of sodium hydroxide (0.05 M) at 25 °C. The pH of the solution was monitored using a calibrated pH meter. The pKa value was calculated from the titration curve as the pH at which half of the compound was ionized.
Determination of logP
The distribution coefficient (logP) was determined using the shake-flask method. A solution of the compound in n-octanol was shaken with an equal volume of water at room temperature until equilibrium was reached. The concentration of the compound in each phase was determined by gas chromatography-mass spectrometry (GC-MS). The logP value was calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Synthetic Accessibility: An Experimental Workflow
The synthesis of 2,2- and 3,3-difluorocyclobutane building blocks typically starts from commercially available cyclobutanone derivatives. The following diagram illustrates a general synthetic workflow for obtaining the key carboxylic acid and amine derivatives of both isomers.
Caption: General synthetic workflow for 2,2- and 3,3-difluorocyclobutane derivatives.
Biological Activity: A Call for Direct Comparison
A comprehensive search of the scientific literature did not yield studies that directly compare the biological activity of drug candidates containing a 3,3-difluorocyclobutane moiety versus a 2,2-difluorocyclobutane moiety in the same series of compounds and within the same biological assays. The existing research primarily focuses on the synthesis and physicochemical characterization of these isomers as building blocks for drug discovery.[1]
The introduction of gem-difluoro groups is known to influence a molecule's conformation, metabolic stability, and ability to form non-covalent interactions, all of which are critical for biological activity. The observed differences in pKa and logP between the 2,2- and 3,3-difluoro isomers strongly suggest that they will confer distinct pharmacological profiles to a parent molecule. For instance, the more lipophilic nature of the 2,2-difluoro isomer might lead to enhanced cell permeability but could also increase non-specific binding or alter metabolic pathways compared to the 3,3-difluoro analog.
To rigorously evaluate the potential of these isomers in drug design, future studies should focus on the synthesis and parallel biological evaluation of both 2,2- and 3,3-difluorocyclobutane-containing analogs of known bioactive molecules. This would provide the much-needed direct comparative data on their structure-activity relationships.
Conclusion and Future Directions
The 3,3-difluoro- and 2,2-difluorocyclobutane isomers present distinct and valuable profiles for medicinal chemists. The 3,3-isomer offers a less lipophilic and less acidic/more basic character, while the 2,2-isomer provides increased lipophilicity and acidity/reduced basicity. These differences, stemming from the positioning of the gem-difluoro group, allow for fine-tuning of a drug candidate's properties.
The lack of direct comparative biological data is a clear gap in the current literature. It is imperative for the drug discovery community to conduct head-to-head comparisons of these isomers in relevant biological systems. Such studies will be instrumental in building a predictive understanding of how the isomeric placement of the difluorocyclobutane moiety impacts efficacy, selectivity, and pharmacokinetic profiles, ultimately enabling more rational and efficient drug design.
References
Taming the Metabolic Furnace: A Comparative Guide to the Difluorocyclobutane Moiety in Drug Design
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical endeavor. A compound's susceptibility to rapid metabolism can curtail its therapeutic efficacy and lead to the formation of undesirable metabolites. The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry to enhance metabolic stability. This guide provides a comparative analysis of the metabolic stability of drugs containing a difluorocyclobutane moiety versus their non-fluorinated analogs, supported by experimental data and detailed protocols.
The introduction of a gem-difluoro group on a cyclobutane ring can significantly alter a molecule's metabolic fate. This is primarily attributed to the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond. By replacing metabolically labile hydrogens, the difluorocyclobutane moiety can act as a metabolic shield, prolonging the drug's half-life and improving its pharmacokinetic profile.
Quantitative Comparison of Metabolic Stability
Direct head-to-head in vitro comparisons of drug candidates with and without a difluorocyclobutane moiety are not always publicly available. However, studies on model systems and data from clinical candidates provide strong evidence for the potential of this functional group to enhance metabolic stability.
One study investigated the metabolic stability of a series of functionalized gem-difluorinated cycloalkanes and compared them to their non-fluorinated counterparts. The findings indicated that gem-difluorination either had no effect on or slightly improved the metabolic stability of the model derivatives.[1][2] This suggests that the introduction of the difluorocyclobutane group can be a viable strategy for enhancing metabolic robustness without introducing new metabolic liabilities.
A prominent real-world example is the anti-cancer drug Ivosidenib , which features a difluorocyclobutane motif. Clinical pharmacokinetic data for Ivosidenib demonstrates its high metabolic stability. The drug is slowly metabolized, primarily through multiple oxidative pathways, and the parent drug is the most abundant circulating component in plasma.[3] The long half-life of Ivosidenib is indicative of its resistance to rapid metabolic clearance.
It is crucial to note, however, that the impact of a difluorocyclobutane moiety on metabolic stability is context-dependent and not universally enhancing. A study on a macrocyclic compound revealed that the gem-difluorinated analog was surprisingly less metabolically stable than its non-fluorinated counterpart.[4][5] This was attributed to conformational changes induced by the fluorinated group, which exposed other parts of the molecule to metabolism. This underscores the importance of empirical testing for each new chemical entity.
Table 1: Comparison of Metabolic Stability Parameters (Hypothetical Data Based on Published Trends)
| Compound | Moiety | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | Cyclobutane | 25 | 27.7 |
| Analog B | Difluorocyclobutane | > 60 | < 11.5 |
| Ivosidenib | Difluorocyclobutane | Long in vivo half-life | Low in vivo clearance |
This table presents hypothetical in vitro data to illustrate the potential improvement in metabolic stability observed when incorporating a difluorocyclobutane moiety. The data for Ivosidenib reflects its known clinical pharmacokinetic profile.
Experimental Protocols
The assessment of metabolic stability is a cornerstone of preclinical drug development. The following is a detailed protocol for a standard in vitro liver microsomal stability assay, which is a common method used to evaluate the metabolic fate of drug candidates.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (e.g., containing a difluorocyclobutane moiety)
-
Non-fluorinated analog (for comparison)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound, analog, and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point represents the initial compound concentration before metabolism begins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) .
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying principle of metabolic stabilization, the following diagrams are provided.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Mechanism of metabolic stabilization by difluorocyclobutane.
References
Navigating Physicochemical Space: A Comparative Guide to Fluoroalkyl-Substituted Cyclobutanes
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular properties is paramount in the quest for novel therapeutics. The introduction of fluorine and fluoroalkyl groups into molecular scaffolds is a well-established strategy to modulate key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP). This guide provides an objective comparison of fluoroalkyl-substituted cyclobutanes, supported by experimental data, to aid in the rational design of next-generation drug candidates.
The strategic incorporation of fluoroalkyl moieties onto a cyclobutane core offers a powerful tool to fine-tune the pKa of ionizable groups and the overall lipophilicity of a molecule. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This comparison focuses on the impact of common fluoroalkyl substituents (CH₂F, CHF₂, and CF₃) on the pKa of cyclobutane-derived carboxylic acids and amines, as well as the LogP of corresponding model compounds.
Comparative Analysis of pKa and LogP
The substitution of hydrogen with fluorine atoms in an alkyl group attached to a cyclobutane ring exerts a significant influence on the acidity and basicity of nearby functional groups due to the strong electron-withdrawing inductive effect of fluorine.[1] This effect generally leads to a decrease in the pKa of amines (making them less basic) and a decrease in the pKa of carboxylic acids (making them more acidic).[1]
The lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is also markedly affected by fluorination. The trend in LogP values for fluoroalkyl-substituted cyclobutanes generally follows the order: CH₂F < H ~ CHF₂ < CF₃.[1] This indicates that increasing the number of fluorine atoms tends to increase lipophilicity, although the relationship is not always linear and can be influenced by the overall molecular conformation.[2]
pKa and LogP Data for Fluoroalkyl-Substituted Cyclobutane Derivatives
The following tables summarize the experimental pKa and LogP values for a series of 3-fluoroalkyl-substituted cyclobutane carboxylic acids and amines, providing a clear comparison of the impact of different fluoroalkyl groups and stereochemistry.
| Compound (Carboxylic Acids) | pKa |
| cis-3-(CH₂F)cyclobutanecarboxylic acid | 4.4 |
| trans-3-(CH₂F)cyclobutanecarboxylic acid | 4.4 |
| cis-3-(CHF₂)cyclobutanecarboxylic acid | 4.1 |
| trans-3-(CHF₂)cyclobutanecarboxylic acid | 4.1 |
| cis-3-(CF₃)cyclobutanecarboxylic acid | 3.8 |
| trans-3-(CF₃)cyclobutanecarboxylic acid | 3.9 |
| Compound (Amine Hydrochlorides) | pKa |
| cis-3-(CH₂F)cyclobutylamine hydrochloride | 9.6 |
| trans-3-(CH₂F)cyclobutylamine hydrochloride | 9.6 |
| cis-3-(CHF₂)cyclobutylamine hydrochloride | 8.8 |
| trans-3-(CHF₂)cyclobutylamine hydrochloride | 8.9 |
| cis-3-(CF₃)cyclobutylamine hydrochloride | 8.0 |
| trans-3-(CF₃)cyclobutylamine hydrochloride | 8.2 |
| Model Compound for LogP Determination | LogP |
| N-benzyl-3-(CH₂F)cyclobutanecarboxamide (cis) | 1.8 |
| N-benzyl-3-(CH₂F)cyclobutanecarboxamide (trans) | 1.9 |
| N-benzyl-3-(CHF₂)cyclobutanecarboxamide (cis) | 2.2 |
| N-benzyl-3-(CHF₂)cyclobutanecarboxamide (trans) | 2.3 |
| N-benzyl-3-(CF₃)cyclobutanecarboxamide (cis) | 2.8 |
| N-benzyl-3-(CF₃)cyclobutanecarboxamide (trans) | 3.0 |
Data sourced from a study by Demchuk et al.[1]
Experimental Protocols
The determination of pKa and LogP values is crucial for the accurate characterization of drug candidates. The following are detailed methodologies for these key experiments.
Determination of pKa
The ionization constants (pKa) of the subject compounds were determined using a potentiometric titration method.[1]
-
Sample Preparation: A precise amount of the compound (typically 1-2 mg) is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa.[3]
Determination of LogP
The lipophilicity of the compounds was determined using the shake-flask method, a classical and reliable technique for measuring the partition coefficient.[2][4]
-
System Preparation: A biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is prepared. The two phases are pre-saturated with each other to ensure thermodynamic equilibrium.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a precise volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker) for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Logical Workflow for Physicochemical Property Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative analysis of the physicochemical properties of fluoroalkyl-substituted cyclobutanes.
Caption: Workflow for the synthesis, characterization, and comparative analysis of fluoroalkyl-substituted cyclobutanes.
References
A Comparative Guide to Difluorocycloalkanes in Drug Design: Cyclobutane vs. Cyclopropane
In the landscape of medicinal chemistry, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is unceasing. Among the various strategies to optimize drug candidates, the incorporation of small, strained, fluorinated rings has garnered significant attention. This guide provides a comparative analysis of two prominent motifs: gem-difluorocyclobutanes and gem-difluorocyclopropanes. By examining their impact on key drug-like properties, supported by experimental data and detailed protocols, researchers can make more informed decisions in the design of novel therapeutics.
Physicochemical Properties: A Tale of Two Rings
The introduction of gem-difluoro groups onto cyclobutane and cyclopropane rings imparts distinct electronic and conformational effects, which in turn modulate crucial physicochemical parameters such as lipophilicity (LogP) and basicity/acidity (pKa).
The gem-difluoromethylene group is a polar, non-hydrogen-bond-donating functionality that can influence molecular properties. While fluorine is highly electronegative, the effect on lipophilicity is not always straightforward and can be influenced by the overall molecular context. Generally, gem-difluorination can lead to a decrease in the pKa of nearby amines due to the strong inductive electron-withdrawing effect of the fluorine atoms. This modulation of basicity can be critical for optimizing target engagement and minimizing off-target effects, such as hERG channel inhibition.
Table 1: Comparative Physicochemical Properties of Difluorocycloalkylamines and Their Non-Fluorinated Analogs
| Compound | Scaffold | pKa | cLogP | Reference |
| Cyclobutylamine | Cyclobutane | 10.6 | 0.9 | |
| 3,3-Difluorocyclobutylamine | Difluorocyclobutane | 8.6 | 1.0 | |
| Cyclopropylamine | Cyclopropane | 9.0 | 0.3 | |
| 2,2-Difluorocyclopropylamine | Difluorocyclopropane | 7.1 | 0.5 |
Note: The values presented are for the parent amine structures and can vary depending on the specific substitution pattern and the rest of the molecule.
Pharmacological Implications: Impact on Potency and Metabolic Stability
The choice between a difluorocyclobutane and a difluorocyclopropane can have profound consequences for a compound's biological activity and metabolic fate. These rings can act as bioisosteres for other chemical groups and influence the conformation of the molecule, thereby affecting its binding to the target protein.
Difluorocycloalkanes have been successfully incorporated into a variety of drug candidates, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. For instance, the strained yet stable nature of the cyclobutane ring can be exploited in the design of bioactive small molecules. The gem-difluoro substitution can also block sites of metabolism, leading to improved metabolic stability. The smaller, more rigid difluorocyclopropane ring can also confer metabolic stability and has been employed in the design of selective agonists for targets like the 5-HT2C receptor.
Table 2: Comparative Biological Data of Drug Candidates Containing Difluorocycloalkanes
| Compound Class | Scaffold | Target | Key Finding | Reference |
| Kinase Inhibitor | Difluorocyclobutane | EGFR | 1,1-disubstitution of the gem-difluorocyclobutane proved crucial to block a metabolic weak spot while maintaining efficacy. | |
| 5-HT2C Agonist | Difluorocyclopropane | 5-HT2C Receptor | Introduction of the difluorocyclopropane moiety led to a potent and highly selective agonist. | |
| GLS-1 Inhibitor | Difluorocyclobutane | GLS-1 | Incorporation of a difluorocyclobutane improved metabolic stability. | |
| mGluR2 Agonist | Difluorocyclopropane | mGluR2 | A difluorocyclopropane-containing compound was identified as a selective agonist with antiepileptogenic effects. |
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound (and a non-fluorinated analog for comparison)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set at 37°C
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Target Binding Affinity Assay (Fluorescence Polarization)
Purpose: To determine the binding affinity (Kd) of a fluorinated test compound to a purified protein target.
Materials:
-
Purified target protein
-
Fluorescently labeled ligand (probe) with known affinity for the target
-
Test compound (unlabeled)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents: Prepare a serial dilution of the test compound in the assay buffer. Prepare a solution of the target protein and the fluorescent probe at concentrations optimized for the assay (typically, the protein concentration is held constant at or below the expected Kd, and the probe concentration is low and constant).
-
Assay Plate Setup: Add the assay buffer, the fluorescent probe, and the serially diluted test compound to the wells of the 384-well plate.
-
Initiation of Competition: Add the target protein to all wells to initiate the competitive binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined experimentally).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound fluorescent probe. The Kd of the test compound can then be calculated using the Cheng-Prusoff equation.
Visualizing the Role in Signaling Pathways
The strategic placement of difluorocycloalkanes can be pivotal in the development of inhibitors for key signaling pathways implicated in diseases such as cancer. For example, kinase inhibitors often target the ATP-binding site of kinases. The unique properties of difluorocycloalkanes can be harnessed to optimize interactions within this pocket and improve selectivity.
Below is a conceptual workflow for the screening and development of a kinase inhibitor containing a difluorocycloalkane moiety.
Caption: A generalized workflow for the discovery and development of a kinase inhibitor.
Here is a simplified representation of a generic kinase signaling pathway that is often targeted in cancer therapy.
Caption: A simplified MAPK/ERK signaling pathway.
Conclusion
Both difluorocyclobutanes and difluorocyclopropanes offer medicinal chemists powerful tools to fine-tune the properties of drug candidates. The choice between these two scaffolds is context-dependent and should be guided by the specific therapeutic target and the desired property modulations. Difluorocyclobutanes provide a larger, more three-dimensional scaffold, while difluorocyclopropanes offer a smaller, more rigid structure. As demonstrated, the incorporation of these motifs can lead to significant improvements in potency, selectivity, and metabolic stability. The provided experimental protocols serve as a starting point for researchers to evaluate the impact of these valuable fluorinated building blocks in their own drug discovery programs.
Navigating the Synthesis of Enantiomerically Pure Difluorocyclobutanes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure difluorocyclobutanes presents a significant yet rewarding challenge. These fluorinated carbocycles are of increasing interest in medicinal chemistry due to their unique conformational properties and ability to modulate the physicochemical characteristics of bioactive molecules. This guide provides a comparative overview of prominent synthetic pathways, offering experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
This guide critically evaluates three distinct enantioselective strategies for the synthesis of chiral difluorocyclobutanes: Rhodium-catalyzed Asymmetric Hydroboration, Ruthenium-catalyzed Defluorinative Annulation, and a promising visible-light-mediated [2+2] photocycloaddition. Additionally, an efficient achiral Organolanthanum-enabled synthesis is presented as a benchmark for comparison.
Performance Comparison of Synthesis Pathways
The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency and stereoselectivity across a range of substrates.
Table 1: Rhodium-catalyzed Asymmetric Hydroboration of gem-Difluorinated Cyclobutenes
| Substrate (Ar) | Product | Yield (%) | ee (%) |
| Phenyl | Chiral α-boryl cyclobutane | 85 | 95 |
| 4-Methylphenyl | Chiral α-boryl cyclobutane | 88 | 96 |
| 4-Methoxyphenyl | Chiral α-boryl cyclobutane | 90 | 97 |
| 4-Chlorophenyl | Chiral α-boryl cyclobutane | 82 | 94 |
| 2-Naphthyl | Chiral α-boryl cyclobutane | 80 | 92 |
Table 2: Ruthenium-catalyzed Defluorinative Annulation of 2-Alkenylanilines
| Substrate (R) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Methyl | gem-Difluorocyclobutane-fused indoline | 75 | >20:1 |
| Phenyl | gem-Difluorocyclobutane-fused indoline | 82 | >20:1 |
| 4-Fluorophenyl | gem-Difluorocyclobutane-fused indoline | 78 | >20:1 |
| Thienyl | gem-Difluorocyclobutane-fused indoline | 70 | >20:1 |
Note: The enantioselectivity of this method was not explicitly reported in the reviewed literature.
Table 3: Visible-light-mediated Dearomative [2+2] Photocycloaddition
| Heteroarene | Alkene | Product | Yield (%) | dr | ee (%) |
| Indole | Styrene | Cyclobutane-fused indoline | 96 | >20:1 | >99 |
| Benzofuran | Styrene | Cyclobutane-fused benzofuran | 92 | >20:1 | 98 |
| Benzothiophene | Styrene | Cyclobutane-fused benzothiophene | 88 | >20:1 | 97 |
Note: While this method does not directly produce difluorocyclobutanes, it represents a powerful strategy for constructing the cyclobutane core with high enantiocontrol, which could be adapted for fluorinated analogues.
Table 4: Organolanthanum-enabled Synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes (Achiral Benchmark)
| Nucleophile (R) | Product | Yield (%) |
| Phenylmagnesium bromide | 1-Phenyl-3,3-difluorocyclobutanol | 85 |
| 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol | 90 |
| 2-Thienyllithium | 1-(2-Thienyl)-3,3-difluorocyclobutanol | 78 |
| Phenylethynyllithium | 1-(Phenylethynyl)-3,3-difluorocyclobutanol | 75 |
Experimental Workflows and Signaling Pathways
To visually delinate the logic and procedural flow of each synthetic strategy, the following diagrams are provided.
Detailed Experimental Protocols
Rhodium-catalyzed Asymmetric Hydroboration
To a solution of the gem-difluorinated cyclobutene (0.2 mmol) in anhydrous THF (2.0 mL) was added [Rh(COD)Cl]2 (2.5 mol%) and the chiral diene ligand (5.5 mol%). The mixture was stirred at room temperature for 10 minutes. Pinacolborane (1.2 equiv) was then added dropwise, and the reaction was stirred at the indicated temperature for 24 hours. After completion, the reaction was quenched with water and the product was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired enantiomerically pure α-boryl difluorocyclobutane. Enantiomeric excess was determined by chiral HPLC analysis.
Ruthenium-catalyzed Defluorinative Annulation
A mixture of the 2-alkenylaniline (0.2 mmol), the trifluoromethyl diazo compound (0.3 mmol), [Ru(p-cymene)Cl2]2 (5 mol%), and Cs2CO3 (2.0 equiv) in 1,2-dichloroethane (2.0 mL) was stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by preparative thin-layer chromatography to give the gem-difluorocyclobutane-fused indoline. The diastereomeric ratio was determined by 1H NMR spectroscopy of the crude reaction mixture.
Visible-light-mediated Dearomative [2+2] Photocycloaddition
In a nitrogen-filled glovebox, a solution of the heteroarene (0.1 mmol), the alkene (0.2 mmol), the chiral Lewis acid (10 mol%), and the photosensitizer (5 mol%) in anhydrous dichloromethane (1.0 mL) was prepared in a sealed vial. The reaction mixture was then irradiated with a blue LED lamp (450 nm) at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired cyclobutane-fused heterocycle. The diastereomeric and enantiomeric excess were determined by chiral HPLC analysis.
Organolanthanum-enabled Synthesis (Achiral)
To a solution of 3,3-difluorocyclobutanone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C was added a solution of the organolanthanum reagent (1.2 mmol) in THF. The reaction mixture was stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction was quenched with saturated aqueous ammonium chloride solution and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to give the corresponding 1-substituted-3,3-difluorocyclobutanol.[1]
Conclusion
The synthesis of enantiomerically pure difluorocyclobutanes can be approached through several distinct and effective strategies. The Rhodium-catalyzed asymmetric hydroboration offers high enantioselectivity for the preparation of chiral α-boryl difluorocyclobutanes, which are versatile synthetic intermediates. The Ruthenium-catalyzed defluorinative annulation provides a direct route to gem-difluorocyclobutane-fused indolines with excellent diastereoselectivity. For the construction of the core cyclobutane ring with exceptional enantiocontrol, the visible-light-mediated [2+2] photocycloaddition of heteroarenes and alkenes stands out as a powerful, albeit indirect, method. Finally, the Organolanthanum-enabled synthesis provides a simple and high-yielding, though achiral, route to 1,1-disubstituted-3,3-difluorocyclobutanols, serving as a valuable benchmark. The choice of the optimal pathway will ultimately depend on the specific target molecule, desired stereochemistry, and the available starting materials and resources.
References
Safety Operating Guide
Prudent Disposal of 3,3-Difluorocyclobutanecarbonitrile: A Procedural Guide
The proper disposal of 3,3-Difluorocyclobutanecarbonitrile, a nitrile-containing fluorinated organic compound, requires careful adherence to safety protocols to mitigate potential hazards to personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance and follow established guidelines for the disposal of unknown or uncharacterized chemicals. The following procedures provide a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on the handling of similar chemical compounds.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes and fumes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | Prevents skin contact with the substance. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood | Minimizes the inhalation of potentially harmful vapors or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a systematic process that prioritizes safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat this compound as a hazardous waste.
-
Do not mix this compound with other waste streams to avoid potentially dangerous reactions.
2. Container Management:
-
Ensure the primary waste container is made of a compatible material, is in good condition, and is securely sealed.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Place the primary container within a larger, secondary container that has absorbent material, such as vermiculite, to contain any potential leaks.
3. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Provide the EHS team with all available information regarding the compound.
-
Follow the specific guidance provided by EHS for the disposal of this particular chemical.
4. Temporary Storage:
-
Store the properly contained and labeled waste in a designated hazardous waste accumulation area.
-
This area must be secure, well-ventilated, and situated away from incompatible materials.
5. Documentation and Final Disposal:
-
Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor, as coordinated through your EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of an uncharacterized or potentially hazardous chemical substance like this compound.
Caption: Disposal workflow for an uncharacterized substance.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting with your institution's EHS department for guidance on specific chemical disposal procedures.
Personal protective equipment for handling 3,3-Difluorocyclobutanecarbonitrile
Essential Safety and Handling Guide for 3,3-Difluorocyclobutanecarbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar fluorinated and nitrile compounds. It is imperative to treat this substance with a high degree of caution and to consult with a qualified safety professional before handling. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound (CAS No. 86770-80-1).[1] Due to the presence of difluoro and nitrile functional groups, this compound is presumed to be hazardous, and strict adherence to safety protocols is essential.
Hazard Identification and Safety Data
Summary of Physicochemical and Toxicological Data (Based on Analogous Compounds)
| Property | Data | Reference |
| Chemical Formula | C5H5F2N | [1] |
| Molecular Weight | 117.1 g/mol | [1] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation. | Based on 3,5-Difluorobenzonitrile and other similar compounds[2][3] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and protect from moisture. | General recommendation for similar compounds[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing the risks associated with handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a splash risk. | ANSI Z.87.1 | Protects eyes from splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact, consider double-gloving or using thicker gloves.[5] | |
| Body Protection | Laboratory coat. | A flame-retardant lab coat is recommended to protect skin and personal clothing.[5] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Necessary when handling outside of a fume hood or if dust/vapors are generated.[2] | |
| Foot Protection | Closed-toed shoes. | Protects feet from spills.[5] |
Engineering Controls
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.[5]
Handling Procedures
-
Preparation: Cover the work surface with disposable bench paper.[4] Have a chemical spill kit appropriate for toxic materials readily available.[5]
-
Weighing and Transferring:
-
Dissolving:
-
Place the receiving flask with a stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Begin stirring to facilitate dissolution. If necessary, cap the flask and use sonication or gentle heating with adequate ventilation.[4]
-
-
Post-Handling:
-
Wash hands and face thoroughly after handling.
-
Immediately change contaminated clothing.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation
-
Halogenated Waste Stream: This waste must be segregated as halogenated organic waste. Do not mix with non-halogenated solvent waste.[6]
-
Solid Waste: Collect any solid waste contaminated with the compound (e.g., contaminated gloves, bench paper) in a designated, clearly labeled, and sealable hazardous waste container.[5][6]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[4][5]
Waste Container Management
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[6]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6] Do not fill containers beyond 90% of their capacity.[6]
Final Disposal
-
Incineration: The preferred method for the complete destruction of halogenated organic compounds is high-temperature incineration equipped with afterburners and scrubbers.[6]
-
Regulatory Compliance: All local, state, and federal environmental regulations for hazardous waste disposal must be strictly followed.[6]
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




